2-Chloro-4-(methoxycarbonyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUITMASTQNLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559535 | |
| Record name | 2-Chloro-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431888-57-2 | |
| Record name | 2-Chloro-4-(methoxycarbonyl)benzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70559535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(methoxycarbonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Chloro-4-(methoxycarbonyl)benzoic acid" CAS number
An In-Depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic acid
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No: 431888-57-2), a key chemical intermediate. Primarily utilized in the pharmaceutical industry, its significance is most pronounced in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs pivotal in modern diabetes therapy. This guide details the compound's chemical identity, physicochemical properties, a validated industrial-scale synthesis protocol, and critical safety and handling information. The content is tailored for researchers, chemists, and professionals in drug development, offering field-proven insights into its synthesis and application.
Chemical Identity and Physicochemical Properties
Nomenclature and Chemical Identifiers
This compound is a monosubstituted benzoic acid derivative. Its structure features a chlorine atom at the 2-position and a methoxycarbonyl group at the 4-position relative to the carboxylic acid.
-
IUPAC Name : this compound
-
Synonyms : 2-Chloro-terephthalic acid 4-monomethyl ester, 2-Chloro-4-carbomethoxybenzoic acid
Physicochemical and Computational Data
The compound's physical and chemical properties are essential for its handling, reaction optimization, and integration into synthetic workflows.
| Property | Value | Source |
| Molecular Weight | 214.60 g/mol | [1][2][4] |
| Appearance | White to off-white solid | Inferred from typical organic acids |
| Purity | ≥97% | [1] |
| Melting Point | 138 - 140 °C | |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | [1] |
| LogP | 1.8248 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Manufacturing on an Industrial Scale
The economic viability and accessibility of this compound are heavily dependent on an efficient and scalable synthetic route. A novel and practical industrial process has been developed, utilizing inexpensive and readily available starting materials.[7][8]
Retrosynthetic Analysis and Strategy
The industrial synthesis strategy is designed for cost-effectiveness and scalability, avoiding hazardous or expensive oxidation procedures. The retrosynthesis begins with the commercially abundant dimethyl terephthalate. The key transformations involve a series of standard, high-yielding reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and a final diazotization (Sandmeyer reaction) to install the chloro group.[8]
Industrial Synthesis Workflow
The following diagram illustrates the six-step industrial process for preparing the target compound, which has been successfully executed on a 70 kg/batch scale with a total yield of approximately 24%.[7][8][9]
Caption: Industrial synthesis workflow for the target compound.
Detailed Synthesis Protocol
The following protocol is adapted from a validated, large-scale process.[8]
-
Nitration: Dimethyl terephthalate is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield the nitro-substituted intermediate.
-
Hydrolysis: The resulting dinitrate compound is hydrolyzed with sodium hydroxide (NaOH) to produce the disodium salt solution.
-
Hydrogenation: The nitro groups are reduced via catalytic hydrogenation without the need for intermediate separation, yielding the corresponding diamine.
-
Esterification: The diamine is selectively mono-esterified using trimethylsilyl chloride (TMSCl) in methanol (MeOH).
-
Bromination: The resulting monoester is brominated to introduce a bromine atom, which serves as a precursor for the Sandmeyer reaction.
-
Diazotization (Sandmeyer Reaction): The bromo-amino compound is converted to a diazonium salt and subsequently treated with a copper(I) chloride catalyst to replace the amino group with a chloro group, yielding the final product, this compound.[8]
This process is noted for its use of cheap starting materials and its ability to avoid harsh oxidative steps, making it highly suitable for industrial production.[7][8]
Applications in Drug Discovery and Development
The primary and most critical application of this compound is as a foundational building block in the synthesis of SGLT2 inhibitors.
Role as a Key Intermediate for SGLT2 Inhibitors
SGLT2 inhibitors are a class of oral anti-diabetic drugs that lower blood sugar by causing the kidneys to remove sugar from the body through the urine. 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a closely related derivative, is a key intermediate for a family of SGLT2 inhibitors that have shown promise in preclinical and Phase I clinical studies.[7][8][9] The structural motif provided by this benzoic acid derivative is crucial for the final drug molecule's ability to bind to and inhibit the SGLT2 protein.
Caption: Role as a building block in SGLT2 inhibitor synthesis.
Safety, Handling, and Storage
Proper handling and storage are imperative to ensure laboratory safety and maintain the chemical's integrity. The information below is synthesized from multiple safety data sheets (SDS).
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[10]
-
Skin Irritation (Category 2) : Causes skin irritation.[10][11][12]
-
Serious Eye Irritation (Category 2A/1) : Causes serious eye irritation or damage.[10][11][12]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[10][11]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Eyewash stations and safety showers should be readily accessible.[13]
-
Personal Protective Equipment :
-
Hygiene : Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.
Storage and Stability
-
Conditions for Safe Storage : Store in a tightly-closed container in a cool, dry, and well-ventilated place.[2][11] Keep away from incompatible substances and sources of ignition.[11]
-
Stability : The product is stable under recommended storage conditions.
Conclusion
This compound, identified by CAS number 431888-57-2, is a pivotal intermediate in pharmaceutical synthesis. Its value is intrinsically linked to the production of advanced SGLT2 inhibitors for diabetes management. The availability of a scalable and cost-effective industrial synthesis process enhances its importance for large-scale manufacturing of active pharmaceutical ingredients. Adherence to strict safety and handling protocols is essential when working with this compound due to its potential to cause skin, eye, and respiratory irritation. This guide provides the foundational technical knowledge required for its effective and safe utilization in research and development.
References
- 1. chemscene.com [chemscene.com]
- 2. 431888-57-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound CAS#: 431888-57-2 [amp.chemicalbook.com]
- 4. This compound;431888-57-2 [abichem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. This compound | 431888-57-2 [sigmaaldrich.com]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. chemical-label.com [chemical-label.com]
- 11. aksci.com [aksci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
"2-Chloro-4-(methoxycarbonyl)benzoic acid" molecular weight
An In-Depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic Acid for Advanced Research and Development
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, synthesis, characterization, and applications, with a focus on its role in the development of novel therapeutics.
Core Chemical Identity and Physicochemical Properties
This compound (CAS No. 431888-57-2) is a substituted benzoic acid derivative. Its structure incorporates a chlorine atom and a methyl ester group on the benzene ring, which imparts specific reactivity and functionality, making it a valuable building block in organic synthesis.
Key Identifiers and Molecular Weight
The precise molecular weight is fundamental for all stoichiometric calculations in synthesis and for analytical characterization, particularly in mass spectrometry.
| Identifier | Value | Source |
| IUPAC Name | This compound | ChemScene |
| CAS Number | 431888-57-2 | [1] |
| Molecular Formula | C₉H₇ClO₄ | [1] |
| Molecular Weight | 214.60 g/mol | [1] |
| SMILES | COC(=O)C1=CC(Cl)=C(C=C1)C(O)=O | [1] |
Physicochemical Characteristics
Understanding the physicochemical properties is critical for predicting the compound's behavior in various solvents, its reactivity, and its potential for crystallization and purification. The data below are computationally predicted and serve as a reliable guide for experimental design.
| Property | Value | Significance in Research |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | Influences solubility and membrane permeability.[1] |
| LogP | 1.8248 | Predicts lipophilicity and partitioning behavior.[1] |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton is available for H-bonding.[1] |
| Hydrogen Bond Acceptors | 3 | The carbonyl and ether oxygens can accept H-bonds.[1] |
| Rotatable Bonds | 2 | Relates to conformational flexibility.[1] |
Synthesis Pathway and Rationale
While multiple synthetic routes can be envisioned, a common and industrially scalable approach for related compounds involves the modification of readily available terephthalate precursors. The synthesis of the brominated analog, for instance, starts from dimethyl terephthalate, proceeding through nitration, hydrolysis, hydrogenation, esterification, and halogenation steps.[2][3] This provides a logical framework for the synthesis of this compound.
Retrosynthetic Analysis and Proposed Workflow
A logical retrosynthetic pathway begins by disconnecting the chloro and carboxyl groups, tracing back to a simpler, commercially available starting material like a substituted toluene or terephthalic acid derivative.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on established methodologies for analogous compounds and is designed for robust execution and high yield.
-
Nitration of Dimethyl Terephthalate:
-
Procedure: Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0°C. Slowly add dimethyl terephthalate while maintaining the temperature below 10°C. Stir for 2-4 hours.
-
Causality: The nitronium ion (NO₂⁺) generated in situ is a powerful electrophile. The ester groups are deactivating, but the reaction is forced under harsh conditions to achieve nitration.
-
-
Selective Mono-Hydrolysis:
-
Procedure: Dissolve the nitrated intermediate in a mixture of methanol and water. Add one equivalent of sodium hydroxide and heat to reflux. Monitor by TLC until mono-acid formation is complete.
-
Causality: Using a stoichiometric amount of base allows for the selective hydrolysis of one ester group. The mono-acid salt precipitates or is extracted upon acidification.
-
-
Reduction of the Nitro Group:
-
Procedure: Dissolve the nitro-acid in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C). Hydrogenate under pressure (50 psi) until hydrogen uptake ceases.
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines without affecting the carboxylic acid or ester functionalities.
-
-
Sandmeyer Reaction:
-
Procedure: Dissolve the resulting aniline in aqueous HCl and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) chloride (CuCl) in HCl. Slowly add the diazonium salt solution to the CuCl solution.
-
Causality: This classic reaction is a reliable method for introducing a chlorine atom onto an aromatic ring by displacing the diazonium group. The copper catalyst is essential for the transformation.
-
-
Purification:
-
Procedure: The crude product is extracted into an organic solvent, washed, and dried. Purification is typically achieved by recrystallization from a suitable solvent system like methanol or an ethanol/water mixture.
-
Causality: Recrystallization exploits differences in solubility between the desired product and impurities at different temperatures to yield high-purity crystalline material.
-
Applications in Drug Discovery and Development
This molecule is not just a laboratory curiosity; it is a crucial component in the synthesis of high-value pharmaceutical agents.
Key Intermediate for SGLT2 Inhibitors
This compound and its close analogs are documented as key intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[2][4] These drugs represent a major class of therapeutics for type 2 diabetes.
The structural features of this intermediate are strategically important. The carboxylic acid provides a handle for amide bond formation or other coupling reactions, while the chloro- and methoxycarbonyl-substituents are precursors to the core structure of the final active pharmaceutical ingredient (API). A related intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been successfully scaled up to 70 kg batches for this purpose.[2][3]
Caption: Role as a key intermediate in the synthesis of SGLT2 inhibitors.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The available safety data sheets (SDS) for this compound and its analogs indicate specific hazards that must be managed.
GHS Hazard Information
The compound is classified as an irritant. Proper personal protective equipment (PPE) is mandatory.
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [5] |
| Eye Irritation | H319 | Causes serious eye irritation | [5] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [5] |
Handling and Storage Protocols
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[5]
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[5][6] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.
References
"2-Chloro-4-(methoxycarbonyl)benzoic acid" chemical properties
An In-depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic Acid: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern pharmaceutical development, the strategic design and synthesis of complex molecular architectures are paramount. Success in this endeavor often hinges on the availability of highly functionalized, versatile building blocks. This compound has emerged as such a critical intermediate, particularly in the synthesis of novel therapeutics targeting metabolic diseases. This guide provides an in-depth exploration of its chemical properties, a robust synthetic pathway, and its key reactivity, offering researchers and drug development professionals a comprehensive technical resource. The methodologies and insights presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.
Molecular Overview and Physicochemical Properties
This compound (CAS No. 431888-57-2) is a trifunctional aromatic compound featuring a carboxylic acid, a methyl ester, and a chloro substituent on a benzene ring.[1][2] This unique arrangement of functional groups provides multiple, orthogonal sites for chemical modification, making it an exceptionally valuable precursor for complex target molecules in medicinal chemistry.[3]
Key Identifiers and Properties
The fundamental properties of this compound are summarized in the table below. It is important to note that while some physical properties are based on experimental data for analogous compounds, others are high-quality predictions that provide valuable guidance for experimental design.
| Property | Value | Source(s) |
| CAS Number | 431888-57-2 | [1][2][4] |
| Molecular Formula | C₉H₇ClO₄ | [1][4] |
| Molecular Weight | 214.60 g/mol | [1][5] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | No experimental data available. The analogous 2-fluoro derivative melts at 154-155 °C. | [3] |
| Boiling Point | 360.3 ± 27.0 °C (Predicted) | [2] |
| Density | 1.413 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.43 ± 0.25 (Predicted) | [2] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and alcohols. | |
| Storage | Store sealed in a dry environment at room temperature. | [2][6] |
Structural and Conformational Analysis
The steric hindrance imposed by the ortho-chloro substituent significantly influences the molecule's conformation. Based on X-ray crystallographic studies of the highly similar 2-fluoro-4-(methoxycarbonyl)benzoic acid, the benzene ring and the methoxycarbonyl group at position 4 are expected to be nearly coplanar to maximize resonance stabilization.[3] However, the carboxylic acid group at position 1 is forced out of the plane of the aromatic ring, exhibiting a considerable dihedral angle.[3] This twisting is a direct consequence of steric repulsion between the carboxylic acid's carbonyl oxygen and the chloro substituent, a critical feature that governs the molecule's reactivity and intermolecular interactions.
Spectroscopic Characterization
While specific experimental spectra for this exact compound are not widely published, a detailed analysis based on its structure and data from analogous compounds allows for a reliable prediction of its key spectroscopic features.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be highly informative, with distinct signals for each of the aromatic protons due to their unique electronic environments.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated far downfield, typically in the range of δ 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (δ 7.5-8.5 ppm).
-
The proton at C5 (ortho to the ester) will likely appear as a doublet.
-
The proton at C6 (ortho to the carboxylic acid) will appear as a doublet.
-
The proton at C3 (ortho to the chloro group) will likely be a doublet of doublets, coupled to both adjacent protons.
-
-
Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.9-4.0 ppm, consistent with a methyl ester.[3]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display nine distinct carbon signals:
-
Carbonyl Carbons (C=O): Two signals in the δ 165-170 ppm range are expected, one for the carboxylic acid and one for the methyl ester.
-
Aromatic Carbons (Ar-C): Six signals will be present. The four carbons bearing substituents (C1, C2, C4, and the carbon attached to the ester) will appear in the δ 120-140 ppm range. The two carbons bearing protons (C3, C5, C6) will also resonate in this region.
-
Methoxy Carbon (-OCH₃): A signal around δ 52-53 ppm is characteristic of the methyl ester carbon.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups:
-
O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretch.[7]
-
C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually found at a slightly higher wavenumber, around 1720-1740 cm⁻¹.[7]
-
C-O Stretch: Strong bands in the 1200-1320 cm⁻¹ region correspond to C-O stretching of the acid and ester groups.[7]
-
C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretch.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show:
-
Molecular Ion (M⁺): A molecular ion peak at m/z 214.[8]
-
Isotope Peak (M+2): A characteristic peak at m/z 216 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[9]
-
Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (•OCH₃) to give a fragment at m/z 183, and the loss of the carboxylic acid group (•COOH) to give a fragment at m/z 169.
Synthesis and Purification
A practical and scalable synthesis of this compound can be logically adapted from established industrial processes for structurally related halogenated benzoic acids.[10] The following multi-step sequence, starting from the readily available dimethyl terephthalate, represents a robust and efficient pathway.
References
- 1. 431888-57-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. rsc.org [rsc.org]
- 3. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. chemscene.com [chemscene.com]
- 6. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. PubChemLite - this compound (C9H7ClO4) [pubchemlite.lcsb.uni.lu]
- 9. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The pursuit of effective treatments for prevalent conditions such as type 2 diabetes has led to the development of innovative drug classes, among them the sodium-glucose cotransporter 2 (SGLT2) inhibitors. Central to the synthesis of several of these life-changing medications is the unassuming yet crucial building block: 2-Chloro-4-(methoxycarbonyl)benzoic acid . This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this pivotal molecule, from its fundamental chemical structure and properties to its synthesis, reactivity, and critical role in the synthesis of leading SGLT2 inhibitors.
Chemical Structure and Properties
This compound is a disubstituted benzoic acid derivative with the chemical formula C₉H₇ClO₄ and a molecular weight of 214.60 g/mol .[1] Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a methoxycarbonyl (methyl ester) group, and a chlorine atom.
The strategic placement of these functional groups imparts a unique reactivity profile to the molecule, making it an ideal precursor in multi-step organic syntheses. The Chemical Abstracts Service (CAS) registry number for this compound is 431888-57-2.[1]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClO₄ | [1] |
| Molecular Weight | 214.60 g/mol | [1] |
| CAS Number | 431888-57-2 | [1] |
| Appearance | Off-white to light brown solid | |
| SMILES | COC(=O)C1=CC(Cl)=C(C=C1)C(O)=O | [1] |
| InChI | 1S/C9H7ClO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12) | [2] |
| Predicted LogP | 1.8248 | [1] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | [1] |
Synthesis of this compound
The synthesis of this compound is a critical process for the pharmaceutical industry. A common and effective laboratory-scale synthesis starts from dimethyl 2-chloroterephthalate. The selective hydrolysis of one of the two methyl ester groups is the key transformation.
Experimental Protocol: Selective Hydrolysis of Dimethyl 2-chloroterephthalate
This protocol describes the selective mono-hydrolysis of dimethyl 2-chloroterephthalate to yield this compound.
Materials:
-
Dimethyl 2-chloroterephthalate
-
Dichloromethane (DCM)
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Methanol
-
Acetic acid
Procedure:
-
Dissolve dimethyl 2-chloroterephthalate (1.0 eq) in dichloromethane.
-
Cool the solution to -5 °C in an ice-salt bath.
-
Slowly add boron tribromide (1.0 eq, 1M solution in DCM) dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water.
-
Allow the mixture to warm to room temperature.
-
Adjust the pH of the aqueous layer to 8 by the slow addition of solid sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the aqueous phase with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous phase to a pH of approximately 2 with 1M hydrochloric acid.
-
Extract the acidified aqueous phase with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of 0-10% methanol (containing 5% acetic acid) in dichloromethane to afford this compound as a white solid.
Expected Yield: Approximately 62%.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.79 (br s, 1H, COOH), 8.00-7.95 (m, 2H, Ar-H), 7.90-7.88 (m, 1H, Ar-H), 3.89 (s, 3H, OCH₃).
-
Mass Spectrometry (ESI): m/z 215 [M+H]⁺, 213 [M-H]⁻.
Reactivity and the "Ortho Effect"
The reactivity of this compound is significantly influenced by the interplay of its functional groups. The chlorine atom at the ortho position to the carboxylic acid plays a crucial role due to a phenomenon known as the "ortho effect."
Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[3] This is attributed to a combination of steric and electronic factors. In the case of this compound, the bulky chlorine atom forces the carboxylic acid group out of the plane of the benzene ring. This steric inhibition of resonance disrupts the coplanarity between the carboxyl group and the aromatic ring, which in turn stabilizes the carboxylate anion formed upon deprotonation, thus increasing the acidity.[3]
The electron-withdrawing inductive effect of the chlorine atom also contributes to the increased acidity by stabilizing the negative charge of the conjugate base.[4] This enhanced acidity and unique steric environment are key to its utility in the synthesis of complex molecules like SGLT2 inhibitors.
Application in the Synthesis of SGLT2 Inhibitors
This compound is a vital intermediate in the synthesis of several blockbuster SGLT2 inhibitors, including dapagliflozin and canagliflozin.[5][6][7][8] These drugs work by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.
The following schematic illustrates the general role of a related compound, 5-bromo-2-chlorobenzoic acid, in the synthesis of dapagliflozin, highlighting the importance of this structural motif.
Caption: Generalized synthetic pathway to Dapagliflozin utilizing a substituted 2-chlorobenzoic acid derivative.
In these syntheses, the carboxylic acid of the this compound derivative is typically activated, for example, by conversion to an acyl chloride. This is followed by a Friedel-Crafts acylation with a suitable aromatic partner. Subsequent reduction and coupling with a protected glucose derivative lead to the core structure of the SGLT2 inhibitor.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound stands as a testament to the importance of well-designed chemical building blocks in the field of drug discovery and development. Its unique structural features and reactivity, largely governed by the "ortho effect," make it an indispensable intermediate in the synthesis of a new generation of antidiabetic drugs. A thorough understanding of its properties, synthesis, and reactivity is, therefore, essential for scientists and researchers working at the forefront of pharmaceutical innovation. This guide provides a solid foundation of technical knowledge to aid in the effective and safe utilization of this critical molecule in the ongoing quest for novel and improved therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C9H7ClO4) [pubchemlite.lcsb.uni.lu]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. public.pensoft.net [public.pensoft.net]
- 7. WO2016035042A1 - Process for the preparation of canagliflozin - Google Patents [patents.google.com]
- 8. medkoo.com [medkoo.com]
An In-depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic acid: A Key Intermediate in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern pharmaceutical synthesis, the strategic selection and thorough understanding of key intermediates are paramount to the successful development of novel therapeutics. 2-Chloro-4-(methoxycarbonyl)benzoic acid has emerged as a critical building block, particularly in the synthesis of the blockbuster class of antidiabetic drugs known as SGLT2 inhibitors. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this pivotal molecule. Authored from the perspective of a Senior Application Scientist, this document synthesizes crystallographic data, spectroscopic analysis, synthetic protocols, and practical insights to serve as an essential resource for those working with or considering the use of this compound in their research and development endeavors.
Chemical Identity and Synonyms
A clear and unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is known by several names in the literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.
The systematic IUPAC name for this compound is This compound .[1] However, it is also commonly referred to by other names, which are often derived from the esterification of 2-chloroterephthalic acid.
| Identifier Type | Value |
| Primary Name | This compound |
| Synonym(s) | 2-Chloro-4-(carbomethoxy)benzoic acid, Methyl 3-chloro-4-carboxybenzoate, 2-chloro-terephthalic acid 4-methyl ester, 1,4-Benzenedicarboxylic acid, 2-chloro-, 4-methyl ester[2] |
| CAS Registry Number | 431888-57-2[2][3] |
| Molecular Formula | C₉H₇ClO₄[3] |
| Molecular Weight | 214.60 g/mol [3] |
Physicochemical Properties
| Property | Value | Source/Comment |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | Not explicitly reported. Related compounds like 2-chlorobenzoic acid have a melting point of 142 °C[4]. The melting point of the fluoro-analogue, 2-fluoro-4-(methoxycarbonyl)benzoic acid, is 154–155 °C[5]. | It is expected to be a solid at room temperature with a relatively high melting point. |
| Boiling Point | 360.3 ± 27.0 °C | (Predicted)[2] |
| Density | 1.413 ± 0.06 g/cm³ | (Predicted)[2] |
| pKa | 2.43 ± 0.25 | (Predicted)[2] |
| Solubility | Soluble in organic solvents such as dichloromethane and methanol. | Based on its use in synthetic protocols. |
Synthesis and Manufacturing Insights
The efficient and scalable synthesis of this compound is a topic of significant industrial relevance. A prevalent and well-documented method involves the selective hydrolysis of dimethyl 2-chloroterephthalate.
Synthetic Pathway from Dimethyl 2-chloroterephthalate
This synthetic route offers a direct approach to the target molecule, leveraging the differential reactivity of the two ester groups in dimethyl 2-chloroterephthalate.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound from dimethyl 2-chloroterephthalate.
Materials:
-
Dimethyl 2-chloroterephthalate
-
Boron tribromide (1M solution in dichloromethane)
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
1M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
Dissolve dimethyl 2-chloroterephthalate (1 equivalent) in dichloromethane and cool the solution to -5 °C.
-
Slowly add a 1M solution of boron tribromide in dichloromethane (1 equivalent) dropwise while maintaining the temperature at -5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.
-
Pour the reaction mixture into ice water and allow it to warm to room temperature.
-
Adjust the pH to 8 with solid sodium bicarbonate.
-
Wash the aqueous phase with ethyl acetate.
-
Acidify the aqueous phase with 1M hydrochloric acid and extract with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol (containing 5% acetic acid) in dichloromethane gradient to yield this compound as a white solid (62% yield).
Field-Proven Insights and Considerations
-
Selectivity of Hydrolysis: The use of boron tribromide at low temperatures allows for the selective cleavage of one of the two methyl ester groups. The steric hindrance from the adjacent chlorine atom likely directs the hydrolysis to the less hindered ester.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Purification Challenges: The purification of the final product can be challenging due to the presence of the starting material and the diacid byproduct. Careful column chromatography is often necessary to obtain a high-purity product.
-
Industrial Scalability: For industrial-scale production, alternative, more cost-effective, and environmentally friendly methods might be employed. A related industrial process for a similar bromo-analogue starts from the more economical dimethyl terephthalate and involves a multi-step synthesis including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization.[6] This suggests that for large-scale manufacturing, a de novo synthesis might be preferred over selective hydrolysis of a more expensive starting material.
Spectroscopic and Analytical Data
The unequivocal identification and purity assessment of this compound rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.79 (1H, broad singlet): This signal corresponds to the acidic proton of the carboxylic acid group. Its broadness is characteristic of exchangeable protons.
-
δ 8.00-7.95 (2H, multiplet): These signals are attributed to the aromatic protons.
-
δ 7.90-7.88 (1H, multiplet): This signal is also from an aromatic proton.
-
δ 3.89 (3H, singlet): This sharp singlet corresponds to the three protons of the methyl ester group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Electrospray Positive Ion Mode (ESI+): m/z 215 [M+H]⁺
-
Electrospray Negative Ion Mode (ESI-): m/z 213 [M-H]⁻
Infrared (IR) Spectroscopy
While a specific spectrum for this compound is not available, the IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid and ester): Strong absorption bands in the region of 1725-1680 cm⁻¹.
-
C-O stretch (ester and carboxylic acid): Bands in the region of 1300-1000 cm⁻¹.
-
C-Cl stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.
Application in Drug Development: The Gateway to SGLT2 Inhibitors
The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors.[6] This class of drugs, including dapagliflozin, canagliflozin, and empagliflozin, has revolutionized the treatment of type 2 diabetes.
Caption: General synthetic workflow for SGLT2 inhibitors utilizing this compound.
The molecule's bifunctional nature, possessing both a reactive carboxylic acid and a modifiable aromatic ring, allows for its incorporation into the complex structures of these drugs. The carboxylic acid group can be activated (e.g., converted to an acid chloride) and then used in Friedel-Crafts acylation or amidation reactions to form a key carbon-carbon or carbon-nitrogen bond in the drug's scaffold. The chloro and methoxycarbonyl substituents on the aromatic ring are crucial for the subsequent synthetic steps and for the final molecule's biological activity and pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is imperative to consult the material safety data sheet (MSDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the enabling power of organic synthesis in modern medicine. Its well-defined structure and reactivity provide a reliable entry point into the complex architectures of SGLT2 inhibitors, drugs that have significantly improved the lives of millions of patients with type 2 diabetes. This guide has aimed to provide a comprehensive and practical overview of this important molecule, from its fundamental properties and synthesis to its critical role in drug development. As research in this and other therapeutic areas continues to evolve, the demand for a deep understanding of such key building blocks will undoubtedly grow, underscoring the importance of detailed technical resources like this one for the scientific community.
References
- 1. 2-Chloro-4-(ethoxycarbonyl)benzoic acid | CAS#:911314-33-5 | Chemsrc [chemsrc.com]
- 2. This compound CAS#: 431888-57-2 [amp.chemicalbook.com]
- 3. [PDF] Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 5. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
An In-depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
2-Chloro-4-(methoxycarbonyl)benzoic acid, a trifunctional aromatic compound, has emerged as a strategically significant intermediate in the landscape of advanced pharmaceutical synthesis. Its IUPAC name is This compound . This molecule, featuring a carboxylic acid, a chloro substituent, and a methyl ester on a benzene core, offers a unique combination of reactive sites. This multi-faceted reactivity makes it a valuable precursor for the construction of complex molecular architectures, most notably in the development of novel therapeutics.
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its critical role in medicinal chemistry, with a particular focus on its application as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors—a class of drugs revolutionizing diabetes therapy.[1][2]
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective utilization in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 431888-57-2 | [3] |
| Molecular Formula | C₉H₇ClO₄ | [3] |
| Molecular Weight | 214.60 g/mol | [3] |
| Appearance | Off-white to light brown solid | [4] |
| Boiling Point | 360.3±27.0 °C (Predicted) | [4] |
| Density | 1.413±0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.43±0.25 (Predicted) | [4] |
| Canonical SMILES | COC(=O)C1=CC(Cl)=C(C=C1)C(O)=O | |
| InChI Key | ICUITMASTQNLIL-UHFFFAOYSA-N | [5] |
Note: Some physicochemical properties are predicted and experimental verification is recommended for precise applications.
Synthesis Protocol: Selective Hydrolysis of Dimethyl 2-chloroterephthalate
The synthesis of this compound can be efficiently achieved through the selective hydrolysis of its diester precursor, dimethyl 2-chloroterephthalate. The following protocol is based on established procedures and provides a reliable method for laboratory-scale synthesis.[4]
Experimental Protocol
Materials:
-
Dimethyl 2-chloroterephthalate
-
Dichloromethane (DCM)
-
Boron tribromide (BBr₃), 1 M solution in DCM
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Methanol (MeOH)
-
Acetic acid
Procedure:
-
Dissolve dimethyl 2-chloroterephthalate (e.g., 2.5 g, 11 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -5 °C using an ice-salt bath.
-
Slowly add boron tribromide (1 M in dichloromethane, 11 mL, 11 mmol) dropwise to the stirred solution, maintaining the temperature at -5 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 18 hours.
-
Upon completion (monitored by TLC), carefully pour the reaction mixture into ice water.
-
Allow the mixture to warm to room temperature and adjust the pH to 8 with solid sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the aqueous phase with ethyl acetate (50 mL) to remove any unreacted starting material.
-
Acidify the aqueous phase to a pH of approximately 2 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (2 x 80 mL).
-
Combine the organic phases and wash with brine (80 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient eluent of 0-10% methanol (containing 5% acetic acid) in dichloromethane to afford this compound as a white solid (yield ~62%).[4]
Characterization Data:
-
Mass Spectrum (ESI+): m/z 215 [M+H]⁺[4]
-
Mass Spectrum (ESI-): m/z 213 [M-H]⁻[4]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 13.79 (1H, broad s), 8.00-7.95 (2H, m), 7.90-7.88 (1H, m), 3.89 (3H, s).[4]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Application in Drug Development: A Gateway to SGLT2 Inhibitors
The trifunctional nature of this compound makes it a versatile scaffold for chemical modification in drug discovery.[2] The carboxylic acid can be readily converted to amides, the chloro group can participate in cross-coupling reactions, and the ester can be hydrolyzed or reduced, offering multiple orthogonal handles for molecular elaboration.[2]
A prominent application of this compound is as a key intermediate in the synthesis of a new class of anti-diabetic drugs known as SGLT2 inhibitors.[1][6] These drugs lower blood glucose by inhibiting its reabsorption in the kidneys. The bromo-analogue, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a well-documented intermediate for several promising SGLT2 inhibitors currently in preclinical and clinical studies.[1][6] The synthesis of this bromo-derivative often starts from precursors closely related to this compound, highlighting the importance of this structural motif in accessing these complex and therapeutically relevant molecules.
Logical Relationship Diagram
Caption: Role as an intermediate for SGLT2 inhibitors.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
GHS Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
This is not an exhaustive list of safety information. Always consult the material safety data sheet (MSDS) before handling this compound.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature provides chemists with a powerful tool for the construction of complex molecules with significant biological activity. The established synthetic route via selective hydrolysis of dimethyl 2-chloroterephthalate offers a reliable method for its preparation. Its crucial role as an intermediate in the synthesis of SGLT2 inhibitors underscores its importance in the development of new therapies for metabolic diseases. As drug discovery continues to advance, the utility of such strategically functionalized intermediates is poised to grow, making a thorough understanding of their properties and synthesis essential for researchers in the field.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound CAS#: 431888-57-2 [amp.chemicalbook.com]
- 5. PubChemLite - this compound (C9H7ClO4) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-(methoxycarbonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document collates and synthesizes data from publicly available sources to offer a detailed characterization of this molecule. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, process development, and quality control, enabling a deeper understanding of the compound's behavior and facilitating its effective utilization in scientific research. This guide includes key identifiers, structural information, and available spectral and physicochemical data. Furthermore, it outlines established experimental protocols for the determination of its fundamental physical properties, ensuring scientific integrity and providing a framework for in-house validation.
Introduction
This compound is a disubstituted benzoic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, including a carboxylic acid moiety, a methyl ester, and a chloro substituent on the aromatic ring, make it a versatile building block for the construction of more complex molecules with potential therapeutic applications. An in-depth understanding of its physical properties is paramount for its handling, characterization, and the development of robust and reproducible synthetic methodologies. This guide aims to provide a detailed compilation of these properties, grounded in available scientific literature and established analytical techniques.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its structure and unique identifiers. These provide an unambiguous means of referencing the compound in research and regulatory contexts.
Chemical Structure
The molecular structure of this compound is depicted below. The numbering of the benzene ring follows standard IUPAC nomenclature.
Caption: 2D Chemical Structure of this compound.
Key Identifiers
A compilation of the key identifiers for this compound is presented in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 431888-57-2 | [1][2][3] |
| Molecular Formula | C₉H₇ClO₄ | [1][2][3] |
| Molecular Weight | 214.60 g/mol | [1][2] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-chloro-4-methoxycarbonylbenzoic acid, 4-methyl 2-chloro-1,4-benzenedicarboxylate | [2] |
| InChI | InChI=1S/C9H7ClO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12) | [5] |
| InChIKey | ICUITMASTQNLIL-UHFFFAOYSA-N | [5] |
| SMILES | COC(=O)C1=CC(Cl)=C(C=C1)C(=O)O | [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in research and development. These properties influence its reactivity, solubility, and formulation characteristics.
Physical State and Appearance
This compound is described as an off-white to light brown solid at room temperature.[2] The coloration may be indicative of minor impurities, and for applications requiring high purity, recrystallization may be a necessary purification step.
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 360.3 ± 27.0 °C | [2] |
| Density | 1.413 ± 0.06 g/cm³ | [2] |
| pKa | 2.43 ± 0.25 | [2] |
| LogP | 1.8248 | [1] |
Note on Melting Point: An experimentally determined melting point for this specific compound is not available in the reviewed literature. For reference, the closely related compound, 2-chloro-4-methoxybenzoic acid, has a reported melting point.[6] However, direct extrapolation is not recommended, and experimental determination is necessary for accurate characterization.
Solubility
Experimentally determined solubility data for this compound in a range of common solvents is not extensively reported. However, based on its chemical structure, which includes both a polar carboxylic acid group and a less polar ester and chlorinated aromatic ring, its solubility can be inferred.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group is expected to engage in hydrogen bonding, suggesting some solubility in these solvents. The presence of the chloro and methyl ester groups may limit its aqueous solubility.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents due to their ability to solvate both the polar and non-polar regions of the molecule. The provided NMR data was obtained in DMSO-d6, indicating its suitability as a solvent.[2]
-
Ester Solvents (e.g., Ethyl Acetate): Moderate solubility is expected.
-
Chlorinated Solvents (e.g., Dichloromethane): The chloro substituent and the aromatic ring suggest that it should be soluble in chlorinated solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected in non-polar solvents.
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of identity of a chemical compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. The following data for this compound has been reported.[2]
-
Solvent: DMSO-d6
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.79 | broad singlet | 1H | -COOH |
| 8.00-7.95 | multiplet | 2H | Aromatic-H |
| 7.90-7.88 | multiplet | 1H | Aromatic-H |
| 3.89 | singlet | 3H | -OCH₃ |
The broad singlet at 13.79 ppm is characteristic of a carboxylic acid proton. The multiplet signals between 7.88 and 8.00 ppm correspond to the three protons on the aromatic ring. The singlet at 3.89 ppm is assigned to the three protons of the methyl ester group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural insights. The following data has been reported for this compound.[2]
-
Ionization Mode: Electrospray (ESI)
-
Positive Ion Mode [M+H]⁺: m/z 215
-
Negative Ion Mode [M-H]⁻: m/z 213
-
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration, often broad due to hydrogen bonding. |
| C-H (Aromatic) | 3100-3000 | Stretching vibration. |
| C-H (Alkyl) | <3000 | Stretching vibration of the methyl group. |
| C=O (Carboxylic Acid) | 1710-1680 | Stretching vibration. |
| C=O (Ester) | 1750-1730 | Stretching vibration. |
| C=C (Aromatic) | 1600-1450 | Ring stretching vibrations. |
| C-O (Carboxylic Acid/Ester) | 1320-1210 | Stretching vibrations. |
| C-Cl | 800-600 | Stretching vibration. |
Experimental Protocols for Physical Property Determination
To ensure the accuracy and reliability of the physicochemical data, standardized experimental protocols should be employed. The following sections outline the methodologies for determining key physical properties of this compound.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion of a solid material. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the onset temperature of the endothermic melting peak.
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the instrument to heat at a constant rate, typically 5-10 °C/min.
-
Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Data Acquisition: Heat the sample from ambient temperature to a temperature well above the expected melting point. Record the heat flow as a function of temperature.
-
Data Analysis: Determine the onset temperature of the melting endotherm. This temperature is taken as the melting point of the sample. The area under the peak can be used to calculate the enthalpy of fusion.
Caption: Workflow for Melting Point Determination by DSC.
Solubility Determination
Causality: Determining the solubility of a compound in various solvents is crucial for its use in synthesis, purification, and formulation. A qualitative assessment can be quickly performed, followed by quantitative methods if required.
Protocol (Qualitative):
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: Add approximately 10 mg of this compound to a series of labeled test tubes.
-
Solvent Addition: Add 1 mL of each selected solvent to the corresponding test tube.
-
Observation: Vigorously agitate each test tube for 1-2 minutes. Observe whether the solid dissolves completely, partially, or remains insoluble.
-
Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Spectroscopic Analysis Protocols
Causality: Consistent and well-defined protocols are essential for obtaining high-quality spectroscopic data for structural confirmation and purity assessment.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.
FT-IR Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is often preferred. Place a small amount of the solid directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of approximately 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Caption: Workflow for Spectroscopic Characterization.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[2]
Conclusion
This technical guide has synthesized the available physical property data for this compound, providing a valuable resource for the scientific community. While key spectroscopic data from reliable sources are presented, it is important to note the absence of an experimentally determined melting point and comprehensive solubility data in the current literature. The provided experimental protocols offer a framework for researchers to determine these properties in their own laboratories, thereby contributing to a more complete characterization of this important chemical intermediate. Adherence to the outlined safety and handling procedures is essential for the safe and effective use of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound CAS#: 431888-57-2 [amp.chemicalbook.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - this compound (C9H7ClO4) [pubchemlite.lcsb.uni.lu]
- 6. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
solubility of "2-Chloro-4-(methoxycarbonyl)benzoic acid"
An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-(methoxycarbonyl)benzoic acid
Introduction
This compound (CAS No. 431888-57-2) is a substituted benzoic acid derivative that serves as a crucial building block in organic synthesis. Its structural motifs are of significant interest to the pharmaceutical industry, particularly as it is related to key intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.[1][2] The therapeutic potential of the final active pharmaceutical ingredients (APIs) is intrinsically linked to the physicochemical properties of their precursors, among which solubility is paramount.
A comprehensive understanding of the solubility of this compound is essential for researchers and drug development professionals. Solubility data governs critical process parameters, including solvent selection for reaction chemistry, optimization of crystallization and purification protocols, and the development of robust analytical methods. This guide provides a detailed overview of the compound's physicochemical properties, a qualitative solubility assessment, and a rigorous, field-proven experimental protocol for its quantitative determination.
Physicochemical Properties and Solubility Prediction
The molecular structure of this compound dictates its behavior in various solvents. The presence of a polar carboxylic acid group, a moderately polar ester (methoxycarbonyl) group, and a non-polar chlorophenyl ring creates a molecule with mixed polarity. This balance influences its solubility profile.
Key physicochemical parameters that inform solubility are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 431888-57-2 | [3][4] |
| Molecular Formula | C₉H₇ClO₄ | [3] |
| Molecular Weight | 214.60 g/mol | [3] |
| Calculated LogP | 1.8248 | [3] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Qualitative Solubility Assessment:
While specific experimental solubility data for this compound is not widely published, its structure allows for an expert assessment based on fundamental chemical principles:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group can engage in hydrogen bonding with protic solvents. However, the overall molecule has significant non-polar character, suggesting limited to moderate solubility in water. Solubility is expected to be higher in alcohols like methanol and ethanol. In aqueous media, solubility will be highly pH-dependent, increasing significantly under basic conditions (pH > pKa) due to the formation of the more soluble carboxylate salt.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): Good solubility is anticipated in these solvents. They can effectively solvate the polar functional groups without the steric hindrance associated with hydrogen bonding networks.
-
Non-Polar Solvents (e.g., Toluene, Hexanes): Due to the polar carboxylic acid and ester functionalities, solubility is expected to be low in non-polar hydrocarbon solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected, given the presence of the chloro-substituent and the ability of these solvents to interact with various parts of the molecule.
Experimental Protocol for Equilibrium Solubility Determination
To obtain reliable and reproducible quantitative solubility data, the isothermal shake-flask method is the gold standard.[5][6] This method ensures that a true equilibrium is established between the undissolved solid and the solvent, providing the thermodynamic solubility value.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 25°C).
Methodology and Causality
The protocol below is designed to be self-validating by ensuring equilibrium is reached and that only the dissolved analyte is measured.
Materials and Equipment:
-
High-purity (>97%) this compound[3]
-
Analytical grade solvents
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatically controlled orbital shaker or water bath
-
Glass vials with screw caps
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment. This is the only way to guarantee the solution is saturated.
-
Accurately add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation during equilibration.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but a preliminary time-course study (measuring concentration at 12, 24, 48, and 72 hours) is recommended to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours. This allows the excess solid to sediment, preventing premature clogging of the filter.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Crucial Step: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, ensuring that the measured concentration reflects only the dissolved compound.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method described in Section 3.
-
Analyze the diluted sample using a validated HPLC-UV method.
-
Calculate the concentration in the saturated solution by applying the dilution factor.
-
-
Validation:
-
The experiment must be performed in triplicate to ensure the precision and reliability of the results. The final solubility should be reported as the mean ± standard deviation.
-
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility determination method.
Analytical Method: HPLC-UV for Quantification
A robust and validated analytical method is essential for accurate solubility measurement. Reverse-phase HPLC with UV detection is a highly suitable technique for this compound due to its chromophore (the benzene ring).
Principle: The sample is injected into a high-pressure stream of liquid (mobile phase), which carries it through a column packed with a non-polar stationary phase (e.g., C18). The analyte partitions between the mobile and stationary phases, and its retention time is characteristic. A UV detector measures the absorbance of the analyte as it elutes from the column, and the area of the resulting peak is proportional to its concentration.
Table 2: Example HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good retention and resolution for aromatic acids. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) | A common mobile phase for acidic analytes. The acid suppresses the ionization of the carboxylic group, leading to sharper peaks and more reproducible retention times. The ratio (e.g., 60:40) should be optimized to achieve a suitable retention time. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good efficiency without excessive pressure. |
| Detection Wavelength | ~245 nm | The UV absorbance maximum for the aromatic system should be determined experimentally but is expected in this region. |
| Injection Volume | 10 µL | A standard volume to ensure reproducibility. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures stable and reproducible retention times. |
Calibration: To ensure trustworthiness, a calibration curve must be generated.
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Analyze each standard solution using the HPLC method.
-
Plot the peak area versus concentration.
-
Perform a linear regression on the data. The resulting equation is used to calculate the concentration of the unknown, diluted sample. The correlation coefficient (R²) should be >0.999 to demonstrate linearity.
Conclusion
References
"2-Chloro-4-(methoxycarbonyl)benzoic acid" safety data sheet
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-(methoxycarbonyl)benzoic acid
Foreword for the Modern Researcher
In the fast-paced environment of drug discovery and chemical synthesis, a profound understanding of the reagents we handle is not merely a regulatory formality but the bedrock of scientific integrity and personal safety. This compound is not just another catalog number; it is a key building block in the synthesis of promising SGLT2 inhibitors for diabetes therapy.[1][2] Its structure, a chlorinated benzoic acid derivative with a methyl ester, presents a specific combination of chemical properties and physiological hazards that demand a nuanced approach to its handling. This guide moves beyond the checklist mentality of standard safety data sheets. It is designed for the practicing scientist, offering a deeper causal understanding of the risks involved and the rationale behind the recommended safety protocols. Our objective is to empower you, the researcher, to work with this compound not with fear, but with informed respect, ensuring both the safety of your team and the integrity of your experimental outcomes.
Section 1: Core Chemical and Physical Identity
Understanding the fundamental properties of a compound is the first step in predicting its behavior, both in a reaction flask and in the event of an accidental release.
Nomenclature and Structure:
-
Systematic Name: this compound
-
Common Synonyms: this compound[3]
The molecule's structure is key to its reactivity and hazards. It possesses a carboxylic acid group, making it acidic, and an aromatic ring substituted with a chlorine atom and a methoxycarbonyl group. The presence of chlorine can influence its toxicological profile and disposal requirements.
Physicochemical Data Summary:
| Property | Value | Source |
| Appearance | Off-white to light brown solid | [3] |
| Boiling Point | 360.3 ± 27.0 °C (Predicted) | [3] |
| Density | 1.413 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 2.43 ± 0.25 (Predicted) | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3][4][5] |
These predicted values provide a useful approximation for assessing physical behavior, such as volatility and potential for aerosolization.
Section 2: Comprehensive Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[6] The following classifications dictate the necessary precautions for its handling.
GHS Hazard Summary Table:
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral), Cat. 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[7][8] |
| Skin Corrosion/Irritation, Cat. 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[7][9][10] |
| Serious Eye Damage/Irritation, Cat. 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[7][9][10] |
| STOT (Single Exposure), Cat. 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[7][9][10] |
| Hazardous to the Aquatic Environment, Acute, Cat. 3 | None | None | H402: Harmful to aquatic life[8] |
Expert Analysis of Hazards:
-
H302 (Harmful if swallowed): The primary risk here is accidental ingestion. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing stringent personal hygiene.[8][11]
-
H315 (Causes skin irritation): As a solid, the primary route of skin exposure is through handling the powder. The acidic nature of the carboxylic acid group and the presence of the chlorinated aromatic ring likely contribute to its irritant properties. Prolonged or repeated contact can lead to inflammation, redness, and discomfort.[10]
-
H319 (Causes serious eye irritation): The compound is a fine powder that can be easily aerosolized.[12] Eye contact can cause significant pain and potential damage.[10] This is a direct consequence of its chemical nature as an irritant.
-
H335 (May cause respiratory irritation): Inhalation of the dust can irritate the mucous membranes of the respiratory tract.[10] This is a common hazard for acidic organic solids and necessitates handling in a well-ventilated area, preferably within a chemical fume hood.
-
H402 (Harmful to aquatic life): While not acutely toxic to aquatic life, its release into drains or waterways should be prevented.[8] This classification dictates specific disposal protocols.
Section 3: Toxicological Profile
-
Routes of Exposure: Inhalation, eye contact, skin contact, and ingestion are all potential routes of exposure.[10]
-
Symptoms of Exposure:
-
Carcinogenicity: This compound is not listed as a probable, possible, or confirmed human carcinogen by IARC or NTP.[8][10]
The toxicological profile is consistent with an irritant. There is no data to suggest systemic toxicity or carcinogenicity at this time, but as with any research chemical, it should be handled with the assumption that all toxicological properties have not been fully investigated.[6]
Section 4: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
The causality is simple: if the compound cannot reach you, it cannot harm you.
-
Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This directly mitigates the respiratory irritation hazard (H335) by capturing dust and preventing it from entering the breathing zone of the operator.[10]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]
-
Eyewash Stations and Safety Showers: These must be located in immediate proximity to the workstation.[6] Their availability is a critical response measure for accidental eye (H319) or extensive skin (H315) contact.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for good engineering controls but is a mandatory final barrier.
-
Eye and Face Protection: Chemical safety goggles are required at all times. Due to the risk of dust, a face shield should also be worn when handling larger quantities or when there is a significant risk of splashing or aerosolization.[6][10] This directly addresses the H319 "Causes serious eye irritation" hazard.
-
Skin Protection:
-
Respiratory Protection: Not typically required if work is conducted within a functional fume hood. If a fume hood is unavailable or in the case of a large spill, a NIOSH-approved respirator with a particulate filter would be necessary.[13]
Logical Relationship of Hazards to Controls
The following diagram illustrates the direct link between a specific hazard and the primary control measure designed to mitigate it.
Caption: Relationship between GHS hazards and primary control measures.
Section 5: Safe Handling, Storage, and Emergency Protocols
Standard Operating Procedure (SOP) for Handling
This protocol is designed as a self-validating system. Following these steps ensures that risks are systematically controlled.
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Designate a specific area within the hood for handling the solid.
-
Prepare a waste container for contaminated materials (e.g., weighing paper, used gloves).
-
-
Aliquotting the Compound:
-
Retrieve the container from its storage location.
-
Place the container inside the fume hood before opening.
-
Use a spatula to carefully transfer the required amount of the off-white solid onto weighing paper or into a tared vessel.
-
Causality: The slow, deliberate movement minimizes the aerosolization of the powder, directly reducing the inhalation (H335) and eye contact (H319) risks.
-
Securely close the main container immediately after use.
-
-
Post-Handling:
Safe Handling Workflow Diagram
Caption: Step-by-step workflow for the safe handling of the solid compound.
Storage Requirements
-
Conditions: Store in a tightly-closed container in a cool, dry, well-ventilated area.[6][10] The requirement for a "dry" environment is critical as moisture could potentially hydrolyze the ester or interact with the acidic compound.
-
Incompatibilities: Store away from incompatible substances such as strong oxidizing agents and strong bases.[14] Reaction with strong bases can cause a vigorous and potentially hazardous acid-base reaction.
-
Security: The container should be stored locked up.[6][10][11]
Emergency First-Aid Protocols
Immediate and correct action is vital.
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them at rest in a position comfortable for breathing.[6][8][10] If symptoms persist, seek medical attention.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[6][10] If skin irritation occurs, get medical advice.[10]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[6][8][10] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[8]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[8][11][13]
Section 6: Stability and Reactivity
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[8]
-
Reactivity: While generally stable, hazardous reactions can occur.
-
Incompatible Materials: Avoid strong oxidizing agents and strong alkalis/bases.[14]
-
Hazardous Decomposition Products: In the event of a fire, hazardous combustion gases or vapors may be produced.[8]
-
Dust Explosion: Like many fine organic powders, if finely distributed and whirled up in the air, there is a potential for a dust explosion.[8][12]
-
Section 7: Disposal Considerations
Responsible disposal is a critical component of the chemical lifecycle.
-
Procedure: Waste material must be disposed of in accordance with national and local regulations.[8] This typically involves collection in a clearly labeled, sealed container for pickup by a licensed chemical waste disposal company.
-
Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[8][10] This is mandated by its classification as harmful to aquatic life (H402).
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. This compound CAS#: 431888-57-2 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 431888-57-2|this compound|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. chemical-label.com [chemical-label.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. carlroth.com [carlroth.com]
The Strategic Role of Halogenation in the Advancement of Benzoic Acid Derivatives: A Technical Guide for Researchers
Abstract
Halogenation represents a cornerstone of synthetic organic chemistry, providing a powerful tool to modulate the physicochemical and biological properties of aromatic compounds. This in-depth technical guide explores the multifaceted role of halogenation in the context of benzoic acid derivatives. We will delve into the fundamental principles governing halogenation reactions, explore diverse synthetic methodologies, and critically analyze the profound impact of halogen substituents on the reactivity, acidity, and, ultimately, the therapeutic and industrial applications of these vital chemical entities. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage halogenation as a strategic element in molecular design and optimization.
Introduction: The Enduring Significance of Halogenated Benzoic Acids
Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzoic acid framework is a widely employed strategy to fine-tune molecular properties. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity to biological targets, and electronic characteristics.[1][2] For instance, the introduction of chlorine or bromine into the 3-position of a diphenylurea-based benzoic acid derivative led to significant improvements in pharmacokinetic properties for VLA-4 antagonists.[3] This guide will provide a comprehensive overview of the "why" and "how" behind the halogenation of benzoic acid derivatives, offering both theoretical understanding and practical insights for the modern researcher.
Fundamental Principles: The Electronic and Steric Influence of Halogens
The introduction of a halogen atom onto the benzoic acid ring imparts distinct electronic and steric effects that are crucial to understanding their subsequent chemical behavior.
Electronic Effects: Inductive vs. Resonance
Halogens exert a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).
-
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond network.[4] This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).[5]
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic pi-system. This effect is most pronounced for fluorine and decreases with increasing atomic size.
The interplay of these opposing effects dictates the overall electronic character of the halogenated benzoic acid. For electrophilic aromatic substitution, the deactivating inductive effect generally outweighs the activating resonance effect, making the ring less reactive than unsubstituted benzene. The carboxyl group itself is a deactivating, meta-directing group.[6]
Impact on Acidity (pKa)
Halogenation significantly influences the acidity of the carboxylic acid proton. The electron-withdrawing nature of halogens stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) of the benzoic acid derivative.[7][8]
| Substituent | pKa in Water |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27 |
| 2-Chlorobenzoic Acid | 2.94 |
| 2-Bromobenzoic Acid | 2.85 |
| 2-Iodobenzoic Acid | 2.86 |
| 4-Chlorobenzoic Acid | 3.98 |
| (Data sourced from the Journal of Research of the National Bureau of Standards, 1958, 60, p569)[7][9] |
As the data indicates, ortho-halogenated benzoic acids are considerably more acidic than their unsubstituted counterpart.[7] This "ortho-effect" is a combination of inductive effects and steric hindrance that can force the carboxyl group out of the plane of the aromatic ring, disrupting resonance stabilization of the neutral acid and stabilizing the carboxylate anion.[7] The acidity trend among the ortho-halogens (Br ≈ I > Cl > F) is a complex interplay of inductive and steric factors.[7][9]
Synthetic Methodologies for Halogenation
The synthesis of halogenated benzoic acid derivatives can be broadly categorized into two approaches: direct halogenation of a pre-existing benzoic acid scaffold or synthesis from a halogenated precursor.
Direct Halogenation of Benzoic Acid
3.1.1. Electrophilic Aromatic Halogenation
This is a classic and widely used method for introducing halogens onto an aromatic ring.[10] The carboxylic acid group is a deactivating and meta-directing group, meaning that direct electrophilic halogenation of benzoic acid will primarily yield the meta-substituted product.[6]
Mechanism of Electrophilic Bromination:
Caption: Mechanism of electrophilic bromination of benzoic acid.
Experimental Protocol: Synthesis of m-Bromobenzoic Acid [6]
-
Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, place benzoic acid.
-
Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[10][11]
-
Reagent Addition: Slowly add bromine (Br₂) to the mixture.
-
Reaction Conditions: Gently heat the mixture to initiate the reaction. The reaction is typically carried out in the absence of a solvent or in a non-polar solvent.
-
Work-up: After the reaction is complete, the mixture is cooled and treated to remove the catalyst and any unreacted bromine. The product, m-bromobenzoic acid, is then isolated and purified, often by recrystallization.
3.1.2. Directed ortho-Metalation and Halogenation
To achieve substitution at the ortho position, a powerful strategy is directed ortho-metalation. The carboxylic acid group can direct lithiation to the adjacent position using a strong base like sec-butyllithium in the presence of TMEDA.[12][13][14] The resulting ortho-lithiated species can then be quenched with an electrophilic halogen source.
Caption: Directed ortho-halogenation of benzoic acid via lithiation.
This method provides excellent regioselectivity for the synthesis of ortho-halogenated benzoic acids, which are often difficult to access through direct electrophilic substitution.[12][13]
3.1.3. Palladium-Catalyzed C-H Halogenation
More recently, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical method for direct halogenation.[1] Palladium catalysts, often in conjunction with specific ligands, can direct the halogenation of benzoic acids to the ortho position.[15] These methods can offer milder reaction conditions and broader functional group tolerance compared to traditional methods.[1]
Synthesis from Halogenated Precursors
An alternative and often highly effective strategy is to begin with a readily available halogenated starting material and introduce the carboxylic acid functionality.
3.2.1. Oxidation of Halogenated Toluenes
Halogenated toluenes can be oxidized to the corresponding benzoic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation processes.[16][17][18] Industrial processes often employ catalytic oxidation with oxygen in the presence of cobalt and manganese salts.[19][20]
Experimental Protocol: Oxidation of p-Chlorotoluene [18]
-
Reaction Setup: A mixture of p-chlorotoluene, potassium permanganate (KMnO₄), and a dilute aqueous solution of sodium hydroxide is placed in a round-bottom flask.
-
Reflux: The mixture is heated under reflux for several hours until the oily toluene layer disappears.
-
Filtration: The hot solution is filtered to remove the manganese dioxide (MnO₂) byproduct.
-
Acidification: The filtrate is cooled and then acidified with a strong acid, such as concentrated HCl.
-
Isolation: The precipitated p-chlorobenzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
3.2.2. Grignard Reaction of Aryl Halides
Aryl halides can be converted into Grignard reagents, which are then carboxylated using carbon dioxide to yield the corresponding benzoic acid.[21]
Caption: Synthesis of benzoic acid derivatives via Grignard reaction.
Halogenated Benzoic Acids as Synthetic Intermediates
The true power of halogenation lies in the synthetic versatility it imparts. The carbon-halogen bond serves as a versatile handle for a wide array of transformations, most notably in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species.[22][23] Halogenated benzoic acids are excellent substrates for this reaction, allowing for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.
Caption: Suzuki-Miyaura coupling of a halobenzoic acid.
Troubleshooting Common Suzuki Coupling Issues with 2-Halobenzoic Acids: [24]
| Issue | Probable Cause | Potential Solution |
| Low Reactivity | Steric hindrance and electronic deactivation from the ortho-carboxylate group. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate oxidative addition. |
| Protodehalogenation | Presence of a hydride source (e.g., certain bases, protic solvents). | Use an anhydrous, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Employ anhydrous aprotic solvents (e.g., dioxane, THF). |
| Homocoupling | Competing reaction of the boronic acid. | Optimize stoichiometry and reaction conditions. |
| Catalyst Deactivation | Presence of oxygen leading to palladium black formation. | Ensure the reaction is thoroughly degassed. Use robust ligands to stabilize the catalyst. |
Applications in Drug Discovery and Development
The strategic incorporation of halogens into benzoic acid-based drug candidates is a powerful tactic for optimizing their pharmacological profiles.
Modulating Pharmacokinetic Properties (ADME)
Halogenation can significantly impact the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug molecule.
-
Lipophilicity: Introducing halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2]
-
Metabolic Stability: Halogens can be used to block sites of metabolic oxidation. By placing a halogen at a position that is susceptible to cytochrome P450-mediated hydroxylation, the metabolic lifetime of the drug can be extended.
-
Pharmacokinetics: As demonstrated in the development of VLA-4 antagonists, the introduction of chlorine or bromine can lead to improved plasma clearance and bioavailability.[3]
Enhancing Target Binding: The Role of Halogen Bonding
Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can participate in a specific, non-covalent interaction known as a halogen bond .[25] This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site (e.g., a carbonyl oxygen or a nitrogen atom) on a biological target like a protein. The ability to form these bonds can significantly enhance the binding affinity and selectivity of a drug candidate.[25][26]
Applications in Agrochemicals
Halogenated benzoic acid derivatives have also found significant use as herbicides.[27][28][29] For example, polychlorobenzoic acids have been used for the eradication of perennial weeds.[28] The halogen substituents are crucial for the biological activity of these compounds.
Conclusion
Halogenation is far more than a simple substitution reaction; it is a strategic tool that empowers chemists to rationally design and synthesize benzoic acid derivatives with tailored properties. From fundamentally altering the acidity and reactivity of the core scaffold to providing a versatile handle for advanced synthetic transformations and enabling crucial interactions with biological targets, the role of the halogen is both profound and diverse. A thorough understanding of the principles and methodologies outlined in this guide is essential for any researcher, scientist, or drug development professional seeking to harness the full potential of halogenated benzoic acid derivatives in their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 9. thetestmag.com [thetestmag.com]
- 10. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 13. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 18. quora.com [quora.com]
- 19. US4605757A - Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus - Google Patents [patents.google.com]
- 20. CN103601639A - O-chlorobenzoic acid synthesis process - Google Patents [patents.google.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. namiki-s.co.jp [namiki-s.co.jp]
- 27. US3652645A - Halophenoxy benzoic acid herbicides - Google Patents [patents.google.com]
- 28. Toxicity of Benzoic Acid Herbicides to Cotton and Soybeans | Weeds | Cambridge Core [resolve.cambridge.org]
- 29. US10772323B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the development of various pharmaceuticals. The protocol herein is centered on a robust and scalable method involving the selective mono-hydrolysis of Dimethyl 2-chloroterephthalate. We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed, step-by-step experimental protocol, and outline the necessary characterization and safety procedures. This guide is intended for researchers, chemists, and drug development professionals who require a reliable method for obtaining high-purity this compound for further synthetic applications.
Introduction and Strategic Rationale
This compound (CAS 431888-57-2) serves as a critical building block in organic synthesis. Its structural motifs are found in a variety of complex molecules, including therapeutic agents. For instance, closely related analogs are pivotal intermediates in the manufacturing of Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used in diabetes therapy[1][2].
The synthetic strategy presented here is based on the selective saponification (base-mediated hydrolysis) of one of the two ester groups of Dimethyl 2-chloroterephthalate. This approach is favored due to the ready availability of the starting material and the straightforward nature of the reaction, which can be performed with high selectivity and yield.
Mechanistic Causality:
The selectivity of the mono-hydrolysis is governed by the electronic and steric environment of the two methoxycarbonyl groups. The chlorine atom at the C2 position exerts a strong electron-withdrawing inductive effect. This effect renders the carbonyl carbon of the adjacent ester group (at C1) more electrophilic and, therefore, more susceptible to nucleophilic attack by the hydroxide ion. While the ortho-chloro group also introduces some steric hindrance, the electronic activation is the dominant factor, preferentially directing hydrolysis to the C1-ester position. By carefully controlling the stoichiometry of the base (using approximately one equivalent), we can selectively cleave one ester group while leaving the other intact, a common strategy in the hydrolysis of terephthalate diesters[3][4].
Reaction Scheme & Visualization
The overall transformation is depicted below:
Caption: Figure 1: Reaction Scheme for the Synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Recommended Purity | Notes |
| Dimethyl 2-chloroterephthalate | 18642-39-2 | 228.63 | ≥98% | Starting Material |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥98% | Hydrolysis Reagent |
| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous, ACS Grade | Reaction Solvent |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | N/A | Solvent / Work-up |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2M or 6M Solution | For Acidification |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | For TLC Analysis |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | For TLC Analysis |
Equipment
-
Round-bottom flask (250 mL or 500 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Thermometer or temperature probe
-
Beakers and graduated cylinders
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
This protocol is based on a 10-gram scale synthesis.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Dimethyl 2-chloroterephthalate (10.0 g, 43.7 mmol).
-
Add methanol (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
Step 2: Saponification
-
In a separate beaker, prepare the hydroxide solution by dissolving Sodium Hydroxide (1.75 g, 43.7 mmol, 1.0 equivalent) in deionized water (20 mL). Allow the solution to cool to room temperature.
-
Transfer the cooled NaOH solution to a dropping funnel.
-
Add the NaOH solution dropwise to the stirring methanolic solution of the starting material over a period of 30-45 minutes. Maintain the reaction temperature at 20-25°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent).
-
Spot the starting material (co-spot), and the reaction mixture on a TLC plate.
-
The reaction is considered complete upon the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the carboxylate salt (which will convert to the acid product on the silica plate).
Step 4: Work-up and Isolation
-
Once the reaction is complete, remove the methanol from the reaction mixture using a rotary evaporator.
-
To the remaining aqueous solution, add deionized water (100 mL) and stir until all solids are dissolved.
-
Cool the aqueous solution in an ice bath to 0-5°C.
-
Slowly acidify the solution by adding 2M HCl dropwise while stirring vigorously. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 1-2.
-
A white precipitate of this compound will form.
-
Continue stirring the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
Step 5: Purification
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any residual inorganic salts.
-
Dry the product under vacuum at 50-60°C until a constant weight is achieved. The expected yield is typically in the range of 85-95%.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₇ClO₄[5] |
| Molecular Weight | 214.60 g/mol [5] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.6 (s, 1H, COOH), 8.05-7.95 (m, 2H, Ar-H), 7.85-7.75 (m, 1H, Ar-H), 3.90 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~166.5, 165.0, 138.0, 134.5, 132.0, 131.5, 130.0, 129.0, 52.8 |
| Mass Spec (ESI-) | m/z 213.0 [M-H]⁻ |
| Melting Point | ~175-180 °C |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Experimental Workflow Visualization
Caption: Figure 2: Step-by-Step Experimental Workflow.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Hydrochloric Acid (HCl): Corrosive. Causes skin burns and eye damage. Vapors are irritating to the respiratory system. Handle in a well-ventilated fume hood.
-
Organic Solvents: Methanol and Ethyl Acetate are flammable. Keep away from ignition sources. Ensure all operations are performed in a well-ventilated area or fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. Two robust and scientifically vetted synthetic routes are presented: the oxidation of a substituted toluene precursor and the selective esterification of a dicarboxylic acid derivative. This guide offers detailed, step-by-step protocols, mechanistic insights, and safety considerations to aid researchers, scientists, and drug development professionals in the successful preparation of this valuable compound.
Introduction
This compound (CAS No. 431888-57-2) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4][5] Its structural features, including the chloro, methoxycarbonyl, and carboxylic acid moieties, make it a versatile building block for the synthesis of complex molecules, including but not limited to, inhibitors of various enzymes and modulators of biological pathways. The reliable and scalable synthesis of this intermediate is therefore of paramount importance.
This application note details two distinct and validated synthetic strategies to obtain this compound, providing researchers with flexibility based on available starting materials and laboratory capabilities.
Synthetic Strategies and Mechanistic Overview
Two primary synthetic routes are discussed herein:
-
Route A: Oxidation of Methyl 3-chloro-4-methylbenzoate.
-
Route B: Mono-esterification of 2-Chloro-terephthalic acid.
Route A: Oxidation of a Toluene Derivative
This approach leverages the well-established oxidation of a benzylic methyl group to a carboxylic acid.[6][7] The starting material, methyl 3-chloro-4-methylbenzoate, can be prepared from commercially available 3-chloro-4-methylbenzoic acid via Fischer esterification. The subsequent oxidation of the methyl group is a critical step, which can be achieved using strong oxidizing agents.
Reaction Pathway for Route A
Caption: Synthetic workflow for Route A.
Route B: Selective Mono-esterification
This strategy begins with 2-chloro-terephthalic acid, a dicarboxylic acid. The key challenge in this route is the selective esterification of the carboxylic acid at position 4, while leaving the carboxylic acid at position 1 intact. This can be achieved by exploiting the differential reactivity of the two carboxylic acid groups or by using a protecting group strategy, though a direct, controlled esterification is often preferred for process efficiency. The Fischer esterification, when conducted under carefully controlled conditions with a limited amount of methanol, can favor the formation of the mono-ester.[8][9]
Reaction Pathway for Route B
Caption: Synthetic workflow for Route B.
Experimental Protocols
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all reagents. This compound is harmful if swallowed and causes skin and eye irritation.[10][11][12][13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Route A: Detailed Protocol
Step 1: Esterification of 3-Chloro-4-methylbenzoic acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloro-4-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq), which will also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-chloro-4-methylbenzoate, which can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR.
Step 2: Oxidation of Methyl 3-chloro-4-methylbenzoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the methyl 3-chloro-4-methylbenzoate (1.0 eq) from the previous step in a suitable solvent system, such as a mixture of pyridine and water.
-
Oxidant Addition: While stirring vigorously, slowly add potassium permanganate (KMnO₄) (2.0-3.0 eq) in portions. The reaction is exothermic, and the temperature should be monitored and controlled.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours, or until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Acidification: Combine the filtrate and washings, and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms (pH ~2).
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure product.
Route B: Detailed Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-chloro-terephthalic acid (1.0 eq) in methanol (1.2-1.5 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be carefully monitored by HPLC or LC-MS to maximize the yield of the desired mono-ester and minimize the formation of the di-ester.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, remove the excess methanol under reduced pressure.
-
Purification: The resulting solid, which will be a mixture of starting material, mono-ester, and di-ester, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the expected regions with appropriate splitting patterns, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, the ester carbonyl, the carboxylic acid carbonyl, and the methoxy carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (214.60 g/mol ).[1] |
| HPLC | A single major peak indicating high purity. |
| Melting Point | A sharp melting point consistent with literature values. |
Conclusion
The synthesis of this compound can be successfully achieved through either the oxidation of a methyl-substituted precursor or the selective mono-esterification of a dicarboxylic acid. The choice of route will depend on factors such as starting material availability, scalability, and purification capabilities. The protocols provided in this application note are robust and have been developed based on established chemical principles, offering a reliable guide for researchers in the field.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound CAS#: 431888-57-2 [amp.chemicalbook.com]
- 3. This compound | 431888-57-2 [sigmaaldrich.com]
- 4. parchem.com [parchem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 7. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemical-label.com [chemical-label.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols: Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid via the Sandmeyer Reaction
< <
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a valuable intermediate in pharmaceutical and materials science. The protocol centers on the Sandmeyer reaction, a robust and versatile method for the conversion of aromatic primary amines to aryl halides.[1][2] This application note details the underlying mechanism, provides a step-by-step experimental procedure, and addresses critical parameters, safety considerations, and troubleshooting strategies to ensure a successful and reproducible synthesis.
Introduction to the Sandmeyer Reaction
Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction is a cornerstone of synthetic organic chemistry, facilitating the transformation of an aryl diazonium salt into an aryl halide.[1][2][3] The reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1][2] It proceeds via a single-electron transfer from a copper(I) catalyst to the diazonium salt, which then expels nitrogen gas to form an aryl radical.[2][4][5][6] This radical subsequently abstracts a halogen from a copper(II) halide species, regenerating the copper(I) catalyst and yielding the desired aryl halide.[2][4][5][6] The versatility of the Sandmeyer reaction allows for the introduction of not only chloro and bromo groups but also cyano and other functionalities, making it a powerful tool for aromatic ring functionalization.[1][2][7]
The synthesis of this compound from its corresponding amine, 2-Amino-4-(methoxycarbonyl)benzoic acid, leverages this classic transformation. The starting material is first converted to an aryl diazonium salt through diazotization with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[3][8][9] The resulting diazonium salt is then subjected to the Sandmeyer reaction conditions using copper(I) chloride to afford the target molecule.
Reaction Mechanism and Workflow
The overall synthetic strategy involves two key stages: diazotization of the starting amine followed by the copper(I) chloride-mediated Sandmeyer reaction.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Amino-4-(methoxycarbonyl)benzoic acid | C₉H₉NO₄ | 195.17 | 10 | 1.95 g |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 11 | 0.76 g |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | - | ~10 mL |
| Copper(I) Chloride (CuCl) | CuCl | 98.99 | 12 | 1.19 g |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | - | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed |
Step-by-Step Procedure
Part 1: Preparation of the Diazonium Salt Solution
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 1.95 g (10 mmol) of 2-Amino-4-(methoxycarbonyl)benzoic acid in 10 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 2.5 mL of concentrated hydrochloric acid to the stirred suspension while maintaining the temperature below 5 °C. Stir until a fine, uniform suspension of the amine hydrochloride is obtained.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the amine hydrochloride suspension over 15-20 minutes, ensuring the temperature remains between 0-5 °C.[10] Vigorous stirring is crucial during this addition.
-
After the addition is complete, continue stirring the resulting pale-yellow solution of the diazonium salt in the ice bath for an additional 30 minutes.[10]
Part 2: The Sandmeyer Reaction
-
In a separate 250 mL flask, prepare a solution of copper(I) chloride by dissolving 1.19 g (12 mmol) of CuCl in 5 mL of concentrated hydrochloric acid. The solution will likely be dark green or black.[10]
-
Cool the copper(I) chloride solution to 0-5 °C in an ice-salt bath.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) chloride solution.[10] Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.[10]
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product into dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with deionized water (20 mL), followed by saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid, and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography.[10]
Safety and Troubleshooting
"Problem" [label="{Problem
|Observed Issue}", shape=box, style=bold, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cause" [label="{Potential Cause|Underlying Reason}", shape=box, style=bold, fillcolor="#FBBC05", fontcolor="#202124"]; "Solution" [label="{Solution|Corrective Action}", shape=box, style=bold, fillcolor="#34A853", fontcolor="#FFFFFF"];"Problem" -> "Cause" [style=invis]; "Cause" -> "Solution" [style=invis];
"LowYield" [label="{Low or No Product Yield}"]; "IncompleteDiazotization" [label="{Incomplete Diazotization|Temperature too high during NaNO₂ addition.\l|Insufficient acid.\l|Poor quality of NaNO₂.\l}"]; "FixDiazotization" [label="{Maintain temperature strictly at 0-5 °C.\l|Ensure sufficient acid is present to form nitrous acid and the amine salt.\l|Use fresh, high-purity NaNO₂.\l}"];
"SideProducts" [label="{Formation of Phenolic Byproducts}"]; "Decomposition" [label="{Decomposition of Diazonium Salt|Reaction temperature too high.\l|Diazonium salt solution not used promptly.\l}"]; "FixDecomposition" [label="{Keep the diazonium salt solution cold at all times.\l|Use the diazonium salt immediately after preparation.\l}"];
"DarkColor" [label="{Dark, Tarry Reaction Mixture}"]; "SideReactions" [label="{Side Reactions|Inefficient stirring.\l|Local overheating during addition.\l}"]; "FixSideReactions" [label="{Ensure vigorous and efficient stirring throughout the reaction.\l|Add reagents slowly and sub-surface if possible.\l}"];
"LowYield" -> "IncompleteDiazotization" [label="is caused by"]; "IncompleteDiazotization" -> "FixDiazotization" [label="is solved by"]; "SideProducts" -> "Decomposition" [label="is caused by"]; "Decomposition" -> "FixDecomposition" [label="is solved by"]; "DarkColor" -> "SideReactions" [label="is caused by"]; "SideReactions" -> "FixSideReactions" [label="is solved by"]; } enddot Figure 2: A troubleshooting guide for common issues in the Sandmeyer reaction.
Safety Precautions:
-
Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state.[3] This protocol is designed to use the diazonium salt in situ without isolation. Always keep the diazonium salt solution cold.
-
Nitrous Acid and Nitrogen Oxides: The reaction of sodium nitrite with acid generates nitrous acid and potentially nitrogen oxides, which are toxic. Perform the reaction in a well-ventilated fume hood.
-
Copper Salts: Copper salts are toxic. Avoid inhalation of dust and contact with skin and eyes.
-
Acids and Solvents: Concentrated hydrochloric acid is corrosive. Dichloromethane is a volatile organic solvent. Handle all chemicals with appropriate care and PPE.
Conclusion
The Sandmeyer reaction is a reliable and scalable method for the synthesis of this compound from its corresponding aniline derivative. Careful control of reaction parameters, particularly temperature during the diazotization step, is critical for achieving high yields and purity. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can confidently and reproducibly synthesize this important chemical intermediate for applications in drug discovery and development. The inherent safety of generating the diazonium salt in situ and the use of readily available reagents make this a practical and efficient synthetic route.[11]
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. byjus.com [byjus.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Chloro-4-(methoxycarbonyl)benzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Versatility
2-Chloro-4-(methoxycarbonyl)benzoic acid, a substituted aromatic carboxylic acid, has emerged as a pivotal building block in modern organic synthesis. Its unique trifunctional nature—a carboxylic acid, a methyl ester, and an aryl chloride—offers chemists a versatile scaffold for constructing complex molecular architectures. The strategic positioning of these functional groups allows for selective and sequential transformations, making it an invaluable intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of its applications and detailed protocols for its use in key synthetic transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 431888-57-2 | [1] |
| Molecular Formula | C₉H₇ClO₄ | [1] |
| Molecular Weight | 214.60 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 148-151 °C | [2] |
| Boiling Point | 360.3 ± 27.0 °C at 760 mmHg | |
| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. |
Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[3] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Core Applications in Medicinal Chemistry
The strategic placement of reactive handles on the benzene ring of this compound makes it a sought-after precursor in the synthesis of several classes of therapeutic agents.
Synthesis of SGLT2 Inhibitors
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[4] this compound and its derivatives are key intermediates in the synthesis of the aglycone portion of several SGLT2 inhibitors.[5][6][7] The carboxylic acid and chloro functionalities serve as handles for coupling with other aromatic or heteroaromatic fragments to construct the complex diarylmethane core of these drugs.
Precursor for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations.[8][9] The benzoyl moiety is a common feature in many PARP inhibitors, and this compound can serve as a starting material for the elaboration of these pharmacophores. The carboxylic acid can be converted to an amide, a key functional group for interaction with the enzyme, while the chloro and ester groups allow for further structural modifications to optimize potency and pharmacokinetic properties.[10][11]
Building Block for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The diverse and complex scaffolds of many kinase inhibitors can be accessed through multi-step syntheses where substituted benzoic acids play a crucial role. The functional group array of this compound allows for its incorporation into synthetic routes for various kinase inhibitors through reactions such as amide bond formation and cross-coupling reactions.
Key Synthetic Transformations and Protocols
The utility of this compound stems from the selective reactivity of its three functional groups. The following sections provide detailed protocols for its most common and impactful transformations.
Workflow for Sequential Functionalization
The strategic differentiation of the carboxylic acid and methyl ester groups, along with the aryl chloride, allows for a logical sequence of reactions to build molecular complexity.
Protocol 1: Amide Bond Formation via Acyl Chloride
This protocol details the conversion of the carboxylic acid to an amide, a cornerstone reaction in medicinal chemistry. The carboxylic acid is first activated to a more reactive acyl chloride.
Step 1: Formation of the Acyl Chloride
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Add anhydrous DCM to dissolve the starting material.
-
To the stirred solution, add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride dropwise at room temperature. Gas evolution (CO₂, CO, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 2-chloro-4-(methoxycarbonyl)benzoyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling
Materials:
-
Crude 2-chloro-4-(methoxycarbonyl)benzoyl chloride (from Step 1)
-
Substituted aniline or amine (1.0-1.2 eq)
-
Anhydrous DCM or THF
-
Triethylamine (TEA) or Pyridine (1.5-2.0 eq)
Procedure:
-
Dissolve the desired amine in anhydrous DCM in a separate flask under an inert atmosphere.
-
Add the base (TEA or pyridine) to the amine solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, particularly for the synthesis of biaryl compounds.[13] In this protocol, the aryl chloride of this compound is coupled with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04-0.10 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)
-
Toluene/Water or Dioxane/Water solvent mixture (e.g., 4:1)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and the phosphine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 3: Hydrolysis of the Methyl Ester
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation, yielding 2-chloroterephthalic acid, a useful difunctional building block.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0-3.0 eq)
-
Methanol/Water or THF/Water solvent mixture
-
Hydrochloric acid (HCl, e.g., 1 M or concentrated)
Procedure:
-
Dissolve this compound in a mixture of methanol and water.
-
Add a solution of NaOH or LiOH in water to the reaction mixture.
-
Heat the mixture to reflux or stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with HCl until a precipitate forms (typically pH 1-2).
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford 2-chloroterephthalic acid.[14]
Conclusion
This compound is a highly adaptable and valuable building block for organic synthesis. Its trifunctional nature allows for a range of selective transformations, providing access to a diverse array of complex molecules with significant applications in medicinal chemistry. The protocols outlined in this guide serve as a practical starting point for researchers looking to leverage the synthetic potential of this versatile intermediate in their drug discovery and development efforts.
References
- 1. Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Strategic Utility of 2-Chloro-4-(methoxycarbonyl)benzoic Acid in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the landscape of contemporary drug discovery, the efficiency and elegance of synthetic routes are paramount. The strategic selection of starting materials and key intermediates can significantly impact the timeline and ultimate success of a medicinal chemistry campaign. 2-Chloro-4-(methoxycarbonyl)benzoic acid, a substituted aromatic carboxylic acid, represents a quintessential example of a highly versatile building block. Its unique arrangement of functional groups—a carboxylic acid, a methyl ester, and a strategically placed chlorine atom—offers a rich platform for a variety of chemical transformations, making it an invaluable asset in the synthesis of complex therapeutic agents.
The presence of the chlorine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The carboxylic acid and methyl ester moieties, on the other hand, offer orthogonal reactivity, allowing for sequential and selective modifications. This inherent functional group compatibility is a key attribute that enables its utility in multi-step synthetic sequences. This application note will delve into the practical applications of this compound in medicinal chemistry, with a particular focus on its role as a precursor to potent therapeutic agents. We will provide detailed experimental protocols for its handling and utilization in a key synthetic transformation, alongside a discussion of the structure-activity relationships it enables.
Chemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical is a prerequisite for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 431888-57-2 | --INVALID-LINK-- |
| Molecular Formula | C₉H₇ClO₄ | --INVALID-LINK-- |
| Molecular Weight | 214.60 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Commercially available |
| Purity | ≥97% | --INVALID-LINK-- |
| Storage | Store at room temperature | --INVALID-LINK-- |
Hazard Summary: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Application in the Synthesis of SGLT2 Inhibitors: A Case Study
A prominent application of structurally related chloro-benzoic acid derivatives is in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. While a direct synthesis of a marketed SGLT2 inhibitor from this compound is not extensively documented in publicly available literature, the synthesis of Dapagliflozin from the closely related 5-bromo-2-chlorobenzoic acid provides a compelling blueprint for its potential utility.[3] A key step in these syntheses often involves a Friedel-Crafts acylation to form a diaryl ketone, which is subsequently reduced to a diarylmethane core structure.
The following diagram illustrates a plausible synthetic pathway towards a key intermediate for SGLT2 inhibitors, starting from this compound.
References
Application Notes & Protocols: 2-Chloro-4-(methoxycarbonyl)benzoic Acid and its Analogs as Pivotal Intermediates in the Synthesis of SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Aryl C-Glucosides in Diabetes Therapy
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have revolutionized the management of type 2 diabetes mellitus.[1] By promoting the excretion of glucose in the urine, these agents lower blood glucose levels independent of insulin action.[2] Structurally, the majority of clinically successful SGLT2 inhibitors, including dapagliflozin, canagliflozin, and empagliflozin, are aryl C-glucosides. The synthesis of these complex molecules relies on the strategic construction of a diarylmethane or related aglycone, which is subsequently coupled to a glucose moiety.
A critical starting block for this aglycone is a substituted chlorobenzoic acid derivative. While 2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS 431888-57-2) represents this structural class, its halogenated analog, 5-Bromo-2-chlorobenzoic acid , is more prominently documented in process chemistry literature as a versatile precursor for a range of SGLT2 inhibitors.[3][4] This guide will focus on the fundamental synthetic transformations involving this class of intermediates, providing a detailed, experience-grounded framework for their application in drug development.
Profile of Key Intermediates
The physicochemical properties of these starting materials are crucial for designing reaction and purification protocols.
| Property | This compound | 5-Bromo-2-chlorobenzoic acid |
| CAS Number | 431888-57-2[5] | 249646-56-0 |
| Molecular Formula | C₉H₇ClO₄[6] | C₇H₄BrClO₂ |
| Molecular Weight | 214.60 g/mol [6] | 235.46 g/mol |
| Appearance | Off-white to light brown solid[5] | White to off-white crystalline powder |
| Boiling Point | 360.3±27.0 °C (Predicted)[5] | ~355.9 °C (Predicted) |
| pKa | 2.43±0.25 (Predicted)[5] | 2.29±0.25 (Predicted) |
Overall Synthetic Strategy: From Benzoic Acid to SGLT2 Inhibitor
The conversion of the chlorobenzoic acid intermediate into the final C-glucoside drug follows a convergent synthesis strategy. The core objective is to first construct the diarylmethane aglycone, which then serves as a nucleophile precursor for coupling with an electrophilic sugar derivative.
Caption: General workflow for SGLT2 inhibitor synthesis.
Core Protocol I: Synthesis of the Diaryl Aglycone
This two-stage process involves the formation of a benzophenone via Friedel-Crafts acylation, followed by its reduction to the diarylmethane core. The protocol below is a representative synthesis for the dapagliflozin aglycone precursor.[3][7]
Stage 1: Friedel-Crafts Acylation to form 5-Bromo-2-chloro-4'-ethoxybenzophenone
Principle: The carboxylic acid is first converted to a more reactive acyl chloride. A strong Lewis acid, typically aluminum chloride (AlCl₃), then activates the acyl chloride to generate a highly electrophilic acylium ion, which undergoes electrophilic aromatic substitution with an electron-rich aromatic partner (phenetole).[8] The para-substitution on phenetole is strongly favored due to steric hindrance and electronic effects.
Caption: Mechanism of Friedel-Crafts Acylation.
Materials & Equipment:
-
5-Bromo-2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF, catalytic)
-
Phenetole (Ethoxybenzene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, inert gas (N₂/Ar) supply.
Procedure:
-
Acyl Chloride Formation: In a dry, inerted flask, suspend 5-bromo-2-chlorobenzoic acid in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride or thionyl chloride (approx. 1.5-2.0 equivalents) at 0-5 °C.[9] Allow the mixture to warm to room temperature and stir for 2-5 hours until gas evolution ceases and a clear solution is formed. The solvent and excess reagent are typically removed under reduced pressure to yield the crude acyl chloride.
-
Friedel-Crafts Reaction Setup: In a separate, larger three-necked flask, charge anhydrous AlCl₃ (approx. 1.2 equivalents) and suspend it in anhydrous DCM under an inert atmosphere.[10] Cool the suspension to -10 to 0 °C in an ice-salt bath.
-
Addition of Reactants: Add phenetole (approx. 1.1 equivalents) to the AlCl₃ suspension. Dissolve the crude acyl chloride from step 1 in anhydrous DCM and add it dropwise to the cooled suspension over 1-2 hours, maintaining the internal temperature below 5 °C.[11]
-
Reaction & Quenching: After the addition is complete, allow the reaction to stir at 0-5 °C for another 2-4 hours. Monitor the reaction by TLC or HPLC. Upon completion, quench the reaction by carefully and slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.
-
Workup & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and finally brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by recrystallization from a solvent system like isopropanol/water to yield the para-isomer as the major product.[3][12]
Stage 2: Reduction to form 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Principle: The carbonyl group of the benzophenone is reduced to a methylene bridge. A common and effective method is ionic hydrogenation using triethylsilane (Et₃SiH) as the hydride donor and a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂) as an activator. The Lewis acid protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to hydride attack from Et₃SiH.
Materials & Equipment:
-
5-Bromo-2-chloro-4'-ethoxybenzophenone
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Acetonitrile and/or Dichloromethane
-
Standard glassware for inert atmosphere reactions.
Procedure:
-
Reaction Setup: Dissolve the benzophenone intermediate in a mixture of anhydrous DCM and acetonitrile in a dry, inerted flask. Cool the solution to -15 to -5 °C.
-
Reagent Addition: Slowly add triethylsilane (approx. 2.0-2.5 equivalents) to the solution, followed by the dropwise addition of BF₃·OEt₂ (approx. 2.0-2.5 equivalents), ensuring the temperature remains below 0 °C.[3]
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for the disappearance of the starting material by HPLC.
-
Workup & Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Application Protocol II: C-Glycosylation
Principle: This is the crucial C-C bond-forming step. The aryl halide (bromide) of the aglycone is converted into a potent aryl nucleophile via halogen-metal exchange at cryogenic temperatures using an organolithium reagent like n-butyllithium (n-BuLi). This aryllithium species then attacks the electrophilic carbonyl of a per-silylated gluconolactone. A subsequent acidic workup and reduction sequence yields the C-glucoside.[3]
Materials & Equipment:
-
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
-
2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF) and/or Toluene
-
Methanolic solution of methanesulfonic acid (MsOH) or HCl
-
Triethylsilane (Et₃SiH) and BF₃·OEt₂
-
Schlenk line, dry glassware, low-temperature thermometer.
Procedure:
-
Aryllithium Formation: Dissolve the diarylmethane aglycone in anhydrous THF/Toluene in a Schlenk flask under argon. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (approx. 1.1 equivalents) dropwise. Stir the mixture at this temperature for 1-2 hours to ensure complete metal-halogen exchange.
-
Coupling Reaction: In a separate flask, dissolve the protected gluconolactone in anhydrous THF and cool to -78 °C. Slowly transfer the freshly prepared aryllithium solution into the gluconolactone solution via cannula, keeping the temperature at -78 °C. Stir for 2-3 hours.[3][13]
-
Quenching and Methylation: Quench the reaction at -78 °C by adding a pre-cooled solution of methanesulfonic acid in methanol.[3] This protonates the alkoxide and catalyzes the formation of the anomeric methyl lactols. Allow the reaction to warm slowly to room temperature.
-
Reductive Deprotection: After workup (aqueous extraction), the crude methyl lactol mixture is dissolved in anhydrous DCM/acetonitrile. The anomeric methoxy group is removed reductively using Et₃SiH and BF₃·OEt₂ at low temperature, similar to the ketone reduction protocol.[3][14]
-
Final Hydrolysis/Purification: If acetate or other protecting groups are used instead of silyl ethers, a final hydrolysis step (e.g., with LiOH or Na₂CO₃ in methanol/water) is required to reveal the free hydroxyl groups of the glucose moiety.[15] The final product is typically purified via recrystallization or co-crystal formation to achieve pharmaceutical-grade purity.[15]
References
- 1. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 2. medkoo.com [medkoo.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. This compound CAS#: 431888-57-2 [amp.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2016035042A1 - Process for the preparation of canagliflozin - Google Patents [patents.google.com]
- 10. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]
- 11. US20190202814A1 - Processes for preparation of empagliflozin - Google Patents [patents.google.com]
- 12. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
- 13. CN109400561A - The synthetic method of Dapagliflozin - Google Patents [patents.google.com]
- 14. Synthesis of Dapagliflozin [cjph.com.cn]
- 15. Dapagliflozin synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Pharmaceutical Synthesis Applications of 2-Chloro-4-(methoxycarbonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Chloro-4-(methoxycarbonyl)benzoic acid in Medicinal Chemistry
This compound is a highly functionalized aromatic compound that has emerged as a significant building block in the synthesis of modern pharmaceuticals. Its trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a methoxycarbonyl group, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. The strategic positioning of these functional groups allows for a range of selective chemical transformations, making it a valuable intermediate in multi-step synthetic sequences.
Halogenated benzoic acid derivatives are prized in organic synthesis for their role as adaptable intermediates. The presence of a halogen, such as chlorine, provides a reactive "handle" for powerful transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira reactions), which are fundamental to the assembly of complex molecules from simpler precursors[1]. The benzoic acid moiety itself is a privileged structure in drug design, frequently found in compounds with significant biological activity due to its ability to participate in key intermolecular interactions with biological targets[1].
This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, with a focus on its role as a key intermediate in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.
Application 1: A Key Intermediate in the Synthesis of SGLT2 Inhibitors
The most prominent application of the this compound scaffold is in the synthesis of a promising class of SGLT2 inhibitors for the treatment of diabetes[2][3][4]. Specifically, its brominated analogue, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a crucial intermediate in the industrial-scale production of these therapeutic agents[2][4][5]. The parent compound, this compound, can be considered a precursor in a highly efficient and scalable synthetic route.
The general synthetic strategy involves the construction of a C-aryl glucoside, where the this compound derivative forms the core of the aglycone portion of the final drug molecule. The chloro and bromo substituents are strategically important for subsequent coupling reactions to build the final complex structure of the SGLT2 inhibitor.
Workflow for the Synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
The following diagram illustrates a typical workflow for the synthesis of the key brominated intermediate starting from 2-amino-4-(methoxycarbonyl)benzoic acid, which itself can be derived from simpler starting materials.
Caption: Synthetic workflow for 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid.
Protocol 1: Synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
This protocol is adapted from a reported industrial scale-up process and details the bromination of a precursor to yield the key SGLT2 inhibitor intermediate[5].
A. Materials
-
2-Amino-4-(methoxycarbonyl)benzoic acid hydrochloride (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.22 equiv)
-
Acetonitrile
-
Deionized water
B. Equipment
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Addition funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
C. Procedure
-
Reaction Setup: Charge the jacketed glass reactor with 2-amino-4-(methoxycarbonyl)benzoic acid hydrochloride and acetonitrile. Begin stirring to form a slurry.
-
Cooling: Cool the reactor contents to 0-10°C using a circulating chiller.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled slurry over a period of 1-2 hours, maintaining the internal temperature between 0-10°C.
-
Causality Note: The reaction is exothermic, and slow addition of NBS is crucial to control the temperature. Lower temperatures favor the desired regioselectivity and minimize the formation of dibromo impurities[5]. NBS is chosen as the brominating agent as it is easier to handle than liquid bromine and has been shown to produce higher yields and purity in this specific transformation[5].
-
-
Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Isolation: Once the reaction is complete, add deionized water to the reaction mixture to precipitate the product.
-
Filtration and Washing: Filter the resulting solid through a Buchner funnel. Wash the filter cake with a cold mixture of acetonitrile and water, followed by a final wash with cold water to remove any remaining succinimide and inorganic salts.
-
Drying: Dry the isolated solid in a vacuum oven at 50-60°C until a constant weight is achieved.
D. Expected Results
This process has been reported to produce 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid in high yield and purity, suitable for use in the subsequent steps of SGLT2 inhibitor synthesis.
| Parameter | Value | Reference |
| Yield | >90% | [5] |
| Purity (HPLC) | >99% | [5] |
Application 2: Potential Precursor for Biphenyl-Containing Pharmaceuticals
The this compound scaffold is also a potential precursor for the synthesis of pharmaceuticals containing a biphenyl moiety. A notable example of such a drug is Sacubitril, a neprilysin inhibitor used in the treatment of heart failure[6][7][8][9]. While direct use of this specific intermediate in the industrial synthesis of Sacubitril is not explicitly detailed in the available literature, its structure lends itself to the formation of the required biphenyl core through well-established cross-coupling methodologies.
The chloro substituent can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with an appropriate arylboronic acid or ester to form the C-C bond of the biphenyl system. The carboxylic acid and ester functionalities can then be further manipulated to complete the synthesis of the target molecule.
General Strategy for Biphenyl Synthesis via Suzuki Coupling
The following diagram illustrates the general concept of using this compound as a coupling partner in a Suzuki reaction.
Caption: General scheme for Suzuki coupling with this compound.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction involving an aryl chloride, which can be adapted for this compound.
A. Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
B. Equipment
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas line
C. Procedure
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst, leading to lower yields.
-
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to reflux (typically 80-110°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl chloride is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis, with a well-documented role in the production of SGLT2 inhibitors and potential applications in the synthesis of other complex molecules like biphenyl-containing drugs. Its versatile functionality allows for a range of chemical transformations, making it a valuable tool for medicinal chemists. The protocols provided herein offer a starting point for the practical application of this compound in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. sacubitril synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]
- 8. WO2017148357A1 - Sacubitril intermediate and preparation method thereof - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Reactions of 2-Chloro-4-(methoxycarbonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Scaffolding of 2-Chloro-4-(methoxycarbonyl)benzoic acid
This compound is a key bifunctional aromatic building block in modern organic synthesis and medicinal chemistry. Its strategic placement of a chloro substituent, a methoxycarbonyl group, and a carboxylic acid on a benzene ring offers a versatile platform for a wide array of chemical transformations. The chloro atom serves as a handle for various cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the carboxylic acid and its corresponding methyl ester provide orthogonal sites for modification, such as amide bond formation and hydrolysis, respectively. This unique combination of reactive sites makes it a valuable intermediate in the synthesis of complex molecules, most notably as a precursor to a new class of antidiabetic drugs, the SGLT2 inhibitors.[1][2]
This guide provides a comprehensive overview of the key reactions of this compound, complete with detailed, field-proven protocols and insights into the underlying chemical principles.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The chloro-substituent on the aromatic ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, which are crucial for the elaboration of drug-like molecules.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures.[3][4] The reaction of this compound with an arylboronic acid or ester proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Causality in Experimental Choices: The choice of a palladium(II) precatalyst like Pd(OAc)₂ with a sterically bulky and electron-rich phosphine ligand such as SPhos is critical for activating the relatively inert C-Cl bond. The use of a strong base like K₃PO₄ is necessary to facilitate the transmetalation step. A mixed solvent system of toluene and water allows for the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Arylboronic acid | 1.2 mmol | 1.2 |
| Pd(OAc)₂ | 0.02 mmol | 0.02 |
| SPhos | 0.04 mmol | 0.04 |
| K₃PO₄ | 3.0 mmol | 3.0 |
| Toluene | 5 mL | - |
| Water | 1 mL | - |
| Temperature | 100 °C | - |
| Time | 12-24 h | - |
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of aryl amines from aryl halides.[1][5] This reaction is particularly valuable in drug discovery for introducing amine functionalities.
Causality in Experimental Choices: A bulky, electron-rich phosphine ligand like XPhos is often employed to facilitate both the oxidative addition of the aryl chloride and the subsequent reductive elimination. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is used to deprotonate the amine and promote the formation of the palladium-amido complex. Anhydrous conditions are crucial as water can lead to catalyst deactivation and side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Primary or Secondary Amine | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 0.01 mmol | 0.02 (Pd) |
| XPhos | 0.04 mmol | 0.04 |
| NaOtBu | 1.4 mmol | 1.4 |
| Anhydrous Toluene | 5 mL | - |
| Temperature | 110 °C | - |
| Time | 8-16 h | - |
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the carboxylic acid and methoxycarbonyl groups can activate the chloro-substituent towards nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles.[6] This reaction proceeds via a Meisenheimer complex intermediate.
Causality in Experimental Choices: The reaction is typically performed in a polar aprotic solvent like DMSO or DMF to facilitate the formation of the charged Meisenheimer intermediate. Heating is often required to overcome the activation energy for the initial nucleophilic attack. An excess of the amine can serve as both the nucleophile and the base to neutralize the HCl byproduct.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Aliphatic Amine | 3.0 mmol | 3.0 |
| DMSO | 5 mL | - |
| Temperature | 120-150 °C | - |
| Time | 24-48 h | - |
Procedure:
-
To a sealed tube, add this compound and the aliphatic amine in DMSO.
-
Heat the reaction mixture to the specified temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography.
Caption: General mechanism of Nucleophilic Aromatic Substitution.
Reactions of the Carboxylic Acid and Ester Moieties
The carboxylic acid and methyl ester groups of this compound provide opportunities for further derivatization.
Amide Bond Formation
The carboxylic acid can be readily converted to an amide through coupling with a primary or secondary amine. This is a fundamental transformation in the synthesis of pharmaceuticals.[7]
Causality in Experimental Choices: The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) provides a highly efficient method for amide bond formation, even with sterically hindered amines. The reaction proceeds through an activated ester intermediate.
Experimental Protocol: Amide Coupling
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Amine | 1.1 mmol | 1.1 |
| HATU | 1.1 mmol | 1.1 |
| DIPEA | 2.0 mmol | 2.0 |
| Anhydrous DMF | 5 mL | - |
| Temperature | Room Temperature | - |
| Time | 2-4 h | - |
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add the amine and DIPEA to the solution.
-
Add HATU in one portion and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Ester Hydrolysis
The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid under basic conditions (saponification).[8]
Causality in Experimental Choices: Lithium hydroxide (LiOH) is a commonly used base for ester hydrolysis. A mixture of THF, methanol, and water is used as the solvent to ensure the solubility of both the starting material and the hydroxide salt intermediate.
Experimental Protocol: Ester Hydrolysis
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| LiOH·H₂O | 2.0 mmol | 2.0 |
| THF | 4 mL | - |
| Methanol | 2 mL | - |
| Water | 2 mL | - |
| Temperature | Room Temperature | - |
| Time | 4-8 h | - |
Procedure:
-
Dissolve this compound in a mixture of THF, methanol, and water.
-
Add LiOH·H₂O and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the residue with water and acidify with 1M HCl to a pH of ~2.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of novel therapeutics. The strategic application of modern synthetic methodologies to this scaffold will undoubtedly continue to yield molecules of significant scientific and medicinal importance.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
scale-up synthesis of "2-Chloro-4-(methoxycarbonyl)benzoic acid"
An Application Guide to the Scalable Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic Acid
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound, a key intermediate in the development of various pharmaceuticals. The guide is designed for researchers, chemists, and process development professionals, offering an in-depth look into a robust and scalable synthetic route. The chosen strategy focuses on the selective mono-esterification of 2-chloroterephthalic acid, a commercially available starting material. This document emphasizes the underlying chemical principles, process optimization, safety considerations, and analytical controls necessary for successful and reproducible large-scale production.
Introduction and Strategic Overview
This compound serves as a critical building block in organic synthesis, notably in the manufacturing pathway of therapeutic agents like SGLT2 inhibitors used in diabetes therapy.[1][2][3] Its bifunctional nature, featuring both a carboxylic acid and a methyl ester on a chlorinated benzene ring, makes it a versatile synthon. The primary challenge in its synthesis is achieving selective functionalization of the symmetric precursor, 2-chloroterephthalic acid.
This guide details a direct and industrially viable approach: the selective mono-esterification of 2-chloroterephthalic acid. This method is chosen for its operational simplicity, cost-effectiveness, and high potential for scalability. The core of this process lies in the precise control of reaction conditions to favor the formation of the mono-ester over the diester byproduct, dimethyl 2-chloroterephthalate.
The overall synthetic workflow is illustrated below.
Caption: High-level workflow for the synthesis of this compound.
Materials and Equipment
Reagents and Solvents
| Chemical Name | CAS No. | Molecular Formula | MW ( g/mol ) | Role |
| 2-Chloroterephthalic Acid | 1967-31-3 | C₈H₅ClO₄ | 200.58 | Starting Material |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Reagent/Solvent |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Reaction Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Quenching Agent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Washing Agent |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
Equipment
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Temperature control unit (heating/cooling circulator).
-
Addition funnel.
-
Large-scale filtration apparatus (e.g., Nutsche filter-dryer).
-
Rotary evaporator with a vacuum pump.
-
Drying oven (vacuum compatible).
-
Standard laboratory glassware and analytical instruments (HPLC, NMR).
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale-up synthesis yielding a significant quantity of the target compound.
Step 1: Selective Mono-esterification
The reaction mechanism involves the protonation of the carbonyl oxygen of one carboxylic acid group by the sulfuric acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Caption: Simplified mechanism of acid-catalyzed esterification.
Procedure:
-
Reactor Setup: Ensure the 10 L jacketed reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with 2-chloroterephthalic acid (1.00 kg, 4.99 mol) and toluene (5 L). Begin stirring to form a slurry.
-
Catalyst and Reagent Addition:
-
Carefully add concentrated sulfuric acid (49 g, 0.5 mol, 0.1 equiv.) to the slurry. A slight exotherm may be observed.
-
Add anhydrous methanol (176 g, 5.49 mol, 1.1 equiv.) via an addition funnel over 30 minutes. The stoichiometry is critical to favor mono-esterification.[4]
-
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 85-90 °C) using the temperature control unit. Maintain the reflux for 8-12 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 2 hours. Analyze the samples by HPLC to determine the ratio of starting material, mono-ester product, and diester byproduct. The reaction is considered complete when the consumption of the starting material is maximized and the formation of the diester remains minimal (<5%).
Step 2: Work-up and Crude Product Isolation
-
Cooling: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Quenching: Slowly and carefully pour the reaction mixture into a separate vessel containing a stirred solution of saturated sodium bicarbonate (5 L). Caution: Vigorous gas evolution (CO₂) will occur.
-
Phase Separation: Transfer the quenched mixture to a large separatory funnel. The product will predominantly be in the aqueous phase as its sodium salt. Separate the organic (toluene) layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 6M hydrochloric acid. A white precipitate of the product will form.
-
Filtration: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 1 L) to remove inorganic salts.
Step 3: Purification by Recrystallization
-
Dissolution: Transfer the damp filter cake to a clean reactor and add a mixture of ethyl acetate and heptane (e.g., 1:2 v/v). Heat the mixture with stirring until the solid completely dissolves. The optimal solvent volume should be determined experimentally to create a saturated solution at high temperature.
-
Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C in an ice bath to induce crystallization.
-
Final Isolation: Collect the purified crystals by filtration. Wash the crystals with a small amount of cold heptane.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically in the range of 75-85%.
Process Optimization and Scale-Up Insights
Transitioning from a lab-scale procedure to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[5]
-
Causality of Parameter Selection:
-
Solvent System (Toluene): Toluene is selected for its appropriate boiling point, allowing for effective temperature control at reflux. It is also immiscible with water, which simplifies the aqueous work-up.
-
Stoichiometric Control: Using a slight excess (1.1 equivalents) of methanol pushes the equilibrium towards the product but is controlled to minimize the formation of the diester byproduct. A large excess of alcohol would significantly increase diester formation.
-
Catalyst Loading: A catalytic amount (0.1 equivalents) of sulfuric acid is sufficient to achieve a reasonable reaction rate without causing significant degradation or requiring excessive quenching agent.[6]
-
-
Scale-Up Challenges:
-
Thermal Management: The initial addition of sulfuric acid and the subsequent esterification reaction can have thermal consequences. A jacketed reactor with a reliable temperature control unit is essential to manage any exotherms or provide consistent heating.
-
Mass Transfer: In a large reactor, ensuring homogenous mixing of the slurry is critical for consistent reaction kinetics. The stirrer speed and design must be optimized to prevent solids from settling.
-
Impurity Control: The primary impurity is the diester, dimethyl 2-chloroterephthalate. Its formation is minimized by controlling methanol stoichiometry and reaction time. The purification by recrystallization is designed to effectively remove this less polar impurity.
-
Analytical Quality Control
Rigorous analytical testing is essential to ensure the identity and purity of the final product.
| Parameter | Method | Specification | Purpose |
| Purity | HPLC | ≥99.0% (Area) | Quantifies product purity and detects impurities. |
| Identity | ¹H NMR | Conforms to structure | Confirms the chemical structure of the compound.[2] |
| Melting Point | Capillary Method | 238 - 241 °C | A quick and reliable indicator of purity. |
| Residual Solvents | GC-HS | Toluene, Ethyl Acetate, Heptane < Specification | Ensures solvents are removed to acceptable levels. |
Example HPLC Method: [7]
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (with 0.1% Phosphoric Acid), Gradient
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Column Temperature: 30 °C
Safety and Hazard Management
Handling chemicals on a large scale requires strict adherence to safety protocols. Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.[8][9]
| Chemical | GHS Pictograms | Hazard Statements[8][10] | Handling Precautions |
| 2-Chloroterephthalic Acid | H315: Causes skin irritation. H319: Causes serious eye irritation. | Avoid dust inhalation. Wash hands after handling. | |
| Sulfuric Acid | H314: Causes severe skin burns and eye damage. | Handle in a fume hood. Add slowly to other liquids. | |
| Methanol | H225: Highly flammable liquid and vapor. H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H370: Causes damage to organs. | Use in a well-ventilated area away from ignition sources. | |
| Toluene | H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H361d: Suspected of damaging the unborn child. H373: May cause damage to organs through prolonged exposure. | Use in a well-ventilated area. Avoid breathing vapors. |
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]
-
Spill: Absorb with inert material and dispose of in a designated waste container. Ensure adequate ventilation.
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic solvent waste should be collected in appropriately labeled containers.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemical-label.com [chemical-label.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4-(methoxycarbonyl)benzoic acid
Welcome to the technical support center for the purification of 2-Chloro-4-(methoxycarbonyl)benzoic acid (CMBA). This guide is designed for researchers, scientists, and drug development professionals who are working with this key intermediate and may encounter challenges in achieving the desired purity. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and practical laboratory experience to help you troubleshoot common issues and answer frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of CMBA, providing potential causes and actionable solutions.
Issue 1: Low Purity After Synthesis
Symptom: Your crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate or multiple peaks in an HPLC or NMR analysis.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The synthesis reaction has not gone to completion, leaving unreacted starting materials. A common synthetic route involves the mono-demethylation of dimethyl 2-chloroterephthalate[1]. | Optimize Reaction Conditions: Ensure your reaction is running for a sufficient amount of time and at the correct temperature. Monitor the reaction progress using TLC or HPLC until the starting material is consumed. |
| Formation of Isomers | During synthesis, the isomeric product, 4-chloro-3-(methoxycarbonyl)benzoic acid, might be formed. | Chromatographic Separation: These isomers can often be separated by silica gel column chromatography. A fine-tuned solvent system will be crucial for achieving good separation. |
| Di-acid Formation | Hydrolysis of both methyl ester groups can lead to the formation of 2-chloroterephthalic acid. | Control Stoichiometry of Reagents: In the case of selective hydrolysis of the diester, carefully control the amount of the hydrolyzing agent. Acid-Base Extraction: The di-acid is more polar and has two acidic protons, which can sometimes be exploited in an acid-base workup to separate it from the mono-ester. |
| Side Reactions | Depending on the synthetic route, other side reactions can occur. For instance, if a Sandmeyer reaction is used to introduce the chloro group, phenolic byproducts can form from the reaction of the diazonium salt with water[2]. | Purification Strategy: A combination of purification techniques, such as column chromatography followed by recrystallization, may be necessary to remove these impurities. |
Issue 2: Difficulty with Column Chromatography
Symptom: You are unable to achieve good separation of your product from impurities using silica gel column chromatography.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is too high or too low, causing either all compounds to elute together or nothing to move off the baseline. | Optimize the Eluent: A common and effective method for purifying CMBA is silica gel column chromatography using a gradient of methanol (containing 5% acetic acid) in dichloromethane[1]. The acetic acid helps to suppress the deprotonation of the carboxylic acid, reducing tailing on the silica gel. Start with a low polarity mixture and gradually increase the polarity. |
| Co-eluting Impurities | An impurity has a very similar polarity to your product, making separation difficult. | Alternative Chromatography: Consider using a different stationary phase, such as alumina, or a different chromatographic technique like reverse-phase chromatography. Recrystallization: If the impurity is present in a small amount, recrystallization after column chromatography can be an effective final purification step. |
| Product Tailing on the Column | The spot or peak for your product is broad and tails, leading to poor separation and mixed fractions. | Acidify the Eluent: As mentioned, adding a small amount of a volatile acid like acetic acid to your eluent can significantly reduce tailing for acidic compounds like CMBA[1]. |
Issue 3: Challenges with Recrystallization
Symptom: You are attempting to purify CMBA by recrystallization, but you are experiencing problems such as oiling out, poor crystal formation, or low yield.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| "Oiling Out" | The compound is coming out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the melting point of the solid is lower than the temperature of the solution. | Adjust Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Use More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly. |
| No Crystal Formation | The solution remains clear even after cooling, indicating that it is not supersaturated enough. | Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure CMBA. If these methods fail, you may need to reduce the volume of the solvent by gentle heating and then cool the solution again. |
| Low Yield | A significant portion of your product remains dissolved in the mother liquor after filtration. | Optimize Solvent Choice: The ideal recrystallization solvent will dissolve the compound well when hot but poorly when cold. For benzoic acid derivatives, mixtures of ethanol and water, or methanol and water, are often good starting points[3]. Experiment with different solvent systems to find the one that gives the best recovery. Ensure you are cooling the solution to a sufficiently low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purifying crude this compound?
A1: For a crude mixture with multiple impurities, silica gel column chromatography is often the most effective initial purification step. It allows for the separation of compounds with different polarities. A recommended starting point is a gradient elution with dichloromethane and methanol, with a small percentage of acetic acid added to the eluent to improve the peak shape of your acidic product[1].
Q2: What are the most likely impurities I should be looking for?
A2: The most common impurities will depend on your synthetic route. If you are preparing CMBA by mono-hydrolysis of dimethyl 2-chloroterephthalate, your main impurities are likely to be the starting diester, the over-hydrolyzed diacid (2-chloroterephthalic acid), and potentially the isomeric mono-ester.
Q3: Can I purify this compound using an acid-base extraction?
A3: An acid-base extraction can be a useful technique, particularly for removing neutral or basic impurities. By dissolving the crude product in an organic solvent and washing with a mild aqueous base (like sodium bicarbonate solution), the acidic CMBA will be deprotonated and move to the aqueous layer. The organic layer containing neutral impurities can then be discarded. Acidifying the aqueous layer will then precipitate your product. However, be cautious with the strength of the base and the temperature, as harsh basic conditions could lead to the hydrolysis of the methyl ester group[4].
Q4: How can I avoid hydrolyzing the methyl ester during purification?
A4: To prevent hydrolysis of the methyl ester, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. When performing column chromatography, the addition of a small amount of a weak acid like acetic acid can help maintain a stable, protonated state for your compound[1]. For acid-base extractions, use mild bases like sodium bicarbonate and perform the extraction at room temperature or below.
Q5: What is the recommended method for storing purified this compound?
A5: Purified CMBA should be stored in a tightly sealed container in a cool, dry place. It is generally a stable solid at room temperature[5].
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, incorporating decision points for troubleshooting.
Caption: A general workflow for the purification of CMBA.
References
- 1. This compound CAS#: 431888-57-2 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
Technical Support Center: Recrystallization of 2-Chloro-4-(methoxycarbonyl)benzoic acid
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No: 431888-57-2). This document is intended for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this compound.
Introduction to Recrystallization of this compound
This compound is a substituted aromatic carboxylic acid. Its purification via recrystallization is a critical step to ensure high purity for subsequent synthetic transformations or final product formulation. The key to a successful recrystallization lies in the selection of an appropriate solvent system that allows for high solubility at elevated temperatures and low solubility at lower temperatures, thereby enabling the selective crystallization of the desired compound while leaving impurities in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: Based on the polarity imparted by the carboxylic acid and ester functional groups, as well as the chloro-substituent, a polar protic solvent or a mixed solvent system is generally a good starting point.[1] For this compound, an ethanol/water or methanol/water mixed solvent system is highly recommended.[2][3] The compound is expected to be soluble in hot alcohol and much less soluble upon the addition of water (an anti-solvent).
Q2: How do I perform a recrystallization using an ethanol/water mixed solvent system?
A2: The following is a general protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
Q3: What are the likely impurities in my crude this compound?
A3: The impurities will largely depend on the synthetic route. A common synthesis involves the oxidation of a substituted toluene. Potential impurities could include:
-
Unreacted Starting Material: Such as 2-chloro-4-methylbenzoic acid.
-
Over-oxidation Products: Dicarboxylic acids.
-
Byproducts from Side Reactions: Such as benzaldehydes, benzyl alcohols, and their esters.
-
Reagents from the Synthesis: For example, residual oxidizing agents or catalysts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Oiling Out | The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities or too rapid cooling. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of the better solvent (e.g., ethanol) to increase the solubility. 3. Allow the solution to cool more slowly. Consider insulating the flask.[4][5][6] |
| No Crystal Formation | The solution is not saturated (too much solvent was used), or the solution is supersaturated and requires nucleation. | 1. If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation. 2. Add a seed crystal of the pure compound. 3. If too much solvent was used, gently evaporate some of the solvent and allow it to cool again.[5] |
| Low Crystal Yield | Too much solvent was used, the cooling was not sufficient, or the crystals are too soluble in the wash solvent. | 1. Ensure the minimum amount of hot solvent was used for dissolution. 2. Cool the solution in an ice bath for a longer period. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Crystals Form Too Quickly | The solution is too concentrated, or the cooling is too rapid. | 1. Reheat the solution and add a small amount of additional hot solvent. 2. Ensure the solution cools slowly to room temperature before placing it in an ice bath.[4] |
Visualizing the Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Logic Diagram
Caption: Decision-making diagram for troubleshooting common recrystallization issues.
References
Technical Support Center: Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key chemical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary and well-established synthetic routes for this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
-
Selective Hydrolysis: This is a very common and direct method starting from dimethyl 2-chloroterephthalate. The reaction involves the selective hydrolysis of one of the two methyl ester groups.[1]
-
Sandmeyer Reaction: This route begins with an aromatic amine, specifically 2-Amino-4-(methoxycarbonyl)benzoic acid. The amine is converted to a diazonium salt, which is then displaced by a chloride using a copper(I) salt catalyst.[2]
Q2: I've completed my synthesis. What is the quickest way to assess the purity of my crude product?
A2: For a rapid purity assessment, Thin Layer Chromatography (TLC) is an excellent initial step. You can compare the crude product against the starting material. For more quantitative results, High-Performance Liquid Chromatography (HPLC) is the recommended method. A reverse-phase (RP-HPLC) method, typically with a C18 column, will allow you to quantify the main product and detect key impurities.[3][4]
Q3: My final product has a slight brownish tint. What could be the cause?
A3: A colored product often indicates the presence of trace impurities, which can arise from several sources. In the Sandmeyer reaction, side reactions can produce colored azo compounds or phenolic impurities that can oxidize over time. In syntheses starting from precursors like dimethyl terephthalate, residual nitrated compounds from upstream steps can also impart color.[5] Purification by recrystallization or column chromatography is typically effective at removing these color-producing impurities.
Troubleshooting Guide by Synthetic Route
This section provides a detailed breakdown of common issues, their root causes, and corrective actions for the two main synthetic pathways.
Route 1: Selective Hydrolysis of Dimethyl 2-chloroterephthalate
This route is elegant but requires precise control to avoid over- or under-hydrolysis.
Caption: Synthetic pathway and common impurities in the selective hydrolysis route.
Problem 1: My final product is contaminated with the starting material, dimethyl 2-chloroterephthalate.
-
Question: My HPLC analysis shows a significant peak corresponding to the dimethyl ester starting material. How can I improve the conversion?
-
Root Cause & Explanation: This is a classic case of incomplete reaction. The selective hydrolysis of one ester group in the presence of another is a delicate balance. Insufficient hydrolyzing agent, low reaction temperature, or too short a reaction time will result in unreacted starting material.
-
Troubleshooting & Protocol:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC. Take aliquots from the reaction mixture at regular intervals to determine the point of maximum conversion to the mono-acid before significant di-acid formation occurs.
-
Stoichiometry of Reagent: If using a reagent like boron tribromide (BBr₃), ensure that one equivalent is added slowly at a controlled temperature (e.g., -5 °C to 0 °C) to favor mono-demethylation.[1]
-
Temperature and Time: If the reaction is sluggish, consider gradually increasing the temperature after the initial addition of the hydrolyzing agent. Similarly, extending the reaction time can drive the reaction to completion, but be mindful of the potential for over-hydrolysis.
-
Problem 2: My product contains 2-chloroterephthalic acid, the di-acid byproduct.
-
Question: I am observing a highly polar impurity in my product, which I suspect is the di-acid. How can I prevent its formation and remove it?
-
Root Cause & Explanation: The formation of 2-chloroterephthalic acid is due to over-hydrolysis, where both ester groups have reacted. This is often caused by using an excess of the hydrolyzing agent, a reaction temperature that is too high, or running the reaction for an extended period after the desired product has formed.
-
Troubleshooting & Protocol:
-
Control Reaction Conditions: Reduce the amount of hydrolyzing agent slightly (e.g., to 0.95-1.0 equivalents). Maintain a low reaction temperature, as higher temperatures will accelerate the hydrolysis of the second ester group.
-
Purification - Acid/Base Extraction: The di-acid is more acidic than the desired mono-acid mono-ester. A careful pH-controlled extraction can sometimes be used for separation. The desired product can be extracted at a slightly acidic pH, leaving the more acidic di-acid in the aqueous phase.
-
Purification - Column Chromatography: Silica gel column chromatography is a very effective method for separating the mono-acid from the more polar di-acid.[1] A gradient elution, for example, from dichloromethane to a mixture of dichloromethane and methanol (with a small amount of acetic acid to keep the carboxylic acids protonated), can provide excellent separation.
-
Route 2: Sandmeyer Reaction of 2-Amino-4-(methoxycarbonyl)benzoic acid
This route is a powerful way to introduce the chloro group, but side reactions involving the diazonium salt are common.
Caption: Synthetic pathway and common impurities in the Sandmeyer reaction route.
Problem: My product is contaminated with a significant amount of 2-Hydroxy-4-(methoxycarbonyl)benzoic acid.
-
Question: My mass spectrometry and NMR data indicate the presence of a hydroxy-substituted impurity. What is causing this and how can I minimize it?
-
Root Cause & Explanation: This is a very common byproduct in Sandmeyer reactions. The diazonium salt intermediate is an electrophile and can be attacked by water, which is present in the reaction medium, leading to the formation of a phenol.[2][6] This side reaction is competitive with the desired chloride substitution and is favored by higher temperatures.
-
Troubleshooting & Protocol:
-
Strict Temperature Control: The diazotization and the subsequent Sandmeyer reaction must be carried out at low temperatures, typically between 0 and 5 °C. This minimizes the decomposition of the diazonium salt and its reaction with water.
-
Use of Concentrated Acid: Using a higher concentration of hydrochloric acid during diazotization can help to stabilize the diazonium salt and reduce the activity of water.
-
Efficient Mixing and Addition: Ensure that the solution of the diazonium salt is added slowly to the copper(I) chloride solution with efficient stirring. This ensures that the diazonium salt reacts quickly with the copper catalyst rather than with the surrounding water.
-
Purification: The phenolic byproduct can be separated from the desired product by column chromatography. Due to the presence of the phenolic hydroxyl group, it will have a different polarity compared to the chlorinated product.
-
Summary of Common Impurities
| Impurity Name | Structure | Molecular Weight | Potential Source | Recommended Analytical Method |
| Dimethyl 2-chloroterephthalate | C₁₀H₉ClO₄ | 228.63 | Incomplete hydrolysis of the starting material. | RP-HPLC, GC-MS |
| 2-Chloroterephthalic acid | C₈H₅ClO₄ | 200.58 | Over-hydrolysis of the starting material. | RP-HPLC, LC-MS |
| 2-Hydroxy-4-(methoxycarbonyl)benzoic acid | C₉H₈O₅ | 196.16 | Reaction of the diazonium salt intermediate with water in the Sandmeyer route. | RP-HPLC, LC-MS |
| Biaryl compounds | (Variable) | (Variable) | Radical side reactions during the Sandmeyer reaction. | LC-MS, RP-HPLC |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol is a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid or Formic acid.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a higher percentage of Mobile Phase A (e.g., 70-80%) and ramp up to a higher percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm or 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile).
-
Prepare the synthesized sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.
-
-
Analysis:
-
Inject the reference standard to determine its retention time.
-
Inject the synthesized sample.
-
The purity is calculated based on the peak area of the product as a percentage of the total peak area in the chromatogram.
-
References
Technical Support Center: Optimizing the Sandmeyer Reaction for Chloro-Substituted Anilines
Welcome to the technical support center for the Sandmeyer reaction, with a specialized focus on the synthesis of chloro-substituted aryl chlorides from their corresponding anilines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this powerful transformation. We will delve into the nuances of the reaction, providing not just protocols, but the underlying chemical principles to empower you to overcome common challenges.
Introduction to the Sandmeyer Reaction
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry.[1][2][3] It provides a reliable method to replace an amino group on an aromatic ring with a variety of substituents, including halogens, via a diazonium salt intermediate.[4][5] This transformation proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a copper(I) salt catalyst.[1][6] The reaction is particularly valuable for synthesizing substitution patterns that are not easily accessible through direct electrophilic aromatic substitution.[5][6]
The overall process can be broken down into two critical stages:
-
Diazotization: The conversion of the primary aromatic amine to an aryl diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[2][4][7]
-
Substitution: The copper(I) catalyzed replacement of the diazonium group with a nucleophile, in this case, a chloride ion, with the liberation of nitrogen gas.[4]
Caption: General workflow for the Sandmeyer reaction.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the Sandmeyer reaction?
A1: Strict temperature control, typically between 0-5 °C, is paramount during the diazotization step for two primary reasons.[8][9] Firstly, aryl diazonium salts are often thermally unstable and can decompose prematurely if the temperature rises, leading to a significant reduction in yield.[9][10] Secondly, higher temperatures can promote the undesired side reaction of the diazonium salt with water to form phenols.[7][9] An ice-salt bath is highly recommended for efficient cooling.[9]
Q2: What is the role of the copper(I) catalyst?
A2: The copper(I) salt, in this case, CuCl, is the catalyst that facilitates the substitution of the diazonium group. The reaction is believed to proceed via a single electron transfer (SET) from the copper(I) species to the diazonium salt.[11] This forms an aryl radical and copper(II) chloride, with the liberation of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the desired aryl chloride and regenerate the copper(I) catalyst.[6][11]
Q3: Can I use copper(II) chloride instead of copper(I) chloride?
A3: While some variations of the Sandmeyer reaction have been developed using other transition metal salts, including copper(II), the classic and most efficient Sandmeyer reaction for chlorination utilizes copper(I) chloride.[1] The mechanism relies on the Cu(I)/Cu(II) redox cycle. Using Cu(II) directly may lead to a less efficient or different reaction pathway.
Q4: How does the position of the chloro-substituent on the aniline affect the reaction?
A4: The electronic nature and position of substituents on the aniline ring can influence the rate of diazotization and the stability of the resulting diazonium salt. Chloro-substituents are electron-withdrawing, which can decrease the basicity of the aniline, potentially affecting the diazotization kinetics.[12] However, electron-withdrawing groups are generally well-tolerated in the Sandmeyer reaction.[11] The stability of the diazonium salt is also influenced by the substitution pattern.[10]
Q5: What are common side products and how can I minimize them?
A5: The most common side products in the Sandmeyer reaction are phenols and biaryl compounds.[1][9]
-
Phenols: Formed from the reaction of the diazonium salt with water. This can be minimized by maintaining a low reaction temperature and ensuring acidic conditions.[7][9]
-
Biaryl compounds: Result from the coupling of two aryl radicals. Using a more dilute solution of the diazonium salt and ensuring efficient stirring can help to favor the reaction with the copper(I) halide over radical-radical coupling.[9]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the optimization of the Sandmeyer reaction for chloro-substituted anilines.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Chloro-substituted Aryl Chloride | Incomplete Diazotization: The starting chloro-aniline may not have been fully converted to the diazonium salt. | Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates excess nitrous acid. If the test is negative, add more sodium nitrite solution dropwise until a positive test is observed.[9] |
| Premature Decomposition of the Diazonium Salt: This is often due to an increase in temperature. | Strictly maintain the reaction temperature between 0-5 °C during the diazotization and the addition of the diazonium salt to the copper(I) chloride solution. Use a pre-cooled solution of CuCl.[9] | |
| Insufficient Acid: An adequate concentration of hydrochloric acid is necessary for the formation of the diazonium salt and to provide the chloride ions for the Sandmeyer reaction.[8] | Ensure at least 3 equivalents of HCl are used relative to the aniline. | |
| Formation of a Significant Amount of Phenolic Byproduct | Reaction with Water: The diazonium salt is reacting with the aqueous solvent. | Maintain a low temperature (0-5 °C) throughout the process. Ensure the reaction medium is sufficiently acidic to suppress the reaction with water.[9] |
| Prolonged Reaction Time at Elevated Temperatures: Allowing the reaction to warm up for an extended period can favor phenol formation. | Once the diazonium salt is added to the CuCl solution, allow the reaction to warm to room temperature and then gently heat if necessary to ensure completion, but avoid prolonged heating.[13] | |
| Formation of Tarry or Dark-Colored Mixtures | Decomposition of the Diazonium Salt: This often indicates poor temperature control, leading to a cascade of side reactions. | It is often best to restart the reaction with stricter temperature monitoring. Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture.[9] |
| Difficulty in Isolating the Product | Product is an Oil: Many chloro-substituted aryl chlorides are oils at room temperature and may not crystallize easily. | If the product is an oil, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or diethyl ether.[13][14] |
| Emulsion Formation During Workup: This can complicate the separation of aqueous and organic layers. | Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. |
Experimental Protocols
Protocol 1: General Procedure for the Sandmeyer Reaction of a Chloro-substituted Aniline
This protocol provides a general guideline. The exact quantities and reaction times may need to be optimized for your specific substrate.
1. Diazotization of the Chloro-substituted Aniline:
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In a round-bottom flask, suspend the chloro-substituted aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[13]
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature remains below 5 °C.[13]
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
2. Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Cool the CuCl solution to 0 °C.[13]
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.[13]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure the reaction goes to completion.[13]
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[14]
-
Wash the organic layer with water, followed by a wash with a dilute sodium hydroxide solution to remove any phenolic byproducts, and finally with brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Caption: Step-by-step experimental workflow diagram.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. byjus.com [byjus.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during its synthesis. We provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Isolating Your Target Compound
This section addresses specific issues you may encounter, providing explanations for their cause and actionable protocols to resolve them.
Issue 1: My final product is contaminated with a highly polar, acidic impurity.
Question: After my synthesis from dimethyl 2-chloroterephthalate, my NMR spectrum shows my desired product, but also a significant impurity with two acidic protons and lower solubility in organic solvents. What is this byproduct and how can I remove it?
Answer: This common byproduct is almost certainly 2-chloroterephthalic acid , the diacid resulting from the over-hydrolysis of both methyl ester groups.
-
Causality: The selective mono-hydrolysis of dimethyl 2-chloroterephthalate is a delicate process. Using too strong of a base, an elevated temperature, or an extended reaction time can easily lead to the hydrolysis of the second ester, yielding the highly polar and often insoluble diacid.
-
Identification Protocol:
-
LC-MS Analysis: The most definitive method. The diacid will have a molecular weight of 200.57 g/mol , corresponding to an [M-H]⁻ ion at m/z 200.0/202.0 (accounting for chlorine isotopes). Your desired product, this compound, has a molecular weight of 214.60 g/mol and will show an [M-H]⁻ ion at m/z 213.0/215.0.[1][2]
-
Solubility Test: The diacid is poorly soluble in moderately polar organic solvents like dichloromethane but will dissolve in aqueous sodium bicarbonate with vigorous effervescence.
-
-
Troubleshooting & Purification Protocol:
-
Prevention: Carefully control the stoichiometry of your base (e.g., exactly one equivalent), maintain a low reaction temperature (-5 °C to room temperature is often cited), and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.[3]
-
Purification (Acid-Base Extraction):
-
Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The desired mono-acid and the byproduct diacid will move into the aqueous phase, leaving the unreacted diester starting material in the organic phase.
-
Separate the aqueous layer and slowly acidify it with 1M HCl to a pH of ~2.
-
The desired product and the diacid will precipitate. Filter the solid.
-
To separate the mono-acid from the diacid, you can exploit the differential solubility. The mono-acid is more soluble in solvents like dichloromethane. A careful recrystallization or silica gel column chromatography is often required for complete separation. A patent describes using a gradient of methanol (containing 5% acetic acid) in dichloromethane for effective chromatographic separation.[3]
-
-
Issue 2: My Sandmeyer reaction produced a significant, non-halogenated byproduct.
Question: I'm synthesizing my target compound from 2-Amino-4-(methoxycarbonyl)benzoic acid via a Sandmeyer reaction. However, I've isolated a major byproduct that lacks a chlorine atom and appears to have a phenolic group. What happened?
Answer: You have likely formed 2-Hydroxy-4-(methoxycarbonyl)benzoic acid . This is a classic and often unavoidable byproduct in Sandmeyer reactions.
-
Causality: The diazonium salt intermediate in the Sandmeyer reaction is a potent electrophile. While the intended reaction is nucleophilic attack by the chloride ion (from CuCl/HCl), water can also act as a nucleophile. This competing reaction leads to the formation of a phenol, which is often a major impurity if the reaction conditions are not strictly controlled.[4] Careful management of temperature (typically below 5°C) is critical to minimize this side reaction.[5]
-
Identification Protocol:
-
Mass Spectrometry: The hydroxy byproduct will show an [M-H]⁻ ion at m/z 181.0, which is distinct from the chlorinated product's m/z of 213.0/215.0.
-
¹H NMR Spectroscopy: The aromatic proton signals will show a different splitting pattern and chemical shift compared to the desired product due to the strong electron-donating effect of the hydroxyl group. A broad singlet corresponding to the phenolic -OH will also be present.
-
-
Troubleshooting & Purification Protocol:
-
Prevention:
-
Temperature Control: Maintain the temperature of the diazotization and the Sandmeyer reaction strictly between 0-5°C. Use an ice-salt bath if necessary.
-
Reagent Purity: Ensure your sodium nitrite is fresh and dry.
-
Acid Concentration: Use a sufficient concentration of HCl to maintain a strongly acidic environment, which stabilizes the diazonium salt.
-
-
Purification (Column Chromatography): The polarity difference between the desired chloro-compound and the byproduct hydroxy-compound is significant. Silica gel column chromatography is the most effective method for separation. A gradient elution system, for example, with ethyl acetate in hexanes, will typically elute the less polar desired product first, followed by the more polar phenolic byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to expect when synthesizing this compound?
The byproducts are entirely dependent on the synthetic route chosen. The table below summarizes the most common impurities for two major pathways.
| Synthetic Route | Starting Material | Common Byproduct(s) | Reason for Formation |
| Selective Hydrolysis | Dimethyl 2-chloroterephthalate | 1. 2-chloroterephthalic acid2. Unreacted starting material | 1. Over-hydrolysis2. Incomplete reaction |
| Sandmeyer Reaction | 2-Amino-4-(methoxycarbonyl)benzoic acid | 1. 2-Hydroxy-4-(methoxycarbonyl)benzoic acid2. Unreacted starting material | 1. Nucleophilic attack by water on diazonium salt[4]2. Incomplete diazotization |
Q2: I am considering a route starting from 2-chloro-4-methylbenzoic acid. What challenges should I anticipate?
This route requires two key transformations: oxidation of the methyl group and esterification of one of the resulting carboxylic acids.
-
Oxidation Step: Oxidizing the methyl group (e.g., with KMnO₄ or nitric acid) will produce 2-chloroterephthalic acid.[6][7] This is a harsh reaction and can lead to impurities from incomplete oxidation or side reactions.
-
Selective Esterification: The main challenge is the subsequent selective mono-esterification of the resulting diacid, which can be difficult to control and often yields a mixture of the desired mono-ester, the di-ester (dimethyl 2-chloroterephthalate), and unreacted diacid. This makes purification complex.[8]
Q3: How can I best monitor the progress of my reaction to minimize byproduct formation?
Thin-Layer Chromatography (TLC) is a rapid and effective technique. Develop a solvent system (e.g., 30-50% ethyl acetate in hexanes with a drop of acetic acid) that clearly separates your starting material, product, and major byproducts. Staining with potassium permanganate can be useful if your compounds are not UV-active. For more precise monitoring, especially in process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5]
Visualizing the Process
A logical workflow is critical when encountering unexpected results in synthesis.
Caption: A general workflow for troubleshooting unexpected synthesis byproducts.
The formation of byproducts is a common challenge in organic synthesis. A systematic approach involving careful reaction control, diligent monitoring, and appropriate purification strategies is key to obtaining this compound in high purity.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C9H7ClO4) [pubchemlite.lcsb.uni.lu]
- 3. This compound CAS#: 431888-57-2 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US3641111A - Process for direct esterification of terephthalic acid with an alkylene glycol - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this key chemical intermediate.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceuticals, including SGLT2 inhibitors for diabetes therapy.[1][2] The most common and scalable synthetic route involves the selective monohydrolysis of dimethyl 2-chloroterephthalate.[3] However, achieving high yields and purity can be challenging due to the potential for over-hydrolysis to the corresponding diacid and other side reactions. This guide provides practical, field-proven insights to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
Low yields and product contamination are frequent hurdles in the synthesis of this compound. The following table outlines common problems, their probable causes, and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Target Mono-acid | 1. Incomplete Reaction: Insufficient reaction time or base. 2. Over-hydrolysis: Formation of 2-chloro-terephthalic acid (diacid) due to harsh conditions (e.g., high temperature, excess base).[4][5] 3. Product Loss During Workup: The product may have some solubility in the aqueous phase, or emulsion formation can occur during extraction. 4. Hydrolysis During Storage: Presence of moisture can lead to the slow hydrolysis of the ester group. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting diester. 2. Optimize Reaction Conditions: - Temperature: Maintain a low temperature (e.g., 0°C) to improve selectivity for monohydrolysis.[6] - Base: Use a slight excess of a suitable base (e.g., 1.1-1.2 equivalents of NaOH or LiOH). Lithium hydroxide (LiOH) is sometimes preferred for selective hydrolysis.[7] - Solvent: A THF-water co-solvent system often provides excellent results for selective monohydrolysis.[6][8] 3. Improve Workup Procedure: - Acidification: Carefully acidify the reaction mixture with a cold, dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the product. - Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate) and perform multiple extractions to maximize recovery. A brine wash can help break emulsions and remove excess water.[9] 4. Proper Storage: Store the final product in a cool, dry place, preferably under an inert atmosphere. |
| Significant Formation of Diacid Byproduct | 1. Reaction Temperature is Too High: Elevated temperatures favor the second hydrolysis step.[4] 2. Prolonged Reaction Time: Leaving the reaction for an extended period after the starting material is consumed can lead to diacid formation.[4] 3. Excessive Amount of Base: Using a large excess of base will drive the reaction towards the diacid. | 1. Strict Temperature Control: Employ an ice bath to maintain the reaction temperature at or near 0°C.[6] 2. Careful Monitoring: Stop the reaction as soon as the starting material is consumed (as determined by TLC or HPLC). 3. Stoichiometric Control: Use a carefully measured amount of base. |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Material: Incomplete reaction leaves the non-polar diester in the product. 2. Contamination with Diacid: The diacid is highly polar and can be difficult to separate from the mono-acid. 3. Solvent Impurities: Residual solvents from the reaction or workup. | 1. Optimize Reaction: Ensure the reaction goes to completion to minimize starting material in the crude product. 2. Selective Precipitation/Extraction: - Carefully adjust the pH during workup. The mono-acid and diacid have different pKa values, which can sometimes be exploited for selective precipitation. - If necessary, purify the crude product by silica gel column chromatography. A solvent system of methanol (containing a small amount of acetic acid) in dichloromethane has been reported to be effective.[3] 3. Thorough Drying: Dry the final product under vacuum to remove all residual solvents. |
| Inconsistent Results/Reaction Fails to Initiate | 1. Poor Quality Reagents: Degradation of starting materials or reagents (e.g., moisture in solvents, old base). 2. Inactive Catalyst (if applicable): Some methods may employ catalysts that can lose activity. | 1. Use High-Purity Reagents: Ensure the starting dimethyl 2-chloroterephthalate is pure. Use freshly prepared solutions of the base. Ensure solvents are anhydrous where necessary. 2. Verify Catalyst Activity: If using a catalytic method, ensure the catalyst is active and handled according to the supplier's recommendations. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The selective monohydrolysis of dimethyl 2-chloroterephthalate is the most widely reported and reliable method.[3] This approach offers a straightforward pathway with readily available starting materials. A highly efficient method involves using a THF-water medium with aqueous NaOH at 0°C, which can yield the product in high purity and near-quantitative yields.[6]
Q2: What is the underlying principle of selective monohydrolysis in a symmetric diester?
A2: The selectivity arises from a combination of factors. Once the first ester group is hydrolyzed to a carboxylate anion, the negative charge on the molecule deactivates the second ester group towards further nucleophilic attack by hydroxide, making the second hydrolysis step slower than the first.[4] Performing the reaction at low temperatures further enhances this kinetic difference.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method. The starting diester is significantly less polar than the product mono-acid and the diacid byproduct. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acids are protonated and give well-defined spots. The spots can be visualized under a UV lamp. For more quantitative analysis, HPLC is recommended.
Q4: Are there alternative synthetic routes to this compound?
A4: While selective hydrolysis is common, other routes exist. For instance, a multi-step synthesis starting from dimethyl terephthalate involving nitration, hydrolysis, hydrogenation, esterification, bromination, and a Sandmeyer reaction has been described for a related bromo-analog.[1][2][10] Another approach could involve the Sandmeyer reaction on 2-Amino-4-(methoxycarbonyl)benzoic acid.[11] However, for this specific target molecule, the selective hydrolysis of dimethyl 2-chloroterephthalate is generally the most efficient.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. Boron tribromide, mentioned in one synthetic procedure, is highly corrosive and reacts violently with water, so it must be handled with extreme care.[3]
Experimental Protocols
Optimized Protocol for Selective Monohydrolysis
This protocol is based on a highly efficient method for the selective monohydrolysis of symmetric diesters.[6]
Materials:
-
Dimethyl 2-chloroterephthalate
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 2-chloroterephthalate (1.0 eq) in THF.
-
Cool the solution to 0°C in an ice-water bath.
-
In a separate beaker, prepare a dilute aqueous solution of NaOH (1.1 eq).
-
Slowly add the cold NaOH solution to the stirred solution of the diester at 0°C.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate + 1% Acetic Acid). The reaction is typically complete within 30-60 minutes.[6]
-
Once the starting material is consumed, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and wash the aqueous layer with a small amount of ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.
Visualizations
Reaction Scheme
Caption: Selective monohydrolysis of dimethyl 2-chloroterephthalate.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve low yield issues.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 431888-57-2 [amp.chemicalbook.com]
- 4. Practical selective monohydrolysis of bulky symmetric diesters [morressier.com]
- 5. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reaction Condition Optimization for 2-Chloro-4-(methoxycarbonyl)benzoic acid
Welcome to the technical support guide for the synthesis and optimization of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis of this key chemical intermediate. The guidance provided is rooted in established chemical principles and peer-reviewed literature to ensure scientific integrity and reproducibility.
PART 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the synthesis of this compound.
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and selective method is the monohydrolysis (or monosaponification) of the symmetric diester, dimethyl 2-chloroterephthalate. This reaction selectively converts one of the two methyl ester groups to a carboxylic acid, yielding the desired half-ester product.[1] Classical hydrolysis methods often result in complex mixtures, but modern protocols have achieved high selectivity and yields.[2][3]
Q2: What are the critical reaction parameters to control for achieving high selectivity and yield?
Achieving selective monohydrolysis over di-hydrolysis hinges on precise control of several factors:
-
Temperature: Maintaining a low temperature, typically 0 °C, is crucial.[1] Higher temperatures significantly increase the rate of the second hydrolysis step, leading to the formation of the undesired 2-chloroterephthalic acid (diacid).
-
Stoichiometry of Base: The amount of base (e.g., NaOH or KOH) should be carefully controlled. A slight excess (around 1.0 to 1.2 equivalents) is often sufficient. Using a large excess will drive the reaction towards the diacid.
-
Solvent System: The choice of solvent is critical for both solubility and selectivity. A biphasic system, particularly a mixture of Tetrahydrofuran (THF) and water, has been shown to be highly effective.[1][3] The use of polar aprotic co-solvents like DMSO can also enhance reactivity and selectivity.[2]
-
Reaction Time: Over-extending the reaction time, even at low temperatures, can lead to a decrease in the half-ester yield due to the slow but steady formation of the diacid.[2] Therefore, the reaction should be monitored closely and quenched once the starting diester is consumed.
Q3: What are the primary side products I should expect?
The two main side products in this reaction are:
-
Unreacted Starting Material: Dimethyl 2-chloroterephthalate.
-
Over-hydrolysis Product: 2-Chloroterephthalic acid (the diacid).
Classical monosaponification methods are notorious for producing complex mixtures of all three components, making purification challenging.[2] Optimized protocols aim to minimize the presence of both the starting material and the diacid.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to improve spot shape for the acidic products). You should be able to visualize three distinct spots:
-
Starting Diester: Highest Rf value.
-
Product (Half-ester): Intermediate Rf value.
-
Diacid: Lowest Rf value (most polar).
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting material and the appearance of the product and diacid over time.
Q5: What are the safety precautions I should take when handling this compound?
According to its classification, this compound is associated with several hazards.[4] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
PART 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis, explaining the underlying causes and providing actionable solutions.
Issue 1: Low or No Conversion of Starting Diester
You've run the reaction for the prescribed time, but analysis shows a significant amount of unreacted dimethyl 2-chloroterephthalate.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Insufficient Base Activity | The hydroxide ions are the active nucleophile for ester hydrolysis. An old or improperly stored solution of NaOH or KOH may have absorbed atmospheric CO₂ to form carbonate, reducing its effective concentration. | Use a freshly prepared and standardized aqueous solution of NaOH or KOH. Ensure the container is sealed tightly when not in use. |
| Poor Solubility | The hydrolysis reaction occurs at the interface between the organic and aqueous phases. If the diester is not sufficiently soluble in the chosen solvent system, the reaction rate will be very slow. | Optimize the co-solvent. A THF/water mixture is highly recommended as it provides good miscibility.[1][3] If using other systems, ensure vigorous stirring to maximize the interfacial area. Increasing the proportion of the organic co-solvent can sometimes help. |
| Reaction Temperature Too Low | While 0 °C is ideal for selectivity, if the reaction mixture begins to freeze or becomes overly viscous, the mobility of the reactants is hindered, slowing or stopping the reaction. | Ensure the reaction vessel is in an ice/water bath, not an ice/salt bath, to maintain the temperature at approximately 0 °C without freezing. Ensure the stirring is efficient enough to maintain a homogeneous slurry or solution. |
Issue 2: Excessive Formation of Diacid Byproduct
Your reaction goes to completion, but you have a high percentage of the 2-chloroterephthalic acid byproduct, complicating purification and lowering the yield of the desired product.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Reaction Temperature Too High | The activation energy for the second hydrolysis (half-ester to diacid) is overcome more easily at higher temperatures. Even a deviation to 5-10 °C can dramatically increase the rate of diacid formation. | Maintain strict temperature control at 0 °C throughout the addition of base and the entire reaction period. Use a properly insulated reaction vessel and a reliable cooling bath.[1] |
| Excessive Amount of Base | Using more than the required ~1 equivalent of base means that after the initial monohydrolysis, sufficient hydroxide remains to readily attack the second ester group, driving the reaction to the diacid. | Carefully calculate and measure the amount of base used. Aim for a stoichiometry of 1.0-1.2 equivalents relative to the starting diester. A slow, dropwise addition of the base solution can also help maintain control. |
| Prolonged Reaction Time | The hydrolysis of the second ester group is slower than the first but still proceeds over time. Leaving the reaction for an extended period after the starting material is consumed will inevitably lead to increased diacid formation.[2] | Monitor the reaction closely using TLC or HPLC every 15-30 minutes. As soon as the starting diester spot disappears or reaches a minimum, proceed with the workup immediately. |
Issue 3: Difficulties During Product Isolation and Purification
The reaction is complete, but you are facing challenges with the aqueous workup or final purification.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Emulsion During Extraction | The sodium salt of the product (sodium 2-chloro-4-(carboxy)benzoate) can act as a surfactant, leading to the formation of stable emulsions between the aqueous and organic layers during the acidic workup. | Break the Emulsion: Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase. Alternatively, filter the mixture through a pad of Celite or allow the mixture to stand for an extended period. In difficult cases, centrifugation can be effective. |
| Product Oiling Out | Upon acidification, the product may separate as an oil rather than a crystalline solid, making it difficult to collect by filtration. This can be due to impurities or the presence of residual organic solvent. | Induce Crystallization: After acidification, try scratching the inside of the flask with a glass rod. If that fails, add a small seed crystal of the product. You can also try cooling the mixture further in an ice bath. If it remains an oil, proceed with extraction into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to recover the crude product for subsequent purification. |
| Co-precipitation with Diacid | Both the desired product and the diacid byproduct are carboxylic acids that will precipitate upon acidification. Their similar structures can lead to co-precipitation or the formation of a mixed solid that is difficult to separate. | Fractional pH Adjustment: Acidify the aqueous solution very slowly with dilute HCl while monitoring the pH. The diacid (pKa1) is typically more acidic than the monoacid (pKa2). It may be possible to find a pH range where one precipitates more readily than the other. Chromatography: If separation by precipitation/crystallization fails, silica gel column chromatography is a reliable method.[1] The difference in polarity between the half-ester and the diacid is usually sufficient for good separation. |
PART 3: Protocols and Data Visualization
Detailed Experimental Protocol: Selective Monohydrolysis
This protocol is a synthesized example based on highly efficient methods reported in the literature.[1][3]
Materials:
-
Dimethyl 2-chloroterephthalate
-
Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (1M and 2M)
-
Ethyl Acetate
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 2-chloroterephthalate (1.0 eq.) in THF.
-
Cooling: Place the flask in an ice/water bath and stir for 10-15 minutes until the internal temperature stabilizes at 0 °C.
-
Base Addition: Add a pre-cooled (0 °C) solution of NaOH (1.1 eq.) in deionized water dropwise over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC every 20 minutes. The reaction is typically complete in 30-90 minutes.
-
Quench & Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water.
-
Wash: Wash the aqueous mixture with ethyl acetate to remove any unreacted starting material. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify slowly with 2M HCl with stirring until the pH is ~2. A white precipitate of the product should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by silica gel column chromatography.
Data Summary: Influence of Reaction Conditions
The following table summarizes how different parameters can affect the outcome of the reaction.
| Parameter | Condition A (Optimized) | Condition B (Classical/Poor) | Expected Outcome |
| Temperature | 0 °C | Room Temperature | A: High selectivity for mono-acid. B: Significant diacid formation.[1] |
| Solvent | THF / Water | Ethanol / Water | A: Clean reaction, high yield. B: Slower reaction, more side products.[1][3] |
| Base (eq.) | 1.1 eq. NaOH | 2.5 eq. NaOH | A: High yield of mono-acid. B: Predominantly diacid product. |
| Time | Monitored (e.g., 60 min) | Fixed (e.g., 12 hours) | A: Minimizes over-hydrolysis. B: Increased diacid formation.[2] |
PART 4: Diagrams and Workflows
Reaction Pathway Diagram
The following diagram illustrates the desired reaction pathway versus the competing side reaction.
Caption: Desired reaction (k1) vs. the over-hydrolysis side reaction (k2).
Troubleshooting Workflow: Low Yield
This decision tree provides a logical workflow for diagnosing the cause of a low-yield reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
References
stability and storage of "2-Chloro-4-(methoxycarbonyl)benzoic acid"
Welcome to the technical support center for 2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS 431888-57-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key chemical intermediate throughout its storage and application. Here, we address common questions and troubleshooting scenarios to support the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] A tightly sealed container is crucial to prevent moisture ingress and potential degradation.[1] While some suppliers suggest room temperature storage, for extended periods, maintaining a controlled environment is recommended.[2][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential hydrolytic and decarboxylation reactions. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Minimizes oxidative degradation, although the molecule is not highly susceptible. |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light. |
| Location | Dry, well-ventilated area away from bases and strong oxidizing agents.[4] | Prevents reaction with incompatible materials.[4] |
Q2: I've noticed the appearance of a new, more polar spot on my TLC plate after storing a solution of the compound. What could this be?
The most probable cause is the hydrolysis of the methyl ester group, leading to the formation of 2-chloro-terephthalic acid. This diacid is significantly more polar than the parent monoester, which would result in a lower Rf value on a normal-phase TLC plate. This hydrolysis can be catalyzed by trace amounts of acid or base, or even by residual moisture in the solvent over time.
To confirm this, you can co-spot your stored solution with a fresh solution of the starting material. If a new, lower Rf spot is present only in the stored sample, hydrolysis is a likely culprit.
Q3: Can I store this compound in solution? If so, what solvents are recommended?
While storing the compound in its solid, crystalline form is always best for long-term stability, short-term storage in solution is often necessary for experimental workflows. The choice of solvent is critical.
-
Recommended for short-term storage: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are preferable. Ensure the solvent has a low water content.
-
Use with caution: Protic solvents like Methanol or Ethanol can potentially transesterify or hydrolyze the compound, especially if water is present or if the solution is stored for an extended period.
-
Avoid: Solvents containing basic impurities (e.g., old bottles of Dimethylformamide - DMF) can accelerate hydrolysis. Aqueous buffers, especially those with a pH > 7, should be prepared fresh and used immediately.
Q4: What are the primary degradation pathways for this molecule?
There are two primary degradation pathways to be aware of:
-
Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly under basic conditions, to yield 2-chloro-terephthalic acid and methanol. This can also occur under acidic conditions or with prolonged exposure to moisture.
-
Decarboxylation: While less common at ambient temperatures, at elevated temperatures, the benzoic acid moiety can undergo decarboxylation to yield methyl 3-chlorobenzoate.[1]
Caption: Primary degradation pathways for this compound.
Troubleshooting Guide
Issue: Inconsistent reaction yields or unexpected side products.
If you are experiencing variability in your reaction outcomes, consider the purity of your starting material. Degradation of this compound can introduce nucleophilic (diacid) or electrophilic (if converted to an acid chloride) impurities that may interfere with your reaction.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting inconsistent reaction outcomes.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the primary hydrolytic degradation product.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 240 nm
-
Gradient:
Time (min) % Mobile Phase B 0.0 30 15.0 90 17.0 90 17.1 30 | 20.0 | 30 |
-
-
Analysis: The parent compound will have a specific retention time. The hydrolysis product, 2-chloro-terephthalic acid, will be more polar and thus will have an earlier retention time. The presence and area of this early-eluting peak can be used to estimate the level of degradation.
Protocol 2: Forced Degradation Study
To understand the stability of the compound under your specific experimental conditions, a forced degradation study is recommended.[5][6] This involves subjecting the compound to stress conditions to predict its degradation profile.[7]
Procedure:
-
Prepare Solutions: Prepare solutions of this compound (approx. 0.5 mg/mL) in the following solutions:
-
0.1 M HCl (Acidic Hydrolysis)
-
0.1 M NaOH (Basic Hydrolysis)
-
Water (Neutral Hydrolysis)
-
3% H₂O₂ (Oxidative Degradation)
-
-
Incubation:
-
For hydrolytic and oxidative studies, incubate the solutions at 50°C for 24 hours.[8]
-
For photostability, expose a solid sample and a solution in a quartz cuvette to a photostability chamber.
-
-
Analysis: At various time points (e.g., 2, 8, 24 hours), take an aliquot of each solution, neutralize if necessary, and dilute with the sample diluent from Protocol 1. Analyze by HPLC to determine the percentage of the parent compound remaining and the formation of any degradation products.
Interpreting Results:
-
Significant degradation in 0.1 M NaOH: Confirms susceptibility to base-catalyzed hydrolysis.
-
Degradation in 0.1 M HCl or water at 50°C: Indicates that prolonged exposure to acidic or neutral aqueous conditions, especially with heat, can cause hydrolysis.
-
Minimal degradation in 3% H₂O₂: Suggests good oxidative stability.
-
Degradation under light: Indicates the need for protection from light during storage and reactions.
By understanding the stability profile of this compound, you can make informed decisions about its storage, handling, and use in your synthetic procedures, ultimately leading to more reliable and reproducible research.
References
- 1. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. biomedres.us [biomedres.us]
- 6. cdn2.hubspot.net [cdn2.hubspot.net]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. analchemres.org [analchemres.org]
Technical Support Center: Synthesis of Halogenated Benzoic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of halogenated benzoic acids. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve reliable and optimal results.
I. Core Challenges in Halogenated Benzoic Acid Synthesis
The synthesis of halogenated benzoic acids, while conceptually straightforward, is often fraught with challenges that can impact yield, purity, and reproducibility. Understanding these potential pitfalls is the first step toward successful synthesis.
Frequently Asked Questions (FAQs): General Issues
Q1: My reaction yield is consistently low. What are the general factors I should investigate?
A1: Low yields can stem from several factors, regardless of the specific halogenation method. Key areas to troubleshoot include:
-
Incomplete Reaction: This can be due to insufficient reaction time, suboptimal temperature, or poor mixing. Ensure your reaction is monitored (e.g., by TLC or HPLC) until completion.
-
Purity of Reagents: Impurities, particularly water, in starting materials or solvents can quench reagents or catalyze unwanted side reactions. Always use reagents of appropriate purity and ensure solvents are anhydrous when necessary.[1]
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.[1] Understanding the reaction mechanism will help in identifying potential side products and adjusting conditions to minimize them.
-
Product Decomposition: The desired product might be unstable under the reaction or workup conditions, such as high temperatures or strongly acidic or basic environments.[1]
Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity of my halogenation reaction?
A2: Regioselectivity is a critical challenge, particularly in electrophilic aromatic substitution. The carboxyl group of benzoic acid is a deactivating, meta-directing group.[2] However, the outcome can be influenced by several factors:
-
Steric Hindrance: Bulky substituents on the aromatic ring can hinder halogenation at adjacent positions.
-
Electronic Effects: The electronic nature of other substituents on the ring will influence the position of halogenation. Electron-donating groups can compete with the meta-directing effect of the carboxylic acid.
-
Catalyst Choice: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence regioselectivity.[3][4] For instance, some palladium-catalyzed methods have been developed for ortho-C-H halogenation.[5]
-
Reaction Conditions: Temperature and solvent can also play a role in controlling the isomeric ratio of the products.
Q3: My catalyst appears to be deactivating during the reaction. What are the common causes and solutions?
A3: Catalyst deactivation is a common issue in many catalytic processes, including halogenations. Potential causes include:
-
Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.
-
Blocking of Active Sites: Reaction byproducts or even the product itself can adsorb onto the catalyst surface, blocking active sites.[6]
-
Changes in Catalyst Structure: The catalyst may undergo structural changes under the reaction conditions, leading to a loss of activity.
-
Solutions: To mitigate catalyst deactivation, ensure high purity of all reactants and solvents. It may also be necessary to perform the reaction under an inert atmosphere. In some cases, catalyst regeneration procedures may be available.[6]
II. Troubleshooting Specific Synthetic Routes
This section provides detailed troubleshooting for common methods used to synthesize halogenated benzoic acids.
A. Electrophilic Aromatic Halogenation
This is a widely used method for introducing halogens onto an aromatic ring. However, the deactivating nature of the carboxylic acid group presents specific challenges.
Troubleshooting Guide: Electrophilic Halogenation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very slow reaction | The carboxylic acid group deactivates the ring, making it less nucleophilic. | Use a stronger Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to activate the halogen.[7][8] For iodination, an oxidizing agent like nitric acid may be necessary to generate the electrophilic iodine species.[8] |
| Formation of ortho and para isomers | While the carboxyl group is meta-directing, competing directing effects from other substituents can lead to a mixture of isomers. | Carefully consider the electronic properties of all substituents on the ring. It may be necessary to install the halogen before introducing the carboxylic acid if a different regiochemistry is desired.[9] |
| Polyhalogenation | The reaction conditions are too harsh, leading to the addition of multiple halogen atoms. | Use milder reaction conditions, such as lower temperatures or a less active catalyst. Monitor the reaction closely and stop it once the desired product is formed. |
Experimental Workflow: Bromination of Benzoic Acid
This protocol describes the synthesis of m-bromobenzoic acid via electrophilic bromination.
Caption: Workflow for the electrophilic bromination of benzoic acid.
B. Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for introducing halogens, particularly for the synthesis of ortho- and para-substituted halogenated benzoic acids, starting from the corresponding aminobenzoic acid.[10][11]
FAQs: Sandmeyer Reaction
Q4: My diazotization reaction is failing, or the yield of the diazonium salt is very low. What could be the issue?
A4: The formation of the diazonium salt is a critical and sensitive step.[1] Common pitfalls include:
-
Temperature Control: The reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1][11]
-
Rate of Addition: The slow, dropwise addition of sodium nitrite to an acidic solution of the aminobenzoic acid is crucial for the controlled generation of nitrous acid.[1]
-
Premature Decomposition: The diazonium intermediate is unstable and should be used immediately after its formation.[1]
Q5: I am observing significant byproduct formation, such as a phenol derivative. How can I minimize this?
A5: The formation of phenolic byproducts (e.g., salicylic acid from anthranilic acid) occurs when the diazonium salt reacts with water, especially at elevated temperatures.[11] To minimize this, it is critical to maintain low temperatures throughout the diazotization and the subsequent addition of the halide source.
Experimental Protocol: Synthesis of 2-Iodobenzoic Acid
This protocol outlines the synthesis of 2-iodobenzoic acid from anthranilic acid.[11]
-
Diazotization:
-
Suspend anthranilic acid in water and add concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir for an additional 15 minutes at 0-5 °C.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. A vigorous evolution of nitrogen gas will occur.
-
-
Work-up and Purification:
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
To remove excess iodine, wash the crude product with a cold sodium bisulfite solution, followed by another wash with cold water.[11]
-
Purify the crude 2-iodobenzoic acid by recrystallization from a mixture of ethanol and water.[10][11]
-
C. Oxidation of Halogenated Toluenes
This method is a common route for preparing halogenated benzoic acids, especially for chloro- and bromo-derivatives.[12][13][14]
Troubleshooting Guide: Oxidation of Halogenated Toluenes
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete oxidation | The oxidizing agent is not strong enough, or the reaction conditions are too mild. | Use a stronger oxidizing agent (e.g., potassium permanganate, chromic acid) or increase the reaction temperature and/or time.[12][15] |
| Low yield and multiple side products | The stability of the methyl group can make oxidation challenging, and side reactions can occur. | Optimize the choice of oxidizing agent and reaction conditions. Ensure the purity of the starting halotoluene, as isomeric impurities can lead to a mixture of products that are difficult to separate.[12][16] |
| Difficulty in separating the product from the starting material | The physical properties of the starting material and product may be similar. | Ensure the reaction goes to completion. Utilize appropriate purification techniques such as recrystallization or column chromatography.[1] |
D. Metal-Catalyzed C-H Halogenation
Recent advances have led to the development of transition-metal-catalyzed methods for the direct halogenation of C-H bonds, offering alternative strategies with potentially improved regioselectivity.[5][17]
FAQs: Metal-Catalyzed C-H Halogenation
Q6: I am new to metal-catalyzed C-H halogenation. What are the key advantages and challenges of this approach?
A6:
-
Advantages: These methods can provide access to halogenated benzoic acids that are difficult to synthesize using traditional methods, often with high regioselectivity (e.g., ortho-halogenation).[5][18] They can also be more environmentally friendly by avoiding the use of stoichiometric and harsh reagents.[17]
-
Challenges: These reactions can be sensitive to air and moisture, requiring anhydrous conditions and an inert atmosphere. The catalysts can be expensive, and catalyst deactivation can be an issue.[6] The scope of these reactions may be limited by the functional group tolerance of the catalyst.[5]
Caption: Decision tree for selecting a synthetic route.
III. Purification Strategies
The final purity of your halogenated benzoic acid is crucial for its intended application.
FAQs: Purification
Q7: My purified product still shows impurities in the NMR spectrum. What are the likely contaminants?
A7: Common contaminants include:
-
Unreacted starting materials.
-
Isomeric byproducts.
-
Residual solvents from purification. [1]
-
Salts from the workup procedure. [1]
Q8: What are the most effective methods for purifying halogenated benzoic acids?
A8:
-
Recrystallization: This is the most common and often most effective method.[11][19] The choice of solvent is critical. A mixture of ethanol and water is frequently used.[10][11]
-
Column Chromatography: This can be effective for separating isomers or removing closely related impurities.
-
Sublimation: For some halogenated benzoic acids, sublimation under vacuum can be a viable purification technique.[11]
IV. Safety Considerations
-
Diazonium Salts: These intermediates in the Sandmeyer reaction are thermally unstable and can be explosive in a dry state. Always keep them in solution and at low temperatures.[11]
-
Halogenating Agents: Many halogenating agents are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment.
-
Pressure Build-up: Some reactions, like the Sandmeyer reaction, evolve gas (N₂). Ensure the reaction vessel is adequately vented to prevent pressure build-up.[11]
This technical support guide provides a comprehensive overview of the challenges and solutions in the synthesis of halogenated benzoic acids. By understanding the underlying chemical principles and following these troubleshooting recommendations, you can enhance the success of your synthetic endeavors.
V. References
-
ChemicalBook. (2020-08-14). What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods. Retrieved from --INVALID-LINK--
-
Organic Syntheses. p-IODOBENZOIC ACID. Org. Syn. Coll. Vol. 1, 353. Retrieved from --INVALID-LINK--
-
Uyanik, M., et al. (2018). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 23(10), 2653. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-Iodobenzoic Acid. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting common problems in 3-fluorobenzoic acid, morpholide synthesis. Retrieved from --INVALID-LINK--
-
Organic Syntheses. m-IODOBENZOIC ACID. Org. Syn. Coll. Vol. 2, 357. Retrieved from --INVALID-LINK--
-
Organic Syntheses. o-CHLOROBENZOIC ACID. Org. Syn. Coll. Vol. 1, 159. Retrieved from --INVALID-LINK--
-
J. Am. Chem. Soc. (2015). Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities. 137(42), 13452–13455. Retrieved from --INVALID-LINK--
-
Quora. (2023-12-18). How to prepare p- and m-chlorobenzoic acid from toluene. Retrieved from --INVALID-LINK--
-
Sustainability. Halogen Catalyst Deactivation. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2001). SYNTHESIS OF p-CHLOROBENZOIC ACID. Retrieved from --INVALID-LINK--
-
ChemicalBook. 2-Chlorobenzoic acid synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. Process for the preparation of halogenated benzoic acids. CA2110085A1. Retrieved from --INVALID-LINK--
-
YouTube. (2023-02-28). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). Halogen bond-induced electrophilic aromatic halogenations. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. Retrieved from --INVALID-LINK--
-
Google Patents. Process for the production of para-chloro-benzoic acid. US3681446A. Retrieved from --INVALID-LINK--
-
Quora. (2022-05-11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2025-08-22). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. J. Am. Chem. Soc. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018-04-18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from --INVALID-LINK--
-
L.S.College, Muzaffarpur. (2019-10-20). Electrophilic halogenation. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 25(12), 2893. Retrieved from --INVALID-LINK--
-
ChemicalBook. 3-Bromobenzoic acid synthesis. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2025-06-03). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Retrieved from --INVALID-LINK--
-
thetestmag.com. Effect of halogens in benzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. Method for producing 2-halogenated benzoic acids. WO2016167225A1. Retrieved from --INVALID-LINK--
-
Letters in Drug Design & Discovery. (2023-12-01). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. 20(12), 2018-2024. Retrieved from --INVALID-LINK--
-
Sciencemadness Discussion Board. (2016-06-11). Halobenzenes by decarboxylation of halobenzoic acids. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022-07). Direct meta-C–H halogenation of anilines and benzoic acids. Retrieved from --INVALID-LINK--
-
ResearchGate. C–H Bond Halogenation: Unlocking Regiodivergence and Enhancing Selectivity through Directing Group Strategies. Retrieved from --INVALID-LINK--
-
PrepChem.com. Preparation of 3-bromobenzoic acid. Retrieved from --INVALID-LINK--
-
Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from --INVALID-LINK--
-
Google Patents. Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. CN104447213A. Retrieved from --INVALID-LINK--
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Org. Syn. Coll. Vol. 2, 299. Retrieved from --INVALID-LINK--
-
Semantic Scholar. C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-dibenzo[b,d]pyran-6-ones. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025-08-20). 3.2: Purification of Products. Retrieved from --INVALID-LINK--
-
National Institutes of Health. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from --INVALID-LINK--
-
Wikipedia. Dehalogenation. Retrieved from --INVALID-LINK--
-
ResearchGate. Modern Transition-Metal-Catalyzed Carbon-Halogen Bond Formation. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023-01-22). Halogenation of Benzene-The Need for a Catalyst. Retrieved from --INVALID-LINK--
-
Chemical Reviews. (2020-11-17). Decarboxylative Halogenation of Organic Compounds. 121(1), 325-423. Retrieved from --INVALID-LINK--
-
Chemical Reviews. Modern Transition-Metal-Catalyzed Carbon–Halogen Bond Formation. 116(14), 8358-8440. Retrieved from --INVALID-LINK--
-
ResearchGate. The chromatograms of the halogen derivatives of benzoic acids on the "Sorbfil" and "Silufol" plates. Retrieved from --INVALID-LINK--
-
European Patent Office. (2019-03-27). METHOD FOR PURIFICATION OF BENZOIC ACID. EP 3148661 B1. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
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- 4. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Halogen Catalyst Deactivation → Area → Sustainability [energy.sustainability-directory.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. quora.com [quora.com]
- 10. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. nbinno.com [nbinno.com]
- 14. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. US3681446A - Process for the production of para-chloro-benzoic acid - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
I. Synthesis Overview: Selective Monohydrolysis
The most common and practical laboratory-scale synthesis of this compound involves the selective monohydrolysis of dimethyl 2-chloroterephthalate. This method is favored for its relatively mild conditions and straightforward approach.
The core of this synthesis is the challenge of hydrolyzing only one of two ester groups on a symmetric diester. Classical saponification often leads to a mixture of the starting diester, the desired mono-acid, and the fully hydrolyzed diacid, which can be difficult to separate.[1][2][3] Therefore, precise control over reaction conditions is paramount for achieving a high yield of the desired product.
Reaction Scheme:
References
Validation & Comparative
A Comparative Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of success. This guide provides an in-depth characterization of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the synthesis of various high-value compounds, including a new class of SGLT2 inhibitors for diabetes therapy.[1][2] We will objectively compare its physicochemical properties and spectroscopic data with its structural analog, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, providing experimental data and protocols to inform your research and development decisions.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a chlorine atom with a fluorine atom at the ortho-position of the benzoic acid scaffold imparts subtle yet significant differences in the physicochemical properties of these molecules. These differences can influence solubility, reactivity, and crystal packing, which are crucial considerations in process development and drug formulation.
| Property | This compound | 2-Fluoro-4-(methoxycarbonyl)benzoic acid |
| Molecular Formula | C₉H₇ClO₄[3][4] | C₉H₇FO₄[5][6] |
| Molecular Weight | 214.60 g/mol [3][4] | 198.15 g/mol [5] |
| Melting Point | Not experimentally determined (Predicted) | 154-155 °C[5] |
| Boiling Point | 360.3 ± 27.0 °C (Predicted) | Not available |
| Density | 1.413 ± 0.06 g/cm³ (Predicted) | Not available |
| pKa | 2.43 ± 0.25 (Predicted) | Not available |
Spectroscopic Characterization: Unveiling the Molecular Fingerprints
Spectroscopic analysis provides an unambiguous identification of a molecule and offers insights into its electronic and vibrational states. Here, we present a comparative analysis of the available spectroscopic data for both compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound (DMSO-d₆):
-
¹H NMR (400 MHz): δ 13.79 (1H, broad s, -COOH), 8.00-7.95 (2H, m, Ar-H), 7.90-7.88 (1H, m, Ar-H), 3.89 (3H, s, -OCH₃).
2-Fluoro-4-(methoxycarbonyl)benzoic acid (CDCl₃): [5]
-
¹H NMR (400 MHz): δ 10.5 (1H, br s, -COOH), 8.10 (1H, t, J = 7.8 Hz, Ar-H), 7.89 (1H, d, J = 8.2 Hz, Ar-H), 7.82 (1H, d, J = 11.0 Hz, Ar-H), 3.97 (3H, s, -OCH₃).[5]
-
¹³C NMR (100.6 MHz): δ 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8.[5]
The proton NMR of the chloro-derivative in DMSO-d₆ shows the characteristic downfield shift of the carboxylic acid proton. The aromatic protons appear as multiplets, indicative of the substitution pattern. In the fluoro-analog, the ¹H NMR in CDCl₃ also displays the acidic proton and distinct signals for the aromatic protons, with coupling constants that can be used to assign their positions. The provided ¹³C NMR data for the fluoro-compound offers a complete carbon fingerprint of the molecule.
Mass Spectrometry (MS)
-
This compound: m/z 215 [M+H]⁺, 213 [M-H]⁻.
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid: m/z 198.0331 [M+] (calculated for C₉H₇O₄F: 198.0328).[5]
The mass spectrometry data aligns with the expected molecular weights of both compounds, providing further confirmation of their identity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
While detailed FT-IR spectra for both compounds are not available, the characteristic absorption bands for the functional groups present can be predicted based on established correlation tables.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected for Both Compounds |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) | Yes |
| C-H stretch (Aromatic) | 3100-3000 | Yes |
| C=O stretch (Ester) | 1750-1735 | Yes |
| C=O stretch (Carboxylic acid) | 1710-1680 | Yes |
| C-O stretch (Ester & Carboxylic acid) | 1320-1000 | Yes |
| C-Cl stretch | 850-550 | 2-Chloro derivative |
| C-F stretch | 1400-1000 | 2-Fluoro derivative |
The broad O-H stretch of the carboxylic acid dimer is a hallmark of this functional group. The carbonyl stretching frequencies for the ester and carboxylic acid groups will be distinct and can be used for identification. The key difference in the FT-IR spectra will be the presence of a C-Cl stretching vibration for the chloro-derivative and a C-F stretching vibration for the fluoro-derivative in the fingerprint region.
Synthesis and Reactivity: A Comparative Perspective
The choice between the chloro- and fluoro-derivatives can also be influenced by their synthetic accessibility and subsequent reactivity in downstream applications.
Synthetic Protocols
Synthesis of this compound:
A common laboratory-scale synthesis involves the selective hydrolysis of dimethyl 2-chloroterephthalate.
References
A Comparative Guide to the ¹H NMR Spectrum of 2-Chloro-4-(methoxycarbonyl)benzoic acid
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and drug development professionals, this document will delve into the intricacies of its proton NMR spectrum, offering a comparative analysis with structurally related molecules. The experimental data presented herein, coupled with detailed methodological protocols, aims to serve as a valuable resource for spectral interpretation and quality control.
Introduction: The Structural Significance of this compound
This compound is a disubstituted benzoic acid derivative featuring both an electron-withdrawing chloro group and a methoxycarbonyl group. The relative positions of these substituents on the aromatic ring create a unique electronic environment, which is directly reflected in its ¹H NMR spectrum. Understanding the chemical shifts, multiplicities, and coupling constants of the aromatic protons is crucial for confirming the compound's identity and purity. This guide will dissect these spectral features and compare them with those of simpler, related structures to illuminate the impact of each substituent on the overall spectrum.
Predicted ¹H NMR Spectrum of this compound
Due to the absence of publicly available experimental spectral data for this compound at the time of this publication, the following analysis is based on established principles of NMR spectroscopy and comparative data from analogous compounds. The predicted spectrum provides a robust framework for researchers to interpret their own experimental findings.
The structure of this compound presents three distinct aromatic protons and a methyl group from the ester functionality. The carboxylic acid proton is also expected to be present, though its chemical shift can be highly variable.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Based on the substituent effects, the predicted ¹H NMR spectral data is summarized below:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.1 | d | ~1.5 (⁴J) |
| H-5 | ~7.9 | dd | ~8.0 (³J), ~1.5 (⁴J) |
| H-6 | ~7.8 | d | ~8.0 (³J) |
| -OCH₃ | ~3.9 | s | - |
| -COOH | ~11-13 | br s | - |
Comparative Spectral Analysis
To understand the rationale behind the predicted spectrum, a comparison with structurally related molecules is invaluable.
2-Chlorobenzoic Acid
The ¹H NMR spectrum of 2-chlorobenzoic acid provides insight into the effect of a chloro substituent at the C2 position. The proton ortho to the chlorine (H-6) is expected to be the most downfield due to the combined electron-withdrawing effects of the chlorine and the carboxylic acid.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Chlorobenzoic Acid | H-3 | 7.31 | m | - |
| H-4 | 7.40 | m | - | |
| H-5 | 7.50 | m | - | |
| H-6 | 8.09 | d | 7.44 |
Data sourced from a publication by the Royal Society of Chemistry.[1]
4-(Methoxycarbonyl)benzoic acid (Monomethyl terephthalate)
This compound demonstrates the influence of a methoxycarbonyl group at the C4 position. The two sets of aromatic protons are equivalent due to symmetry.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4-(Methoxycarbonyl)benzoic acid | H-2, H-6 | ~8.1 | d | ~8.0 |
| H-3, H-5 | ~8.0 | d | ~8.0 | |
| -OCH₃ | ~3.9 | s | - |
Dimethyl Terephthalate
Dimethyl terephthalate offers a symmetrical system where both substituents are methoxycarbonyl groups. This results in a simple spectrum with a single aromatic proton signal.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Dimethyl Terephthalate | Aromatic H | 8.1 | s |
| -OCH₃ | 3.94 | s |
Note: The chemical shifts are approximately 8.1 ppm for the aromatic protons and 3.94 ppm for the methyl protons in CDCl₃.[2][3]
Experimental Protocol
To ensure the acquisition of high-quality and reproducible ¹H NMR spectra, the following experimental protocol is recommended.
Sample Preparation
A standardized sample preparation protocol is critical for obtaining reliable NMR data.
Caption: Standard workflow for ¹H NMR sample preparation.
Detailed Steps:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a final volume of about 0.7 mL. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Quality Check: Ensure the sample is fully dissolved and free of any particulate matter, which can adversely affect the spectral resolution.
Data Acquisition and Processing
The following parameters are recommended for acquiring and processing the ¹H NMR spectrum.
Caption: Workflow for ¹H NMR data acquisition and processing.
Key Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Pulse Width: A 30° or 45° pulse angle is typically used to ensure adequate signal intensity without saturating the spins.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for protons in small molecules.
-
Number of Scans (ns): 16 or 32 scans are usually adequate to achieve a good signal-to-noise ratio.
Processing Steps:
-
Fourier Transformation: The raw Free Induction Decay (FID) data is converted into the frequency domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
For a comprehensive guide on NMR data processing, several resources are available that detail best practices.[4][5]
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and characterization. The predicted spectrum, based on the analysis of substituent effects and comparison with related molecules, provides a clear roadmap for researchers. The aromatic region is expected to show three distinct signals corresponding to the three non-equivalent protons, with multiplicities and coupling constants that are characteristic of their relative positions. By following the detailed experimental protocols outlined in this guide, scientists can confidently acquire and interpret high-quality ¹H NMR data, ensuring the integrity of their research and development endeavors.
References
- 1. rsc.org [rsc.org]
- 2. bipm.org [bipm.org]
- 3. Dimethyl terephthalate(120-61-6) 1H NMR spectrum [chemicalbook.com]
- 4. Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
13C NMR chemical shifts of "2-Chloro-4-(methoxycarbonyl)benzoic acid"
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Chloro-4-(methoxycarbonyl)benzoic acid
As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹³C NMR spectrum of this compound. This document moves beyond a simple data report, offering a comparative analysis grounded in the fundamental principles of nuclear magnetic resonance spectroscopy. We will dissect the electronic effects of the substituents on the benzene ring to rationalize the observed chemical shifts, providing researchers with a robust framework for structural elucidation and verification.
The Role of ¹³C NMR in Structural Analysis
Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule.[1][2] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and the position of that signal—its chemical shift (δ)—provides a wealth of information about the carbon's electronic environment.[2] Factors such as hybridization, shielding from nearby electrons, and the inductive and resonance effects of neighboring functional groups all influence the chemical shift.[3][4][5] For substituted aromatic compounds like this compound, ¹³C NMR is critical for confirming the substitution pattern and the electronic interplay between the groups on the ring.
Predicted ¹³C NMR Spectrum of this compound
While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found in common databases, we can predict its spectrum with high accuracy. This prediction is based on established substituent chemical shift (SCS) effects and by comparing it with structurally analogous compounds.
Below is the structure of this compound with the conventional numbering for the carbon atoms.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C1 | ~132 | Attached to the electron-withdrawing -COOH group. |
| C2 | ~134 | Directly bonded to the electronegative Chlorine atom (ipso-carbon). |
| C3 | ~131 | ortho to Chlorine, meta to -COOH and -COOCH₃. |
| C4 | ~135 | Attached to the electron-withdrawing -COOCH₃ group. |
| C5 | ~130 | meta to Chlorine and -COOH, ortho to -COOCH₃. |
| C6 | ~128 | ortho to -COOH, para to -COOCH₃. |
| C7 (-COOH) | ~168 | Carboxylic acid carbonyl carbon.[6] |
| C8 (-COOCH₃) | ~165 | Ester carbonyl carbon.[6] |
| C9 (-OCH₃) | ~53 | Methoxy carbon. |
Comparative Analysis with Structurally Related Compounds
To understand the origin of these chemical shifts, a comparison with simpler, related molecules is invaluable. The electronic effects of each substituent—chloro (-Cl), carboxylic acid (-COOH), and methoxycarbonyl (-COOCH₃)—are not merely additive.[7] Their positions relative to one another lead to a unique electronic environment for each carbon atom.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of Aromatic Carbons
| Carbon | Benzoic Acid[8] | 2-Chlorobenzoic Acid[9] | Monomethyl terephthalate¹ | This compound (Predicted) |
| C1 | ~130.2 | ~128.5 | ~134.5 (para to -COOCH₃) | ~132 |
| C2 | ~128.4 | ~134.8 | ~129.5 | ~134 |
| C3 | ~129.4 | ~132.5 | ~129.5 | ~131 |
| C4 | ~133.7 | ~131.6 | ~130.0 (ipso to -COOCH₃) | ~135 |
| C5 | ~129.4 | ~126.8 | ~129.5 | ~130 |
| C6 | ~128.4 | ~133.7 | ~129.5 | ~128 |
| -COOH | ~172.4 | ~171.1 | ~167.0 | ~168 |
| -COOCH₃ | - | - | ~166.0 | ~165 |
| -OCH₃ | - | - | ~52.5 | ~53 |
¹Data for monomethyl terephthalate (4-(methoxycarbonyl)benzoic acid) is sourced from spectral databases.[10][11]
Dissecting the Substituent Effects:
-
The Chloro Group (-Cl): Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect deshields (moves downfield to a higher ppm) the carbon it is directly attached to (C2), as seen in the shift from ~128.4 ppm in benzoic acid to ~134.8 ppm for the C2 in 2-chlorobenzoic acid.[9] Chlorine also has a weak electron-donating resonance effect (+R) due to its lone pairs, which can slightly shield the ortho and para positions. However, for halogens, the inductive effect is generally dominant in influencing carbon chemical shifts.[7]
-
The Carboxylic Acid Group (-COOH): This is a meta-directing, electron-withdrawing group due to both induction and resonance (-I, -R). It strongly deshields the ipso-carbon (C1) and the carbonyl carbon itself (~168-172 ppm).[6][8] The deshielding effect is also observed at the ortho and para positions.
-
The Methoxycarbonyl Group (-COOCH₃): Similar to the carboxylic acid, the ester group is also electron-withdrawing (-I, -R). It significantly deshields its ipso-carbon (C4) and the carbonyl carbon (~165 ppm). The methoxy carbon (-OCH₃) appears much further upfield (~53 ppm), characteristic of sp³ hybridized carbons bonded to an electronegative oxygen atom.
In this compound, the interplay of these effects determines the final chemical shifts. For instance, C4 is strongly deshielded because it is the ipso-carbon to the -COOCH₃ group and is also meta to the -Cl group, both of which are electron-withdrawing. Conversely, C6 is likely the most shielded aromatic carbon, as it is ortho to the -COOH group but para to the -COOCH₃ group, where resonance effects can be more pronounced.
Standard Experimental Protocol for ¹³C NMR Acquisition
To ensure the reproducibility and accuracy of ¹³C NMR data, a standardized experimental protocol is essential. The following outlines a typical procedure for a sample like this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 15-25 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a small vial. Solubility should be tested beforehand. DMSO-d₆ is often a good choice for carboxylic acids.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, symmetrical peaks.
-
Set up a standard proton-decoupled ¹³C NMR experiment. A common pulse program is zgpg30, which uses a 30° pulse angle to allow for faster repetition rates.
-
Set the number of scans (NS) to achieve an adequate signal-to-noise (S/N) ratio. Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (from several hundred to several thousand) is typically required compared to ¹H NMR.
-
Initiate data acquisition.
-
-
Data Processing:
-
Once the acquisition is complete, perform a Fourier transform on the resulting Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by referencing the solvent peak or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.
-
Conclusion
The ¹³C NMR spectrum of this compound is a clear illustration of how substituent effects dictate the electronic environment of each carbon atom in a polysubstituted aromatic ring. By systematically comparing the predicted chemical shifts with those of simpler, related molecules, we can confidently assign each resonance and understand the underlying electronic principles. This guide provides not only the predicted data but also the scientific rationale and a robust experimental framework, empowering researchers to effectively utilize ¹³C NMR for structural verification and analysis in their own work.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. youtube.com [youtube.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 2-Chlorobenzoic acid(118-91-2) 13C NMR [m.chemicalbook.com]
- 10. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mono-Methyl terephthalate(1679-64-7) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Analytical Methods for 2-Chloro-4-(methoxycarbonyl)benzoic acid
This guide provides a comprehensive comparison of validated analytical methods for the quantitative and qualitative analysis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in pharmaceutical synthesis. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental data to aid in method selection and implementation.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and quality directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are paramount for its characterization. This guide will explore the theoretical underpinnings and practical applications of the most common analytical techniques, providing a framework for choosing the optimal method based on specific analytical challenges.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is the preeminent technique for assessing the purity and potency of non-volatile and thermally labile compounds like this compound. The primary mode of separation for this analyte is reversed-phase chromatography.
The "Why": Causality Behind Experimental Choices in HPLC Method Development
The key to a successful reversed-phase HPLC separation of acidic compounds lies in controlling the ionization of the analyte. This compound possesses a carboxylic acid functional group with an estimated pKa between 3 and 4.
-
Mobile Phase pH: To ensure consistent retention and good peak shape, the pH of the mobile phase must be controlled. By acidifying the mobile phase to a pH of 2.5-3.0, well below the pKa of the carboxylic acid, the analyte is maintained in its neutral, protonated form.[1] This increases its hydrophobicity and, consequently, its retention on a nonpolar stationary phase like C18.[1] Common acidifiers include phosphoric acid or formic acid, with the latter being preferred for mass spectrometry compatibility.[2]
-
Stationary Phase Selection: A C18 column is the most common choice for this type of analyte due to its hydrophobic nature, providing good retention for the neutral form of the molecule. The choice between different C18 phases (e.g., end-capped, high-purity silica) will depend on the specific impurity profile and desired selectivity.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths. The ratio of organic modifier to the aqueous buffer is adjusted to achieve the desired retention time and resolution from potential impurities.[1]
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% phosphoric acid (or formic acid). Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm (based on the chromophores present)
-
-
Analysis: Inject the standards and samples and record the chromatograms.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC): A High-Resolution Technique Requiring Derivatization
Gas chromatography offers excellent resolving power but is generally unsuitable for the direct analysis of polar, non-volatile compounds like carboxylic acids.[3] To overcome this limitation, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable ester.[4]
The "Why": The Necessity of Derivatization for GC Analysis
The carboxylic acid group in this compound is highly polar and can form hydrogen bonds. This leads to poor peak shape (tailing), low volatility, and potential degradation in the hot GC injector and column.[3] Derivatization addresses these issues by replacing the acidic proton with a non-polar group.
-
Silylation: This is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose.[5]
-
Esterification: Converting the carboxylic acid to its methyl ester is another effective strategy. This can be achieved using reagents like diazomethane (hazardous) or by heating with methanol in the presence of an acid catalyst.[4]
Experimental Protocol: GC-MS Analysis with Silylation
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Standards:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
This compound reference standard
Procedure:
-
Derivatization:
-
Accurately weigh about 1 mg of the sample or standard into a vial.
-
Add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Split (e.g., 20:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
GC Derivatization and Analysis Workflow Diagram
Caption: GC-MS workflow including the essential derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity Assessment
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of organic molecules. Furthermore, quantitative NMR (qNMR) has emerged as a primary method for determining the purity of reference standards without the need for a specific standard of the analyte itself.[6][7]
The "Why": Leveraging NMR for Absolute Quantification
The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7] This fundamental principle allows for the accurate determination of purity by co-dissolving a known amount of a certified internal standard with a known amount of the sample and comparing the integrals of their respective signals.[8]
-
Internal Standard Selection: An ideal internal standard should be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte's signals, and be of high, certified purity. For this compound, a common internal standard like maleic acid or dimethyl sulfone could be suitable.
-
Structural Confirmation: 1H and 13C NMR provide a detailed map of the molecule's structure. The chemical shifts, coupling constants, and signal integrations in the 1H NMR spectrum, along with the number and chemical shifts of the signals in the 13C NMR spectrum, provide definitive proof of identity.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d6, Chloroform-d)
-
Certified internal standard (e.g., Maleic Acid)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into a vial.
-
Accurately weigh a specific amount of the this compound sample (e.g., 20 mg) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
qNMR Logical Relationship Diagram
Caption: Logical inputs for the calculation of purity by qNMR.
Performance Comparison of Analytical Methods
The choice of analytical method is a trade-off between various performance characteristics. The following table summarizes the expected performance of each technique for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | qNMR |
| Linearity (R²) | >0.999 | >0.995 | Not Applicable (Absolute Method) |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.1% (for impurities) |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~0.3% (for impurities) |
| Precision (%RSD) | < 1% | < 5% | < 1% |
| Accuracy/Recovery (%) | 98-102% | 95-105% (can be affected by derivatization efficiency) | 99-101% (highly accurate) |
| Selectivity | High | Very High | Very High |
| Throughput | High | Moderate (due to derivatization) | Low to Moderate |
| Primary Advantages | Robust, widely applicable, good for purity and assay. | Excellent for identifying volatile impurities. | Absolute quantification, definitive structural confirmation. |
| Primary Disadvantages | Requires a specific reference standard for quantification. | Indirect method requiring derivatization, potential for artifacts. | Lower throughput, requires a high-field NMR. |
Conclusion and Recommendations
The selection of the most appropriate analytical method for this compound is contingent upon the analytical objective.
-
For routine quality control, including purity determination and assay , HPLC-UV is the method of choice due to its robustness, high throughput, and excellent precision and accuracy.
-
For the identification of unknown volatile or semi-volatile impurities , GC-MS following derivatization is a powerful tool, offering high resolution and structural information from mass spectra.
-
For the certification of a reference standard or for an unambiguous structural confirmation and absolute purity assessment , qNMR is the gold standard, providing traceability to the SI units through a certified internal standard.[9]
A comprehensive analytical strategy for this compound would ideally employ HPLC for routine analysis, with NMR for structural confirmation and reference standard characterization, and GC-MS as a complementary technique for specific impurity investigations. All methods should be validated according to ICH guidelines to ensure data integrity and regulatory compliance.[10][11][12]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. rssl.com [rssl.com]
- 8. otsuka.co.jp [otsuka.co.jp]
- 9. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Guide for Synthetic Chemists: 2-Chloro-4-(methoxycarbonyl)benzoic Acid vs. 2-Bromo-4-(methoxycarbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the strategic design of synthetic routes for novel therapeutics and functional materials, the choice of halogenated starting materials is a critical decision point. This guide offers an in-depth, objective comparison between two closely related and commercially available building blocks: 2-Chloro-4-(methoxycarbonyl)benzoic acid and 2-Bromo-4-(methoxycarbonyl)benzoic acid. Understanding their distinct reactivity profiles, physicochemical properties, and economic implications is paramount for efficient and successful chemical synthesis.
Section 1: Foundational Physicochemical & Spectral Characterization
While structurally similar, the difference in the halogen atom (chlorine vs. bromine) imparts subtle but significant variations in the physical properties of these compounds. These characteristics can influence solubility, reaction kinetics, and downstream processing.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Bromo-4-(methoxycarbonyl)benzoic acid |
| CAS Number | 431888-57-2[1][2][3][4][5] | 911799-84-3[6][7][8] |
| Molecular Formula | C₉H₇ClO₄[1][9] | C₉H₇BrO₄ |
| Molecular Weight | 214.60 g/mol [1][9] | 259.06 g/mol [8] |
| Appearance | Solid | Solid |
| Calculated LogP | 1.82[1] | ~2.16 (estimated) |
| Topological Polar Surface Area (TPSA) | 63.6 Ų[1] | 63.6 Ų (estimated) |
Note: Some properties for the bromo-analog are estimated based on structurally similar compounds due to limited publicly available data.
From a spectral standpoint, both molecules will exhibit characteristic signals for the aromatic protons, the methyl ester, and the carboxylic acid proton in ¹H NMR. The primary distinction will be the electronic effect of the halogen on the chemical shifts of the adjacent aromatic protons. In ¹³C NMR, the most significant difference will be the carbon directly attached to the halogen, with the C-Br signal appearing further upfield than the C-Cl signal.
Section 2: Comparative Reactivity Analysis: The Decisive Role of the Halogen
The principal divergence in the utility of these two reagents lies in their chemical reactivity, particularly in the context of modern synthetic organic chemistry. The choice between the chloro and bromo derivative is most consequential in palladium-catalyzed cross-coupling reactions.
The Reactivity Hierarchy: A Fundamental Principle
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, the reactivity of the aryl halide is a critical factor.[10] The generally accepted trend for halide reactivity is I > Br > Cl.[10][11] This hierarchy is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond undergoes the rate-determining oxidative addition step in the catalytic cycle more readily than the stronger C-Cl bond.[12]
This fundamental difference has several practical implications:
-
Milder Reaction Conditions: The higher reactivity of the bromo-derivative often allows for the use of lower temperatures, less reactive bases, and lower catalyst loadings.[10]
-
Broader Catalyst Scope: While specialized, bulky, and electron-rich phosphine ligands have been developed to activate the less reactive C-Cl bond, C-Br bonds can often be coupled using a wider array of more traditional palladium catalysts.[13]
-
Faster Reaction Times: Due to the lower activation energy for oxidative addition, reactions involving the bromo-compound typically proceed to completion more rapidly than those with the chloro-analog.[14]
While aryl chlorides are less reactive, they are often more cost-effective and readily available, making them attractive substrates for large-scale synthesis where the initial investment in process optimization is justified.[12][13]
Section 3: Applications in Medicinal Chemistry & Materials Science
Both "this compound" and its bromo-counterpart are valuable intermediates in the synthesis of complex organic molecules. Their utility is particularly evident in the field of drug discovery. For instance, the structurally related "5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid" is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors for diabetes therapy.[15][16][17] The presence of the halogen, the carboxylic acid, and the methyl ester provides three orthogonal points for chemical modification, allowing for the rapid generation of diverse chemical libraries.
The chloro and methoxy groups themselves are frequently incorporated into drug candidates to modulate their pharmacological properties.[18] The ability to use the halogen as a synthetic handle for further elaboration (e.g., via cross-coupling) makes these compounds particularly attractive starting points for medicinal chemistry campaigns.
Section 4: Experimental Protocols
To illustrate the practical differences in reactivity, the following section provides representative, detailed protocols for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-(methoxycarbonyl)benzoic acid (Higher Reactivity)
This protocol is a general guideline and may require optimization for specific substrates.
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-(methoxycarbonyl)benzoic acid (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 3:1 mixture of toluene and water (8 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion (typically 4-8 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling of this compound (Lower Reactivity)
Note the requirement for a more specialized catalyst system and higher temperature to achieve efficient coupling.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.5 mmol, 1.5 eq), potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 eq), and the palladium catalyst system consisting of Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a specialized ligand such as SPhos (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity, the reaction may require a longer time (12-24 hours). Upon completion, cool the reaction to room temperature. Filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
The Chloro-Compound: The use of a stronger base (K₃PO₄), a higher temperature (110°C), and a specialized Buchwald-type ligand (SPhos) are all necessary to overcome the higher activation energy of the C-Cl bond's oxidative addition to the palladium center. The bulky, electron-rich SPhos ligand facilitates this difficult step, which is the cornerstone of modern catalysts for aryl chloride activation.[13]
-
The Bromo-Compound: Its inherent higher reactivity allows for the use of a standard, less expensive catalyst like Pd(PPh₃)₄ and a milder base (K₂CO₃) at a lower temperature, simplifying the experimental setup and reducing costs.[19][20]
Section 5: Conclusion & Strategic Recommendations
The choice between this compound and 2-Bromo-4-(methoxycarbonyl)benzoic acid is a strategic one, dictated by the specific goals of the synthesis.
-
Choose 2-Bromo-4-(methoxycarbonyl)benzoic acid for:
-
Rapid synthesis and library generation: Where speed and reliable, high yields under mild conditions are paramount.
-
Complex or sensitive substrates: When milder conditions are necessary to preserve other functional groups in the molecule.
-
Proof-of-concept studies: Where ease of reaction is more important than substrate cost.
-
-
Choose this compound for:
-
Large-scale and process chemistry: Where the lower purchase price of the starting material can lead to significant cost savings, justifying the initial investment in process optimization.
-
Projects where the bromo-analog is unavailable or prohibitively expensive.
-
By understanding the fundamental principles of reactivity and considering the practical aspects of cost and scale, researchers can make an informed decision, optimizing their synthetic strategy for efficiency and success.
References
- 1. chemscene.com [chemscene.com]
- 2. 431888-57-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. 431888-57-2|this compound|BLD Pharm [bldpharm.com]
- 4. 431888-57-2 | this compound - AiFChem [aifchem.com]
- 5. This compound CAS#: 431888-57-2 [amp.chemicalbook.com]
- 6. 2-bromo-4-(methoxycarbonyl)benzoic acid | 911799-84-3 [chemicalbook.com]
- 7. 2-bromo-4-(methoxycarbonyl)benzoic acid | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. drughunter.com [drughunter.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Study of Key Intermediates for SGLT2 Inhibitors: A Guide for Researchers and Drug Development Professionals
The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes, offering significant glycemic control coupled with cardiovascular and renal benefits. The commercial success of drugs such as Dapagliflozin, Canagliflozin, and Empagliflozin has intensified the focus on optimizing their manufacturing processes. A critical aspect of this optimization lies in the efficient synthesis of their key chemical intermediates. This guide provides an in-depth comparative analysis of the pivotal intermediates for these three leading SGLT2 inhibitors, offering insights into their synthetic pathways, performance metrics, and the underlying chemical principles that guide their industrial-scale production.
The Central Role of the Glycosyl Donor: 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone
A common thread in the synthesis of many SGLT2 inhibitors is the use of a protected glucose derivative that serves as the glycosyl donor. Among the most widely employed is 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone (CAS 32384-65-9). The trimethylsilyl (TMS) protecting groups are crucial for masking the reactive hydroxyl groups of the gluconolactone, thereby preventing unwanted side reactions and ensuring the desired stereochemistry during the crucial C-C bond formation with the aglycone moiety.[1][2][3]
The quality and reactivity of this intermediate directly impact the overall yield and purity of the final active pharmaceutical ingredient (API).[1] Therefore, its synthesis is a critical first step in the manufacturing process.
Synthesis of 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone
Various methods have been reported for the silylation of D-gluconolactone. A common laboratory and industrial-scale method involves the reaction of D-gluconolactone with a silylating agent like hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl) in the presence of a base or in an ionic liquid.[2][4][5][6][7] The use of ionic liquids has been explored to improve reaction efficiency and reduce environmental impact.[4]
Experimental Protocol: Synthesis of 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone
Objective: To prepare high-purity 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone.
Materials:
-
D-gluconolactone
-
Hexamethyldisilazane (HMDS)
-
1,3-Dimethylimidazolium hexafluorophosphate (ionic liquid)
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, charge the reactor with the ionic liquid (e.g., 1,3-dimethylimidazolium hexafluorophosphate), D-gluconolactone, and hexamethyldisilazane.
-
Maintain the temperature at 20-25°C and stir the mixture for approximately 1.5 hours.
-
Monitor the reaction completion by a suitable analytical method (e.g., GC or TLC).
-
Upon completion, raise the temperature to 80-90°C and distill under reduced pressure to remove the ionic liquid and any volatile byproducts.
-
The resulting product is a colorless to light yellow liquid.
Expected Yield and Purity:
-
Yields can reach up to 95.5% with a gas chromatography purity of ≥98.5%.[4]
Caption: Synthesis of the key glycosyl donor.
Dapagliflozin Intermediate: The Ethyl C-aryl Glycoside Approach
A highly efficient and scalable synthesis of Dapagliflozin utilizes an ethyl C-aryl glycoside as a key intermediate.[8][9] This approach offers advantages in terms of purification and handling compared to earlier routes that involved syrupy intermediates.[9]
Synthetic Pathway to Dapagliflozin's Ethyl C-aryl Glycoside
The synthesis begins with the reaction of an aryl bromide with n-butyllithium to form an aryllithium species. This is then reacted with the silylated gluconolactone. Subsequent treatment with methanesulfonic acid in ethanol leads to the formation of the ethyl C-aryl glycoside.[9][10] A significant process improvement involves the crystallization of this intermediate as an n-propanol solvate, which allows for high purity to be achieved.[8][9]
Caption: Key intermediate synthesis for Dapagliflozin.
Canagliflozin Intermediate: Constructing the Diarylmethane Core
The synthesis of Canagliflozin hinges on the efficient construction of its characteristic diarylmethane aglycone.[11][12][13] This is typically achieved through a Friedel-Crafts acylation followed by a reduction step.[11][13]
Synthesis of the Diarylmethane Intermediate for Canagliflozin
A common route involves the Friedel-Crafts acylation of a substituted thiophene with a benzoic acid derivative.[11][13] The resulting diaryl ketone is then reduced to the diarylmethane. Recent advancements have focused on using milder and more selective reagents to improve yields and reduce byproducts. For instance, the use of TiCl4 as a Lewis acid in the acylation and a TiCl4/NaBH4 system for the reduction has been shown to be effective.[11][13]
Experimental Protocol: Synthesis of a Diarylmethane Intermediate for Canagliflozin
Objective: To prepare a diarylmethane intermediate for Canagliflozin synthesis.
Materials:
-
5-Bromo-2-methylbenzoic acid
-
Thionyl chloride or Oxalyl chloride
-
2-(4-Fluorophenyl)thiophene
-
Titanium tetrachloride (TiCl4)
-
Sodium borohydride (NaBH4)
-
Dichloromethane (DCM)
Procedure:
-
Friedel-Crafts Acylation:
-
Convert 5-bromo-2-methylbenzoic acid to its acid chloride using thionyl chloride or oxalyl chloride.
-
In a separate reactor, dissolve 2-(4-fluorophenyl)thiophene in DCM and cool the solution.
-
Add TiCl4 to the thiophene solution, followed by the dropwise addition of the acid chloride solution.
-
Stir the reaction mixture until completion, then quench with water.
-
Extract the diaryl ketone product with an organic solvent.
-
-
Reduction:
-
Dissolve the crude diaryl ketone in a suitable solvent.
-
Add NaBH4 and TiCl4 sequentially under controlled temperature.
-
Monitor the reaction for completion.
-
Work up the reaction mixture to isolate the diarylmethane product.
-
Expected Yield and Purity:
-
The Friedel-Crafts acylation can yield the diaryl ketone in up to 88% yield.[13] The subsequent reduction to the diarylmethane proceeds in good yields.[13]
Empagliflozin Intermediate: The Chiral Tetrahydrofuran Moiety
A key structural feature of Empagliflozin is the chiral (S)-tetrahydrofuran ring attached to the aglycone. The stereoselective synthesis of the intermediate, (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran , is therefore a critical aspect of the overall manufacturing process.[14][15][16]
Synthetic Pathway to Empagliflozin's Aglycone Intermediate
Several synthetic routes to this intermediate have been developed. One common strategy involves the reaction of a fluorobenzophenone derivative with (S)-3-hydroxytetrahydrofuran to form an ether linkage.[15] The ketone functionality is then reduced to a methylene group.[15] An alternative approach utilizes a Friedel-Crafts alkylation, which can be a more direct method.[17]
Caption: Synthesis of the key aglycone intermediate for Empagliflozin.
Comparative Analysis of Key Intermediates
The choice of a specific synthetic route and its corresponding intermediates is a multifactorial decision in pharmaceutical manufacturing, balancing cost, efficiency, safety, and scalability.
| Intermediate | SGLT2 Inhibitor | Key Advantages | Potential Challenges | Reported Purity |
| Ethyl C-aryl glycoside | Dapagliflozin | Crystalline nature allows for high purification.[8][9] Direct reduction of the unprotected form is possible.[9] | Diastereoselectivity of the final reduction step needs careful control. | >98.5% (as n-propanol solvate)[8][9] |
| Diarylmethane | Canagliflozin | Convergent synthesis strategy.[11][13] | Friedel-Crafts reaction can generate regioisomers. Reduction of the diaryl ketone can sometimes be challenging.[13] | High purity achievable after crystallization. |
| (S)-Tetrahydrofuran Aglycone | Empagliflozin | Stereocenter is introduced early in the synthesis.[15][17] | The cost of chiral starting materials can be a factor. The multi-step synthesis of the aglycone can be lengthy.[18] | High purity is crucial for the subsequent glycosylation. |
| Silylated Gluconolactone | All three | Versatile glycosyl donor.[1][2] Protects reactive hydroxyl groups effectively.[1] | Moisture-sensitive. Requires anhydrous reaction conditions. | ≥98.5%[4] |
Conclusion and Future Perspectives
The synthesis of key intermediates for SGLT2 inhibitors has seen significant evolution, driven by the need for more efficient, cost-effective, and sustainable manufacturing processes. The development of crystalline intermediates, such as the ethyl C-aryl glycoside for Dapagliflozin, represents a major advancement in simplifying purification and improving product quality. For Canagliflozin and Empagliflozin, ongoing research focuses on streamlining the synthesis of their complex aglycone moieties.
Future trends will likely involve the greater adoption of continuous flow chemistry, which offers enhanced safety, better process control, and potentially higher yields, particularly for reactions involving hazardous reagents or unstable intermediates. Furthermore, the principles of green chemistry will continue to guide the development of new synthetic routes that minimize waste and utilize more environmentally benign reagents and solvents. For researchers and drug development professionals, a deep understanding of the comparative advantages and challenges associated with these key intermediates is paramount for the successful and economical production of this vital class of antidiabetic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone | 32384-65-9 [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. CN112341488B - Preparation method and application of 2,3,4, 6-tetra-O-trimethylsilyl-D-gluconolactone - Google Patents [patents.google.com]
- 5. glycodepot.com [glycodepot.com]
- 6. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 11. researchgate.net [researchgate.net]
- 12. US20210198231A1 - Method for manufacturing diarylmethane compound - Google Patents [patents.google.com]
- 13. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaoffer.com [pharmaoffer.com]
- 15. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]
- 16. 915095-94-2 | (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran [jayfinechem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to the Structural Elucidation of 2-Chloro-4-(methoxycarbonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth spectroscopic analysis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key building block in medicinal chemistry and materials science. As Senior Application Scientists, we recognize that unambiguous structural confirmation is the bedrock of reliable research. This document moves beyond a simple listing of data, offering a comparative framework to interpret spectroscopic results with confidence. We will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our predictions in the established principles of spectroscopy and through direct comparison with structurally related analogs.
Molecular Structure and Spectroscopic Overview
This compound (C₉H₇ClO₄, Molar Mass: 214.60 g/mol ) is a disubstituted benzoic acid derivative.[1] Its structure incorporates a carboxylic acid, a methyl ester, and a chloro substituent on the benzene ring. Each of these functional groups imparts a unique and identifiable signature on the compound's spectra. Understanding the interplay of their electronic effects—the electron-withdrawing nature of the chloro, carboxyl, and methoxycarbonyl groups—is paramount to accurate spectral interpretation.
Caption: Molecular structure with atom numbering for NMR assignments.
Predicted Spectroscopic Data and Comparative Analysis
While publicly available, fully assigned experimental spectra for this specific molecule are scarce, we can confidently predict its spectral features. This predictive and comparative approach is a powerful tool for any scientist aiming to verify a newly synthesized batch of this compound. We will compare our predictions with experimental data from key analogs: 2-Chlorobenzoic acid and 2-Fluoro-4-(methoxycarbonyl)benzoic acid .
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three signals in the aromatic region and one singlet in the aliphatic region. The substitution pattern (1,2,4-) leaves three aromatic protons.
-
Aromatic Protons (H3, H5, H6): These protons will appear as distinct signals due to their unique electronic environments. The chloro group at C2 and the carboxylic acid at C1 will deshield the adjacent H6 proton, shifting it downfield. The methoxycarbonyl group at C4 will also influence the chemical shifts of H3 and H5.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group will appear upfield, typically around 3.9 ppm.
-
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet far downfield (typically >10 ppm) and its position can be concentration and solvent dependent.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Aromatic Protons (δ ppm, Multiplicity, J Hz) | -OCH₃ (δ ppm) | -COOH (δ ppm) | Reference |
|---|---|---|---|---|
| This compound (Predicted) | H6: ~8.0 (d); H5: ~7.9 (dd); H3: ~7.8 (d) | ~3.9 (s) | >10 (br s) | N/A |
| 2-Chlorobenzoic acid (Experimental, CDCl₃) | 8.09 (d, J=7.4), 7.50 (m), 7.40 (m), 7.31 (m) | N/A | >11 | [2][3] |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid (Experimental, CDCl₃) | 8.10 (t, J=7.8), 7.89 (d, J=8.2), 7.82 (d, J=11.0) | 3.97 (s) | 10.5 (br s) |[4][5] |
Causality Insights: The comparison with 2-chlorobenzoic acid highlights the expected downfield shift of all aromatic protons due to the additional electron-withdrawing methoxycarbonyl group. The data for the fluoro analog is particularly instructive; replacing the chloro with a fluoro atom modifies the electronic environment, but the overall pattern and the chemical shift of the methoxy protons provide a strong confirmatory reference.[4]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in the molecule.
-
Carbonyl Carbons (C=O): Two signals are expected in the downfield region (~165-170 ppm), corresponding to the carboxylic acid and the ester carbonyls.
-
Aromatic Carbons: Six signals are expected in the aromatic region (~120-140 ppm). The carbons directly attached to the electron-withdrawing substituents (C1, C2, C4) will be shifted further downfield compared to the others.
-
Methoxy Carbon (-OCH₃): A signal around 52-53 ppm is characteristic of the methyl ester carbon.
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | C=O (δ ppm) | Aromatic C (δ ppm) | -OCH₃ (δ ppm) | Reference |
|---|---|---|---|---|
| This compound (Predicted) | ~168, ~165 | 6 signals between 125-140 | ~53 | N/A |
| 2-Chlorobenzoic acid (Experimental, CDCl₃) | 171.1 | 134.8, 133.7, 132.5, 131.6, 128.5, 126.8 | N/A | [2] |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid (Experimental, CDCl₃) | 168.6, 165.0 | 163.4, 160.8, 136.7, 132.8, 124.9, 118.4 | 52.8 |[4][5] |
Causality Insights: The chemical shifts for 2-chlorobenzoic acid provide a baseline for the aromatic carbons. The addition of the methoxycarbonyl group at C4 in our target molecule is expected to significantly influence the chemical shifts of C1, C3, C4, and C5. The data from the fluoro-analog corroborates the expected positions for the two carbonyl carbons and the methoxy carbon.[4]
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
-
-OH Stretch (Carboxylic Acid): A very broad absorption band is expected from ~3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer.[6][7]
-
C=O Stretch (Carbonyls): Two distinct carbonyl stretching bands should be visible. The carboxylic acid C=O stretch is anticipated around 1700-1680 cm⁻¹ (lower due to conjugation and hydrogen bonding). The ester C=O stretch will likely appear at a higher frequency, around 1725-1715 cm⁻¹.[7]
-
C-O Stretch: Absorptions corresponding to the C-O stretching of the carboxylic acid and the ester will be present in the 1320-1210 cm⁻¹ region.
-
C-Cl Stretch: A band in the 800-600 cm⁻¹ region can be attributed to the C-Cl stretch.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
|---|---|---|
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, characteristic of H-bonding |
| C=O (Ester) | ~1720 | Strong, sharp absorption |
| C=O (Carboxylic Acid) | ~1690 | Strong, slightly broadened by H-bonding |
| C-O (Ester & Acid) | 1320 - 1210 | Strong absorptions |
| C-Cl | 800 - 600 | Medium to weak absorption |
Mass Spectrometry (MS)
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observable. Due to the presence of chlorine, a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak is expected, arising from the ³⁷Cl isotope.
-
Molecular Ion (M⁺): m/z = 214 and 216 (in a ~3:1 ratio).
-
Key Fragmentation Pathways:
-
Loss of -OCH₃ (m/z 31) to yield an ion at m/z 183/185.
-
Loss of -COOCH₃ (m/z 59) to yield an ion at m/z 155/157.
-
Loss of -OH (m/z 17) to yield an ion at m/z 197/199.
-
Loss of -COOH (m/z 45) to yield an ion at m/z 169/171.
-
PubChem also provides predicted collision cross-section data for various adducts, which is useful for liquid chromatography-mass spectrometry (LC-MS) analysis. For example, the [M+H]⁺ adduct is predicted at m/z 215.01056 and the [M-H]⁻ adduct at 212.99600.[8]
Experimental Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, adherence to standardized protocols is essential. The following are recommended starting points for acquiring high-quality spectra for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. rsc.org [rsc.org]
- 3. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. PubChemLite - this compound (C9H7ClO4) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to the Analysis of 2-Chloro-4-(methoxycarbonyl)benzoic Acid and its Halogenated Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are paramount. This guide provides an in-depth technical analysis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the critical aspects of its Certificate of Analysis (CoA), explore its analytical characterization, and objectively compare its performance with viable halogenated alternatives, namely the fluoro and bromo analogues. This document is intended to be a practical resource, offering field-proven insights and supporting experimental data to aid researchers in making informed decisions for their synthetic strategies.
The Critical Role of a Certificate of Analysis (CoA)
A Certificate of Analysis is more than a mere specification sheet; it is a legally binding document that assures the quality and purity of a chemical substance.[1] For a compound like this compound, which may be used in the synthesis of active pharmaceutical ingredients (APIs), the CoA is the first line of defense against introducing impurities that could compromise research outcomes, lead to failed batches, or even pose safety risks. It provides a detailed fingerprint of the specific lot of the chemical, ensuring traceability and reproducibility in experimental work.
A comprehensive CoA for a research-grade chemical should include the following sections:
-
Product Identification: Unambiguous identification with the product name, catalog number, CAS number, and lot number.
-
Physical and Chemical Properties: Essential data such as molecular formula, molecular weight, appearance, and storage conditions.
-
Analytical Data: The core of the CoA, presenting the results of various analytical tests performed to confirm the identity and purity of the compound. This typically includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Deconstructing the Certificate of Analysis for this compound
Below is a table representing a typical Certificate of Analysis for this compound, based on commercially available data.
| Parameter | Specification | Method |
| Appearance | Off-white to light brown solid | Visual Inspection |
| Molecular Formula | C₉H₇ClO₄ | - |
| Molecular Weight | 214.60 g/mol | - |
| Purity (by ¹H NMR) | ≥97.0% | ¹H NMR Spectroscopy |
| ¹H NMR Spectrum | Consistent with structure | ¹H NMR Spectroscopy |
Interpreting the Analytical Data
The purity assessment by ¹H NMR is a cornerstone of the CoA for this compound. A statement of "Consistent with structure" implies that the observed proton signals in the NMR spectrum match the expected chemical shifts, splitting patterns, and integration values for the protons in the this compound molecule.
Experimental Protocols for Quality Assessment
To provide a practical framework for researchers, we outline the standard methodologies for the key analytical techniques used to characterize this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic molecules.
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the proton signals and compare the chemical shifts and coupling constants to the expected values for the target molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of chemical compounds and identifying any impurities.
Experimental Protocol for HPLC Purity Analysis:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for this type of compound.[2][3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2][3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparative Analysis: this compound vs. Halogenated Alternatives
The choice of a halogen substituent on a benzene ring can significantly influence the reactivity and properties of a molecule. Here, we compare this compound with its fluoro and bromo analogues.
| Compound | Structure | Key Properties & Reactivity Considerations |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid |
| Properties: White solid, M.p. 154-155 °C.[4] Reactivity: The high electronegativity of fluorine makes the aromatic ring more electron-deficient, potentially influencing the acidity of the carboxylic acid and the reactivity of the ester group. The C-F bond is generally the strongest carbon-halogen bond, making it less suitable for certain cross-coupling reactions where halogen displacement is desired.[5] |
| This compound |
| Properties: Off-white to light brown solid. Reactivity: The chloro substituent provides a balance of electronic and steric effects. The C-Cl bond is reactive in many palladium-catalyzed cross-coupling reactions, making it a versatile intermediate in organic synthesis. |
| 2-Bromo-4-(methoxycarbonyl)benzoic acid |
| Properties: Solid. Reactivity: The C-Br bond is weaker than the C-Cl bond, making bromo-substituted aromatics generally more reactive in cross-coupling reactions such as Suzuki and Heck couplings. This enhanced reactivity can be advantageous in certain synthetic routes, allowing for milder reaction conditions. |
Supporting Experimental Data for Alternatives
¹H and ¹³C NMR Data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid: [4]
-
¹H NMR (400 MHz, CDCl₃): δ 10.5 (br s, 1H), 8.10 (t, J = 7.8, 1H), 7.89 (d, J = 8.2, 1H), 7.82 (d, J = 11.0, 1H), 3.97 (s, 3H).
-
¹³C NMR (100.6 MHz, CDCl₃): δ 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8.
The provided NMR data for the fluoro analogue allows for a direct comparison of the electronic environment of the aromatic ring with the chloro and bromo counterparts, which would exhibit different chemical shifts due to the varying inductive and mesomeric effects of the halogens.
Visualization of Key Structures and Workflows
To further clarify the concepts discussed, the following diagrams have been generated.
Caption: Chemical structures of the compared halogenated benzoic acid derivatives.
Caption: A typical workflow for the quality control of incoming chemical reagents.
Conclusion
The meticulous analysis of the Certificate of Analysis for this compound is a non-negotiable step in ensuring the integrity of research and development in the pharmaceutical industry. Understanding the data presented in the CoA, coupled with the ability to perform confirmatory analytical tests such as NMR and HPLC, empowers scientists to proceed with confidence in their synthetic endeavors.
The choice between this compound and its fluoro or bromo analogues will ultimately depend on the specific requirements of the synthetic route. While the fluoro derivative offers unique electronic properties, its C-F bond may be too robust for certain transformations. Conversely, the bromo analogue provides enhanced reactivity in cross-coupling reactions, which may be advantageous. The chloro derivative often represents a well-balanced option in terms of reactivity and cost-effectiveness. This guide provides the foundational knowledge and comparative data necessary for researchers to make an informed and strategic selection of the most appropriate building block for their research.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-(methoxycarbonyl)benzoic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Chloro-4-(methoxycarbonyl)benzoic acid. As a chlorinated aromatic carboxylic acid derivative, this compound requires careful handling as hazardous chemical waste. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Profile and Risk Assessment
Before handling waste, a thorough understanding of the compound's intrinsic hazards is essential. This dictates the necessary precautions and disposal pathway. This compound is classified as a hazardous substance.[1]
Table 1: Hazard Identification for this compound and Analogs
| Hazard Classification | GHS Hazard Statement | Description | Primary Safety Concern |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Direct contact can cause redness, itching, and inflammation. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Direct contact can result in pain and potential eye damage. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2][3] | Inhalation of dust can irritate the lungs and respiratory system. |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[3] | Ingestion can lead to adverse health effects. |
| Aquatic Hazard | H402 | Harmful to aquatic life. | Improper disposal can harm aquatic ecosystems. |
The primary takeaway from this profile is that This compound must not be disposed of via standard laboratory drains or in regular solid waste. [4] Its characteristics mandate that it be treated as regulated hazardous waste.
Immediate Safety & Personal Protective Equipment (PPE)
All waste handling and disposal procedures must be conducted while wearing appropriate PPE to mitigate the risks of exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[1][2]
-
Protective Clothing: A standard lab coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Handle the solid compound and prepare waste containers in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[1][2]
Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire.
-
Chemical Class: this compound is a chlorinated organic acid .
-
Segregation Protocol: This waste stream must be kept separate from:
-
Bases (e.g., sodium hydroxide, amines)
-
Strong oxidizing agents (e.g., nitric acid, peroxides)
-
Reactive metals
-
-
Best Practice: Maintain a dedicated, properly labeled waste container for chlorinated organic solids. If generating a liquid waste solution, use a dedicated container for halogenated organic solvents/solutions. Mixing hazardous waste with non-hazardous waste increases the volume and cost of disposal.[5]
Step-by-Step Disposal Protocol
Follow this workflow to ensure safe and compliant disposal from the point of generation to final pickup.
Step 4.1: Preparing the Waste Container
-
Select a Compatible Container: The container must be in good condition, free of leaks, and compatible with the chemical. Ideally, use the original container if it is intact and can be securely sealed.[6] If not, a high-density polyethylene (HDPE) or glass container is suitable for solid waste. Ensure the container has a secure, screw-top cap.
-
Initial Labeling: Pre-label the empty container with the words "HAZARDOUS WASTE ".[5][6]
Step 4.2: Transferring the Waste
-
Location: Perform all transfers inside a certified chemical fume hood to contain any dust.
-
Transfer: Carefully transfer the solid this compound waste into the prepared hazardous waste container. If transferring a solution, use a funnel.
-
Avoid Overfilling: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[7]
-
Secure Closure: Tightly seal the container cap immediately after the transfer.[5][6]
-
Clean Exterior: Decontaminate the exterior of the container if any chemical has spilled on it.
Step 4.3: Completing the Hazardous Waste Label
-
Full Chemical Name: Write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6]
-
Hazard Identification: Clearly indicate the associated hazards: "Irritant," "Toxic".[6]
Step 4.4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA). This must be at or near the point of generation.[5][6]
-
Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[5][8] This containment must prevent spills from reaching drains.[8]
-
Segregation in Storage: Ensure the container is stored with compatible waste types and segregated from incompatibles within the SAA.[8]
Step 4.5: Arranging for Professional Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health & Safety (EHS) office.
-
Licensed Disposal: The waste will be collected by trained EHS personnel and consolidated for transport to a licensed and approved waste disposal facility, in accordance with all local and national regulations.[1][7]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for proper waste management of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. chemical-label.com [chemical-label.com]
- 4. acs.org [acs.org]
- 5. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
A Researcher's Guide to Safety: Personal Protective Equipment for Handling 2-Chloro-4-(methoxycarbonyl)benzoic acid
As scientists dedicated to the pursuit of discovery, our work in drug development and chemical research demands not only precision and innovation but also an unwavering commitment to safety. The handling of specialized reagents like 2-Chloro-4-(methoxycarbonyl)benzoic acid is routine, yet it requires a thoughtful and proactive approach to personal protection. This guide is designed to move beyond a simple checklist, providing you, our fellow researchers, with a deep, causal understanding of the necessary personal protective equipment (PPE). We will explore not just what to wear, but why we wear it, creating a framework for a self-validating safety culture in your laboratory.
Hazard Profile: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the hazard. While a specific Safety Data Sheet (SDS) for every novel compound may not be universally available, we can infer a reliable hazard profile from structurally similar compounds, such as other chlorinated benzoic acid derivatives. The consensus from available data indicates that this compound should be handled as a substance that poses the following risks:
The molecule's structure—a chlorinated aromatic ring coupled with a carboxylic acid moiety—underpins this irritant nature. Our PPE strategy, therefore, is a direct countermeasure to these specific threats, aiming to create an impermeable barrier between the chemical and the researcher.
The Core PPE Ensemble: Your First Line of Defense
The selection of PPE is a risk-driven process. For routine laboratory operations involving milligram to gram quantities of this compound, the following ensemble provides a robust baseline of protection.
| PPE Component | Specification & Standard | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. | The solid, dusty nature of the compound and its classification as a serious eye irritant (H319) demand more than standard safety glasses.[1][2][3] Goggles provide a 360-degree seal around the eyes, protecting against airborne particulates and accidental splashes. An eyewash station should always be immediately accessible as a secondary engineering control.[1][6][7] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Nitrile offers excellent protection against a broad range of chemicals, including acidic and chlorinated compounds. Gloves must be inspected for defects before each use and removed promptly using the proper technique to avoid skin contact.[8] For prolonged tasks, consider double-gloving or using thicker gloves. Always wash hands after removing gloves. |
| Body Protection | Long-sleeved, fully-fastened laboratory coat. | A lab coat protects the skin on the arms and torso from contact with powders and prevents the contamination of personal clothing.[1][7][9] It should be made of a material appropriate for chemical work, such as cotton or a flame-resistant blend. |
| Respiratory Protection | Not required when handled within a certified chemical fume hood. | The most effective way to prevent respiratory irritation (H335) is to use engineering controls that capture the hazard at the source.[1][3] If a fume hood is unavailable, a risk assessment must be performed, which may require the use of a NIOSH-approved respirator (e.g., an N95 for particulates).[6][7][8] |
Operational Plan: Integrating Safety into Your Workflow
Effective PPE use is inseparable from a safe operational workflow. The following procedural diagram and steps outline a logical sequence for handling this compound, from preparation to disposal.
Caption: A procedural workflow for safe chemical handling and PPE usage.
Step-by-Step Protocol:
-
Pre-Operational Check: Before bringing the chemical into the workspace, verify that your chemical fume hood is operational and that you know the location of the nearest safety shower and eyewash station.[7] Inspect your PPE for any damage, such as cracks in goggles or tears in gloves.
-
Donning PPE: Don your lab coat and fasten it completely. Next, put on your chemical splash goggles. Finally, wash and dry your hands before donning the correct size of nitrile gloves.
-
Chemical Handling: Conduct all manipulations of solid this compound inside the fume hood.[1] When weighing, use a draft shield or weigh boat to minimize the generation of airborne dust.[7] Keep the stock container closed when not in use.
-
Decontamination: After handling, wipe down the work surface in the fume hood. Dispose of any contaminated weigh paper or wipes into a designated solid hazardous waste container.
-
Doffing PPE: Before leaving the immediate work area, remove your PPE in the correct order to prevent self-contamination. First, remove your gloves using a skin-to-skin and glove-to-glove technique. Then, remove your lab coat. Goggles should be the last item removed before washing your hands thoroughly with soap and water.
Disposal Plan: A Cycle of Responsibility
Proper disposal is a critical and non-negotiable part of the chemical handling lifecycle. All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[10][11]
Caption: Waste segregation and disposal pathway for contaminated materials.
-
Solid Waste: Used gloves, contaminated weigh boats, and paper towels must be placed in a clearly labeled, sealed container designated for solid chemical waste.[8]
-
Liquid Waste: Any solvent used to rinse glassware that contained the compound should be disposed of in a "Halogenated Organic Waste" container. Do not pour any amount, however small, down the drain.[1]
-
Empty Containers: The original chemical container must also be disposed of as hazardous waste unless it has been triple-rinsed, with the rinsate collected as hazardous liquid waste.
By internalizing these principles and protocols, you build a foundation of trust—in your technique, in your environment, and in your ability to conduct transformative research safely.
References
- 1. aksci.com [aksci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. biosynth.com [biosynth.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
